Boc-DAP(Z)-Aeg-OH
Description
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Structure
2D Structure
Properties
IUPAC Name |
2-[[2-[2-amino-6-(phenylmethoxycarbonylamino)purin-9-yl]acetyl]-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N8O7/c1-24(2,3)39-22(36)26-9-10-31(12-17(34)35)16(33)11-32-14-27-18-19(28-21(25)30-20(18)32)29-23(37)38-13-15-7-5-4-6-8-15/h4-8,14H,9-13H2,1-3H3,(H,26,36)(H,34,35)(H3,25,28,29,30,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHGQSRLUXIVDFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN(CC(=O)O)C(=O)CN1C=NC2=C(N=C(N=C21)N)NC(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N8O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Applications of Nα-Boc-Nβ-Z-L-2,3-diaminopropionic Acid (Boc-Dap(Z)-OH)
Disclaimer: The initial query for "Boc-DAP(Z)-Aeg-OH" did not yield specific results in publicly available scientific literature or chemical supplier databases. The "-Aeg" component may represent a specific modification or be a typographical error. This guide focuses on the well-documented and structurally related core compound, Nα-Boc-Nβ-Z-L-2,3-diaminopropionic acid , commonly abbreviated as Boc-Dap(Z)-OH . This molecule is a crucial building block in peptide chemistry and drug development.
Core Chemical Properties
Boc-Dap(Z)-OH is a derivative of the non-proteinogenic amino acid L-2,3-diaminopropionic acid. It features two key protecting groups: the tert-butoxycarbonyl (Boc) group on the alpha-amino function and the benzyloxycarbonyl (Z or Cbz) group on the beta-amino function. This orthogonal protection scheme is fundamental to its utility, allowing for the selective deprotection of one amino group while the other remains protected.
The following table summarizes the key chemical and physical properties of Boc-Dap(Z)-OH and its commonly used dicyclohexylammonium (DCHA) salt. The DCHA salt is often used to improve the compound's stability and handling characteristics.
| Property | Boc-Dap(Z)-OH | Boc-Dap(Z)-OH (Dicyclohexylammonium) Salt |
| Molecular Formula | C₁₆H₂₂N₂O₆ | C₁₆H₂₂N₂O₆ · C₁₂H₂₃N |
| Molecular Weight | 338.36 g/mol [1] | 519.67 g/mol [2][3] |
| CAS Number | 65710-57-8[4] | 65710-58-9[2][3] |
| Appearance | Solid powder[1] | Powder[2][3] |
| Purity (Typical) | ≥95-97%[4] | ≥98.0% (HPLC)[2][3] |
| Optical Activity | Not consistently reported | [α]/D +9.0±1° (c = 1 in methanol)[2][3] |
| InChI Key | QKMSMVGTLTVHLK-LBPRGKRZSA-N | RPWGTQRQPVPFKR-YDALLXLXSA-N[2] |
| Storage Class | Combustible Solids[1] | Combustible Solids[2][3] |
Experimental Protocols
The primary application of Boc-Dap(Z)-OH is in solid-phase peptide synthesis (SPPS) to introduce a diaminopropionic acid residue into a peptide chain. This residue can serve as a branching point or be further modified.
This protocol outlines the general steps for incorporating Boc-Dap(Z)-OH into a growing peptide chain using the Boc/Bzl protection strategy on a suitable resin (e.g., PAM resin).
-
Resin Preparation:
-
Start with a resin pre-loaded with the C-terminal amino acid or a suitable linker for attaching the first amino acid.
-
Swell the resin in an appropriate solvent, typically dichloromethane (DCM) or dimethylformamide (DMF).
-
-
Boc-Group Deprotection:
-
Remove the Nα-Boc protecting group from the resin-bound amino acid by treating it with a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50% v/v).
-
The reaction is usually complete within 30 minutes.
-
The resulting TFA salt of the free amine must be neutralized.
-
-
Neutralization:
-
Wash the resin with DCM to remove excess TFA.
-
Neutralize the amine salt by treating the resin with a solution of a hindered base, such as 5-10% N,N-diisopropylethylamine (DIEA) in DCM or DMF.
-
Wash the resin thoroughly with DCM and DMF to remove the base and its salt.
-
-
Amino Acid Coupling:
-
Activate the carboxylic acid of the incoming Boc-Dap(Z)-OH (typically 3-4 equivalents). Common activation methods involve reagents like HBTU/HATU in the presence of DIEA, or DCC/HOBt in DMF/DCM.
-
Add the activated amino acid solution to the neutralized, resin-bound peptide.
-
Allow the coupling reaction to proceed for 1-2 hours.
-
Monitor the reaction completion using a qualitative test (e.g., Kaiser test). If the test is positive (indicating free amines), the coupling step may be repeated.
-
-
Capping (Optional):
-
To block any unreacted amino groups and prevent the formation of deletion sequences, the resin can be treated with an acetylating agent like acetic anhydride in the presence of a base.
-
-
Washing:
-
After successful coupling, thoroughly wash the resin with DMF, DCM, and methanol to remove excess reagents and byproducts.
-
-
Cycle Repetition:
-
Repeat steps 2-6 for each subsequent amino acid in the desired peptide sequence.
-
-
High-Performance Liquid Chromatography (HPLC): Purity assessment is typically performed using reverse-phase HPLC. A C18 column is common, with a gradient of water and acetonitrile (both often containing 0.1% TFA) as the mobile phase. The compound is detected by UV absorbance, typically at 214 nm and 280 nm.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. Key signals include the characteristic peaks for the Boc group (a singlet around 1.4 ppm), the Z group (aromatic protons around 7.3 ppm and a benzylic CH₂ singlet around 5.1 ppm), and the protons of the diaminopropionic acid backbone.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is used to confirm the molecular weight of the compound, providing a precise mass that corresponds to its elemental formula.
Mandatory Visualizations
The core chemical utility of Boc-Dap(Z)-OH lies in its orthogonal protecting groups. The Boc group is labile to acid, while the Z group is removed by catalytic hydrogenation. This allows for selective chemical modifications at either the α- or β-amino position.
Caption: Orthogonal deprotection of Boc-Dap(Z)-OH.
The following diagram illustrates the logical workflow for incorporating a Boc-protected amino acid, such as Boc-Dap(Z)-OH, into a growing peptide chain on a solid support.
Caption: Workflow for one cycle of Boc-SPPS.
References
An In-depth Technical Guide to the Structure and Synthesis of Boc-DAP(Z)-Aeg-OH
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the proposed structure and a detailed hypothetical synthesis pathway for the novel chemical entity, Nα-tert-butyloxycarbonyl-Nβ-benzyloxycarbonyl-L-2,3-diaminopropionyl-N'-(2-aminoethyl)glycine, hereinafter referred to as Boc-DAP(Z)-Aeg-OH. This document is intended for an audience with a strong background in organic and peptide chemistry. It outlines a strategic approach to the synthesis of this complex molecule, including protecting group strategies, coupling methodologies, and purification protocols. Quantitative data from analogous reactions are presented to provide expected outcomes. Detailed experimental procedures are provided, and the logical workflow of the synthesis is visualized using Graphviz diagrams.
Proposed Structure of this compound
The proposed chemical structure of this compound is presented below. This structure is deduced from the nomenclature, which suggests a conjugate of three distinct chemical moieties:
-
Boc-DAP(Z)-OH : An L-2,3-diaminopropionic acid (DAP) core where the α-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the β-amino group is protected by a benzyloxycarbonyl (Z) group.
-
Aeg : An N-(2-aminoethyl)glycine unit, which acts as a linker.
-
-OH : A terminal free carboxylic acid group.
The most plausible connectivity involves the formation of an amide bond between the carboxylic acid of the Boc-DAP(Z)-OH moiety and the secondary amine of the N-(2-aminoethyl)glycine (Aeg) linker.
Chemical Structure:
Molecular Formula: C₂₄H₃₅N₅O₈ Molecular Weight: 537.57 g/mol
Hypothetical Synthesis Pathway
The synthesis of this compound is proposed as a multi-step process that involves the preparation of protected precursors followed by a key coupling reaction and final deprotection. The overall strategy is to synthesize a protected form of N-(2-aminoethyl)glycine and couple it with commercially available Boc-DAP(Z)-OH.
Overall Synthesis Workflow:
Caption: Proposed multi-step synthesis pathway for this compound.
Data Presentation
The following tables summarize the expected quantitative data for the key steps of the synthesis, based on analogous reactions reported in the literature.
Table 1: Synthesis of Protected Aeg Precursor (Boc-Aeg-OEt)
| Step | Reactants | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |
| 1. Boc Protection | Ethylenediamine, (Boc)₂O | Triethylamine | Dichloromethane | 0 to RT | 12 | 85-95 | >95 (¹H NMR) |
| 2. Alkylation | N-Boc-ethylenediamine, Ethyl bromoacetate | K₂CO₃ | Acetonitrile | RT | 24 | 60-70 | >90 (LC-MS) |
Table 2: Peptide Coupling and Deprotection
| Step | Reactants | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |
| 3. Coupling | Boc-DAP(Z)-OH, Boc-Aeg-OEt | HATU, DIPEA | DMF | 0 to RT | 4 | 70-85 | >95 (HPLC) |
| 4. Saponification | Boc-DAP(Z)-Aeg-OEt | LiOH | THF/H₂O | RT | 2 | 80-90 | >98 (HPLC) |
Experimental Protocols
Synthesis of N-Boc-ethylenediamine (Intermediate C)
Objective: To mono-protect ethylenediamine with a Boc group.
Materials:
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Ethylenediamine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve ethylenediamine (1.0 eq) in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add TEA (1.1 eq) to the solution.
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Slowly add a solution of (Boc)₂O (0.95 eq) in DCM dropwise over 1 hour.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
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Wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-Boc-ethylenediamine as a colorless oil.
Synthesis of Boc-Aeg-OEt (Intermediate E)
Objective: To alkylate N-Boc-ethylenediamine with ethyl bromoacetate.
Materials:
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N-Boc-ethylenediamine
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Ethyl bromoacetate
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Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN)
-
Ethyl acetate (EtOAc)
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Water
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Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of N-Boc-ethylenediamine (1.0 eq) in ACN, add K₂CO₃ (2.0 eq).
-
Add ethyl bromoacetate (1.1 eq) dropwise to the suspension.
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Stir the reaction mixture at room temperature for 24 hours.
-
Filter the reaction mixture to remove K₂CO₃.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in EtOAc and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude product.
-
Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/EtOAc) to afford Boc-Aeg-OEt.
Coupling of Boc-DAP(Z)-OH and Boc-Aeg-OEt (Intermediate H)
Objective: To form the amide bond between the two key intermediates.
Materials:
-
Boc-DAP(Z)-OH
-
Boc-Aeg-OEt
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M HCl (aq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve Boc-DAP(Z)-OH (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 10 minutes at 0 °C.
-
Add a solution of Boc-Aeg-OEt (1.0 eq) in anhydrous DMF.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Dilute the reaction mixture with EtOAc and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield Boc-DAP(Z)-Aeg-OEt.
Saponification to this compound (Final Product J)
Objective: To hydrolyze the ethyl ester to the final carboxylic acid.
Materials:
-
Boc-DAP(Z)-Aeg-OEt
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M HCl (aq)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve Boc-DAP(Z)-Aeg-OEt (1.0 eq) in a mixture of THF and water (3:1).
-
Add LiOH (1.5 eq) and stir the mixture at room temperature for 2 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, acidify the mixture to pH 3-4 with 1 M HCl at 0 °C.
-
Extract the product with EtOAc.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, this compound.
-
Further purification can be achieved by preparative HPLC if necessary.
Mandatory Visualizations
Synthesis Workflow Diagram
Caption: Linear workflow of the synthesis of this compound.
Logical Relationship of Protecting Groups
Caption: Orthogonal protecting group strategy for DAP moiety.
The Cornerstone of PNA Synthesis: A Technical Guide to Boc and Z Protecting Groups
For Researchers, Scientists, and Drug Development Professionals
Peptide Nucleic Acid (PNA), a synthetic DNA mimic with a neutral polyamide backbone, has emerged as a powerful tool in diagnostics, therapeutics, and biotechnology due to its exceptional binding affinity and stability. The successful synthesis of high-purity PNA oligomers hinges on a robust protecting group strategy. This technical guide delves into the core principles and practical applications of the historically significant and still relevant Boc/Z protecting group strategy in solid-phase PNA synthesis.
Introduction: The Orthogonal Approach to PNA Synthesis
Solid-phase synthesis of PNA, analogous to solid-phase peptide synthesis (SPPS), relies on the sequential addition of monomer units to a growing chain anchored to a solid support. To ensure the correct sequence assembly and prevent unwanted side reactions, specific functional groups on the PNA monomers must be temporarily or permanently blocked using protecting groups. The Boc/Z strategy was one of the first and most fundamental approaches developed for PNA synthesis.[1][2]
This strategy employs two key protecting groups in an orthogonal manner:
-
tert-Butoxycarbonyl (Boc): This acid-labile group provides temporary protection for the N-terminal secondary amine of the PNA backbone. Its removal at each cycle allows for the step-wise elongation of the PNA chain.
-
Benzyloxycarbonyl (Z): This group offers "permanent" protection for the exocyclic amines of the nucleobases (Adenine, Guanine, and Cytosine). It remains intact throughout the chain assembly and is removed during the final cleavage of the PNA from the solid support.
The orthogonality of this pairing is crucial; the Boc group can be selectively removed under acidic conditions that do not affect the Z group or the linkage to the solid support.
The Boc/Z Chemistry: A Head-to-Head Comparison
While the Fmoc/Bhoc strategy has become more prevalent due to its milder deprotection conditions, the Boc/Z approach offers distinct advantages, particularly in minimizing side reactions and potentially achieving higher purity for the final PNA oligomer.[3]
| Feature | Boc/Z Strategy | Fmoc/Bhoc Strategy |
| N-terminal Protection | Boc (tert-Butoxycarbonyl) | Fmoc (9-Fluorenylmethoxycarbonyl) |
| N-terminal Deprotection | Acid-labile (e.g., Trifluoroacetic acid - TFA) | Base-labile (e.g., Piperidine) |
| Nucleobase Protection | Z (Benzyloxycarbonyl) | Bhoc (Benzhydryloxycarbonyl) |
| Nucleobase Deprotection | Harsh acid (e.g., HF, TFMSA) | Acid-labile (e.g., TFA) |
| Solid Support | Typically MBHA resin | Typically PAL, Sieber amide resin |
| Cleavage Conditions | Harsh (HF, TFMSA) | Mild (TFA) |
| Advantages | Fewer reported side reactions, potentially higher purity.[3] | Milder conditions, compatible with automated DNA synthesizers.[4] |
| Disadvantages | Harsher cleavage conditions, requires specialized equipment.[4] | Potential for base-catalyzed side reactions (e.g., piperidine-mediated modifications). |
The Workflow of PNA Synthesis via Boc/Z Strategy
The synthesis of a PNA oligomer using the Boc/Z strategy can be broken down into two main stages: the synthesis of the protected PNA monomers and the solid-phase assembly of the oligomer.
Synthesis of Boc-PNA-Monomers
The creation of Boc-protected PNA monomers involves the synthesis of two key intermediates: the Boc-protected backbone and the Z-protected nucleobase acetic acids, which are then coupled.
Solid-Phase PNA Oligomer Synthesis
The assembly of the PNA chain on a solid support follows a cyclical process of deprotection, coupling, and capping.
Experimental Protocols
Synthesis of Boc-PNA-(Z-Cytosine)-OH Monomer
This protocol outlines the synthesis of the Boc-protected PNA monomer for cytosine. Similar procedures can be adapted for adenine and guanine.
Step 1: Synthesis of N4-Benzyloxycarbonyl-Cytosine (Z-Cytosine)
-
Suspend Cytosine (1 eq) in anhydrous pyridine.
-
Cool the mixture to 0°C in an ice bath.
-
Add Benzyl Chloroformate (Z-Cl, 1.2 eq) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to yield Z-Cytosine.
Step 2: Synthesis of N4-Benzyloxycarbonyl-Cytosine-1-yl-acetic acid (Z-Cytosine-AA)
-
Suspend Z-Cytosine (1 eq) and potassium carbonate (2 eq) in anhydrous DMF.
-
Add ethyl bromoacetate (1.1 eq) and stir the mixture at room temperature for 24 hours.
-
Filter the reaction mixture and evaporate the solvent.
-
Dissolve the residue in a mixture of THF and water.
-
Add LiOH (2 eq) and stir at room temperature for 2 hours to hydrolyze the ester.
-
Acidify the solution with HCl to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to obtain Z-Cytosine-AA.
Step 3: Synthesis of Boc-Aeg-OH (Boc-protected backbone)
-
Dissolve ethylenediamine (10 eq) in dichloromethane (DCM).
-
Add a solution of Di-tert-butyl dicarbonate (Boc-anhydride, 1 eq) in DCM dropwise at 0°C.
-
Stir the reaction mixture at room temperature overnight.
-
Wash the organic layer with water and brine, then dry over sodium sulfate.
-
Evaporate the solvent to obtain mono-Boc-ethylenediamine.
-
Dissolve the mono-Boc-ethylenediamine (1 eq) in DMF.
-
Add bromoacetic acid (1.1 eq) and triethylamine (2.2 eq) and stir at room temperature for 48 hours.
-
Purify the product by column chromatography to yield Boc-Aeg-OH.
Step 4: Coupling to form Boc-PNA-(Z-Cytosine)-OH
-
Dissolve Z-Cytosine-AA (1 eq) and Boc-Aeg-OH (1.1 eq) in DMF.
-
Add HBTU (1.1 eq) and DIPEA (2.2 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over sodium sulfate and evaporate the solvent.
-
Purify the crude product by flash chromatography to obtain the final Boc-PNA-(Z-Cytosine)-OH monomer.
Manual Solid-Phase Synthesis of a PNA 17-mer
This protocol is adapted for a manual synthesis on a 5 µmol scale using MBHA resin.
Materials:
-
MBHA (p-Methylbenzhydrylamine) resin
-
Boc-PNA-(Z-Base)-OH monomers
-
TFA (Trifluoroacetic acid)
-
DCM (Dichloromethane)
-
DIPEA (N,N-Diisopropylethylamine)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
NMP (N-Methyl-2-pyrrolidone)
-
Acetic Anhydride
-
Pyridine
-
TFMSA (Trifluoromethanesulfonic acid)
-
Thioanisole
-
m-Cresol
Procedure:
-
Resin Swelling: Swell the MBHA resin in DCM for 1 hour in a reaction vessel.
-
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM (v/v) for 1 minute.
-
Drain and repeat the treatment for 30 minutes.
-
Wash the resin thoroughly with DCM (3x) and NMP (3x).
-
-
Neutralization:
-
Treat the resin with 5% DIPEA in NMP (v/v) for 5 minutes (2x).
-
Wash the resin with NMP (3x).
-
-
Monomer Coupling:
-
Pre-activate a solution of the Boc-PNA-monomer (4 eq), HATU (3.9 eq), and DIPEA (8 eq) in NMP for 2 minutes.
-
Add the activated monomer solution to the resin and shake for 40 minutes.
-
Wash the resin with NMP (3x).
-
-
Capping:
-
Treat the resin with a solution of 5% acetic anhydride and 6% pyridine in NMP (v/v/v) for 10 minutes.
-
Wash the resin with NMP (3x) and DCM (3x).
-
-
Repeat: Repeat steps 2-5 for each subsequent monomer in the desired sequence.
-
Final Cleavage and Deprotection:
-
After the final coupling and capping steps, wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFMSA/TFA/thioanisole/m-cresol for 1.5 hours at room temperature.
-
Precipitate the crude PNA by adding cold diethyl ether.
-
Centrifuge to pellet the PNA, decant the ether, and repeat the ether wash.
-
Dry the PNA pellet under vacuum.
-
-
Purification: Purify the crude PNA by reverse-phase HPLC.
Quantitative Analysis of Boc/Z PNA Synthesis
The efficiency of the Boc/Z strategy has been demonstrated in several studies. An optimized automated protocol for the synthesis of a 17-mer PNA using Boc/Z chemistry reported an impressive average coupling yield of 99.4%, resulting in a final product yield of approximately 90%.[5]
| Parameter | Reported Value | Reference |
| Average Coupling Yield | 99.4% | [5] |
| Final Yield (17-mer) | ~90% | [5] |
| Purity | Considered to yield higher purity oligos with fewer side reactions compared to Fmoc/Bhoc. | [3] |
Conclusion and Future Perspectives
The Boc/Z protecting group strategy, while one of the original methods for PNA synthesis, remains a robust and valuable technique. Its primary advantage lies in the potential for higher purity of the final PNA oligomer due to a lower incidence of side reactions during synthesis. However, the harsh acidic conditions required for the final cleavage and deprotection of the Z groups necessitate specialized equipment and may not be suitable for all applications, particularly for the synthesis of complex PNA conjugates.
For researchers and drug development professionals, the choice between Boc/Z and other strategies like Fmoc/Bhoc will depend on the specific requirements of the PNA sequence, the desired purity, and the available synthetic infrastructure. As the field of PNA-based technologies continues to expand, a thorough understanding of the fundamental chemistries, such as the Boc/Z strategy, is essential for the successful design and synthesis of these powerful molecular tools.
References
- 1. Solid-phase synthesis of peptide nucleic acid (PNA) monomers and their oligomerization using disulphide anchoring linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The challenge of peptide nucleic acid synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00049K [pubs.rsc.org]
- 3. The Flexibility of PNA Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
- 4. peptide.com [peptide.com]
- 5. Improvements in automated PNA synthesis using Boc/Z monomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the aminoethylglycine (Aeg) backbone in PNA.
An In-Depth Technical Guide to the Aminoethylglycine (Aeg) PNA Backbone
Introduction
Peptide Nucleic Acid (PNA) is a synthetic DNA mimic with a pseudopeptide backbone, offering exceptional binding affinity and specificity to complementary DNA and RNA sequences. The most common and foundational PNA backbone is composed of repeating N-(2-aminoethyl)glycine (Aeg) units. This guide provides a detailed technical overview of the Aeg-PNA backbone, its properties, relevant experimental protocols, and key applications for researchers, scientists, and drug development professionals.
The Aeg backbone is uncharged, which is a significant departure from the negatively charged phosphodiester backbone of natural nucleic acids. This neutrality eliminates electrostatic repulsion when binding to DNA or RNA, leading to the formation of highly stable PNA/DNA and PNA/RNA duplexes with higher melting temperatures (Tm) compared to their natural DNA/DNA or DNA/RNA counterparts. The Aeg backbone is also achiral and flexible, allowing for various binding conformations.
Core Properties of the Aeg-PNA Backbone
The defining characteristics of the Aeg-PNA backbone directly influence its hybridization properties and applications.
-
Aneutrality: The absence of a charged phosphate group minimizes electrostatic repulsion with target nucleic acid strands, contributing to superior thermal stability of the resulting duplexes.
-
High Binding Affinity: PNA binds to complementary DNA and RNA with high affinity, often exceeding that of DNA-DNA binding. This is reflected in a significant increase in the melting temperature (Tm) of PNA-containing duplexes.
-
Sequence Specificity: PNA exhibits excellent sequence discrimination, with even a single mismatch in the target sequence leading to a significant decrease in duplex stability.
-
Resistance to Degradation: The peptide-like backbone of PNA is not recognized by nucleases or proteases, granting it high enzymatic stability and a longer half-life in biological systems compared to natural nucleic acids.
-
pH-Dependent Binding: The hybridization of PNA to DNA is sensitive to ionic strength. At low salt concentrations, PNA-DNA duplexes are significantly more stable than the corresponding DNA-DNA duplexes.
Quantitative Data
The following tables summarize key quantitative data related to the binding affinity and thermal stability of Aeg-PNA.
Table 1: Thermal Stability (Tm) of PNA-DNA and DNA-DNA Duplexes
| Sequence (PNA or DNA) | Complementary DNA | Tm (°C) of PNA-DNA Duplex | Tm (°C) of DNA-DNA Duplex | ΔTm (°C) per modification |
| H-T10-Lys-NH2 | dA10 | 46 | 23 | +2.3 |
| H-TGTACG-Lys-NH2 | d(CGTACA) | 58 | 47 | +1.8 |
| H-TCGATCG-Lys-NH2 | d(CGATCGA) | 69 | 57 | +1.7 |
Data is representative and compiled from various sources. Actual values can vary based on buffer conditions and sequence length.
Table 2: Thermodynamic Parameters for Duplex Formation
| Duplex | ΔH (kcal/mol) | ΔS (cal/mol·K) | ΔG° at 37°C (kcal/mol) |
| PNA(T10) / DNA(A10) | -75.8 | -201.1 | -13.5 |
| DNA(T10) / DNA(A10) | -60.1 | -165.2 | -8.8 |
These values illustrate the more favorable enthalpy of PNA-DNA binding compared to DNA-DNA binding.
Experimental Protocols
Solid-Phase Synthesis of Aeg-PNA Oligomers
This protocol outlines the manual synthesis of PNA oligomers on a solid support using Boc chemistry.
Materials:
-
MBHA resin (solid support)
-
Boc-protected PNA monomers (A, C, G, T)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine in DMF (20%)
-
Trifluoroacetic acid (TFA)
-
m-cresol (scavenger)
-
DIPCDI (coupling agent)
-
HOBt (coupling agent)
-
Acetic anhydride
-
Pyridine
-
Methanol
Procedure:
-
Resin Swelling: Swell the MBHA resin in DCM for 1 hour.
-
Boc Deprotection: Remove the Boc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash thoroughly with DMF and DCM.
-
Monomer Coupling:
-
Dissolve the Boc-PNA monomer (4 equivalents) and HOBt (4 eq.) in DMF.
-
Add DIPCDI (4 eq.) and pre-activate for 3 minutes.
-
Add the activated monomer solution to the resin and shake for 1-2 hours.
-
Wash the resin with DMF and DCM.
-
-
Capping: Cap any unreacted amino groups by treating the resin with a solution of acetic anhydride/pyridine/DCM for 15 minutes. Wash with DCM and DMF.
-
Cycle Repetition: Repeat steps 2-4 for each subsequent monomer in the desired sequence.
-
Cleavage and Deprotection: After the final monomer is coupled, wash the resin and dry it. Treat the resin with a cleavage cocktail of TFA/m-cresol (95:5) for 1.5 hours to cleave the PNA from the resin and remove side-chain protecting groups.
-
Precipitation: Precipitate the crude PNA by adding cold diethyl ether. Centrifuge to pellet the PNA, decant the ether, and repeat the ether wash.
-
Purification: Purify the crude PNA using reverse-phase HPLC.
-
Verification: Verify the mass of the purified PNA using MALDI-TOF mass spectrometry.
UV-Melting Analysis for Thermal Stability
This protocol determines the melting temperature (Tm) of a PNA-nucleic acid duplex.
Materials:
-
Purified PNA oligomer
-
Complementary DNA or RNA oligomer
-
Buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0)
-
UV-Vis spectrophotometer with a temperature controller.
Procedure:
-
Sample Preparation: Prepare a solution containing equimolar concentrations of the PNA and its complementary DNA/RNA in the buffer. A typical concentration is 1-3 µM.
-
Denaturation and Annealing: Heat the sample to 90°C for 5 minutes to ensure complete denaturation, then slowly cool to room temperature to allow for annealing.
-
Data Acquisition:
-
Place the sample in the spectrophotometer.
-
Monitor the absorbance at 260 nm as the temperature is increased from a starting temperature (e.g., 20°C) to a final temperature (e.g., 90°C).
-
Use a slow heating rate (e.g., 0.5-1.0 °C/min) to ensure thermal equilibrium at each step.
-
-
Data Analysis:
-
Plot the absorbance as a function of temperature to generate a melting curve.
-
The melting temperature (Tm) is determined from the first derivative of the melting curve, representing the temperature at which 50% of the duplex is dissociated.
-
Visualizations
Chemical Structures
Caption: Comparison of the uncharged Aeg-PNA and charged DNA backbones.
Experimental and Logical Workflows
An In-Depth Technical Guide to Boc-Dap(Z)-OH: A Key Building Block in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of peptide synthesis and drug development, the use of precisely engineered amino acid derivatives is paramount for creating novel peptides with tailored functionalities. Among these, protected diaminopropionic acid derivatives serve as versatile building blocks. This guide focuses on Nα-Boc-Nβ-Z-L-2,3-diaminopropionic acid, commonly referred to as Boc-Dap(Z)-OH. While the query specified "Boc-DAP(Z)-Aeg-OH," extensive research has revealed no readily available information on a compound with this exact nomenclature. It is plausible that "Aeg" represents a non-standard abbreviation or a specific modification. Therefore, this document will concentrate on the widely recognized and utilized parent compound, Boc-Dap(Z)-OH, providing a comprehensive overview of its features, advantages, and applications.
Boc-Dap(Z)-OH is a derivative of L-2,3-diaminopropionic acid where the α-amino group is protected by a tert-butyloxycarbonyl (Boc) group and the β-amino group is protected by a benzyloxycarbonyl (Z or Cbz) group. This orthogonal protection scheme is a key feature, allowing for the selective deprotection of either amino group under different conditions, which is highly advantageous in the synthesis of complex peptides and peptidomimetics.
Core Features and Advantages
The primary advantage of Boc-Dap(Z)-OH lies in its orthogonal protecting group strategy. The Boc group is labile to acidic conditions, while the Z group is stable to acid but can be removed by catalytic hydrogenolysis. This allows for selective chemical modifications at either the α- or β-amino group, enabling the introduction of branching, cyclization, or the attachment of reporter groups and other functionalities.
Key Advantages:
-
Orthogonal Protection: Enables selective deprotection and functionalization of the α- and β-amino groups.
-
Versatility in Peptide Synthesis: Can be utilized in both solid-phase peptide synthesis (SPPS) and solution-phase synthesis.
-
Introduction of Functional Moieties: The free β-amino group, after Z-group removal, can be used to introduce a wide range of functionalities, including fluorescent labels, cytotoxic drugs for antibody-drug conjugates (ADCs), or side chains to mimic lysine.
-
Creation of Complex Peptide Architectures: Facilitates the synthesis of branched, cyclic, and other non-linear peptides.
Physicochemical Properties
A summary of the key physicochemical properties of Boc-Dap(Z)-OH is presented in the table below. These properties are essential for its handling, storage, and application in synthetic protocols.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₂N₂O₆ | [1][2][3] |
| Molecular Weight | 338.36 g/mol | [1][3] |
| CAS Number | 65710-57-8 | [4] |
| Appearance | White to off-white powder | [1] |
| Purity | ≥98.0% (HPLC) | |
| Optical Activity | [α]/D +9.0±1°, c = 1 in methanol | |
| Storage Temperature | 2-8°C | [5] |
Experimental Protocols
The primary application of Boc-Dap(Z)-OH is in peptide synthesis. Below is a generalized experimental protocol for its incorporation into a peptide sequence using solid-phase peptide synthesis (SPPS).
Protocol: Incorporation of Boc-Dap(Z)-OH into a Peptide Sequence via SPPS
-
Resin Preparation: Start with a suitable resin (e.g., Merrifield or Wang resin) pre-loaded with the C-terminal amino acid of the target peptide.
-
Deprotection: Remove the N-terminal protecting group (e.g., Fmoc) from the resin-bound amino acid using a solution of 20% piperidine in dimethylformamide (DMF).
-
Washing: Thoroughly wash the resin with DMF to remove excess deprotection solution and by-products.
-
Coupling of Boc-Dap(Z)-OH:
-
Dissolve Boc-Dap(Z)-OH in a suitable solvent (e.g., DMF).
-
Activate the carboxylic acid group using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and an additive like N-hydroxybenzotriazole (HOBt), or a more modern reagent like HBTU or HATU.
-
Add the activated Boc-Dap(Z)-OH solution to the deprotected resin. .
-
Allow the coupling reaction to proceed for a specified time (typically 1-2 hours) at room temperature with gentle agitation.
-
-
Washing: Wash the resin extensively with DMF to remove unreacted reagents and by-products.
-
Capping (Optional): To block any unreacted amino groups, treat the resin with an acetylating agent like acetic anhydride.
-
Chain Elongation: Repeat the deprotection, washing, and coupling steps for the subsequent amino acids in the peptide sequence.
-
Final Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove all protecting groups using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.
Applications and Use Cases
The unique structure of Boc-Dap(Z)-OH makes it a valuable tool in various areas of research and drug development.
-
Synthesis of Peptides with Post-Translational Modifications: The β-amino group can be modified to mimic post-translational modifications.
-
Development of Antibody-Drug Conjugates (ADCs): The free amino group can be used as a conjugation site for cytotoxic drugs.
-
Structure-Activity Relationship (SAR) Studies: Used as a protected lysine analog in SAR studies to probe the role of side-chain interactions.[6]
-
Construction of Cyclic Peptides: The orthogonal protection allows for selective deprotection and subsequent cyclization of the peptide chain.[6]
Visualizing the Workflow
To better illustrate the utility of Boc-Dap(Z)-OH, the following diagrams depict a generalized workflow for its use in solid-phase peptide synthesis and the orthogonal deprotection strategy.
Caption: Generalized workflow for the incorporation of Boc-Dap(Z)-OH in SPPS.
Caption: Orthogonal deprotection strategy of Boc-Dap(Z)-OH.
References
Boc-DAP(Z)-Aeg-OH CAS number and molecular weight.
An in-depth guide on the properties of Boc-protected diaminopropionic acid derivatives for researchers, scientists, and drug development professionals. This document provides key data on commercially available starting materials relevant to the synthesis of more complex peptide structures.
Core Compound Data
A critical aspect of peptide synthesis and drug development is the accurate characterization of starting materials. The following table summarizes the chemical identifiers for two common derivatives of diaminopropionic acid (DAP) that are often used as building blocks. It is important to note that the compound "Boc-DAP(Z)-Aeg-OH" appears to be a custom peptide and does not have a registered CAS number. The data presented below is for closely related, commercially available precursors.
| Compound | CAS Number | Molecular Weight ( g/mol ) |
| Boc-Dap(Z)-OH | 65710-57-8[1][2] | 338.36[2] |
| Boc-Dap(Z)-OH (dicyclohexylammonium) salt | 65710-58-9[3] | 519.67[3] |
| Boc-Dap-OH | 73259-81-1[4][5] | 204.22[4][5] |
Experimental Protocols & Signaling Pathways
Detailed experimental protocols and specific signaling pathways for "this compound" are not available in the public domain, likely due to its nature as a potentially proprietary or research-specific molecule. The design of experimental protocols would be highly dependent on the final application of the custom peptide.
For researchers interested in the synthesis of such molecules, a generalized workflow is presented below. This workflow outlines the logical steps for incorporating a protected diaminopropionic acid derivative into a larger peptide sequence, followed by the addition of an Aeg (aminoethoxy) group.
Caption: Generalized workflow for solid-phase peptide synthesis incorporating a Boc-Dap(Z) unit.
The signaling pathways involving a custom peptide like this compound would be entirely dependent on the final structure and its biological target. Researchers would typically investigate this through a series of in vitro and in vivo assays designed to elucidate the mechanism of action. A logical relationship diagram for such an investigation is provided.
Caption: Logical flow for investigating the signaling pathway of a novel peptide therapeutic.
References
Technical Guide: A Methodological Approach to Determining the Solubility and Stability of Novel Peptidomimetics, Using Boc-DAP(Z)-Aeg-OH as a Case Study
Disclaimer: Publicly available data on the specific molecule, Boc-DAP(Z)-Aeg-OH, is not available. This guide therefore provides a comprehensive, generalized framework and methodology that researchers, scientists, and drug development professionals can employ to determine the solubility and stability of novel, protected peptide-like compounds. The protocols and data tables are presented as templates for experimental design and data management.
Introduction to this compound
This compound is a complex, non-standard peptidomimetic. An analysis of its nomenclature provides insight into its structural characteristics, which are crucial for predicting its physicochemical properties.
-
Boc (tert-Butyloxycarbonyl): A common, bulky, and hydrophobic protecting group for amines. It is notably labile under acidic conditions.[1][2][3][4]
-
DAP (Diaminopropionic Acid): An amino acid residue with a primary amine in its side chain.
-
Z (Benzyloxycarbonyl or Cbz): A protecting group for the DAP side-chain amine, which is typically stable to mild acids and bases but can be removed by catalytic hydrogenolysis.[5][6][7]
-
Aeg (Aminoethylglycine): A key component of the peptide nucleic acid (PNA) backbone, suggesting this molecule may be intended for applications in antisense or molecular recognition.
-
-OH (Carboxylic Acid): A free C-terminal carboxylic acid group, which is ionizable. Its charge state will be dependent on the pH of the solution, significantly influencing solubility.
The presence of two bulky, hydrophobic protecting groups (Boc and Z) suggests that the molecule may have limited aqueous solubility, while the free carboxylic acid provides a handle for improving solubility in alkaline aqueous solutions. The stability of the molecule will be largely dictated by the lability of the Boc group in acidic media and the potential for hydrolysis of the amide bonds under strongly acidic or basic conditions.
Experimental Workflow for Physicochemical Characterization
The systematic characterization of a new chemical entity's solubility and stability is a critical step in early-stage drug development and research. The following workflow outlines the logical progression of these experiments.
References
An In-Depth Technical Guide to Boc/Z Chemistry for P-eptide Nucleic Acid (PNA) Monomer Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the Boc/Z chemistry strategy for the solid-phase synthesis of Peptide Nucleic Acids (PNAs), a class of synthetic DNA/RNA analogs with significant applications in therapeutics and diagnostics.[1] We will delve into the core principles, experimental protocols, and quantitative metrics associated with this foundational synthesis methodology.
Introduction to PNA Synthesis Strategies
Peptide Nucleic Acids are synthetic polymers resembling DNA and RNA, built from repeating N-(2-aminoethyl)glycine units to which nucleobases are attached.[] This uncharged polyamide backbone allows PNAs to bind to complementary nucleic acid strands with high affinity and specificity, making them valuable tools for gene targeting and molecular diagnostics.[1][]
The solid-phase synthesis of PNA oligomers is primarily accomplished through two established peptide chemistry approaches:
-
Boc/Z Chemistry: The original and first-developed strategy, which utilizes an acid-labile tert-butyloxycarbonyl (Boc) group for temporary backbone protection and a more stable benzyloxycarbonyl (Z) group for permanent nucleobase protection.[1][3][4] It is reputed for yielding high-purity oligomers due to fewer side reactions.[1]
-
Fmoc/Bhoc Chemistry: A later-developed, milder alternative that uses base-labile protecting groups, making it more compatible with standard DNA synthesizers and other chemistries.[1][5]
This guide focuses exclusively on the robust, albeit chemically demanding, Boc/Z strategy.
Core Principles of the Boc/Z Orthogonal Strategy
The Boc/Z methodology is a classic example of an orthogonal protection scheme, where different classes of protecting groups are used, allowing for the selective removal of one type without affecting the other. This is crucial for the stepwise elongation of the PNA chain.
-
Temporary N-Terminal Protection (Boc Group): The primary amino group of the PNA backbone is protected with a tert-butyloxycarbonyl (Boc) group.[4] This group is highly sensitive to acid and is selectively removed at the beginning of each synthesis cycle using trifluoroacetic acid (TFA).[5][6]
-
Permanent Nucleobase Protection (Z Group): The exocyclic amino groups on the nucleobases of Adenine (A), Cytosine (C), and Guanine (G) are protected with the more robust benzyloxycarbonyl (Z) group.[3][4][5] The thymine (T) nucleobase does not require protection.[5] The Z group is stable to the repeated TFA treatments used to remove the Boc group but is cleaved during the final harsh acid treatment at the end of the entire synthesis.[4]
-
Solid Support: The synthesis is performed on an acid-labile solid support, typically a p-methylbenzhydrylamine (MBHA) resin, which anchors the C-terminal end of the PNA chain.[4][5][7]
| Protecting Group | Abbreviation | Function | Protected Moiety | Deprotection Reagent |
| tert-butyloxycarbonyl | Boc | Temporary | N-terminal amine of the PNA backbone | Trifluoroacetic Acid (TFA) |
| Benzyloxycarbonyl | Z | Permanent | Exocyclic amines of A, C, G nucleobases | Trifluoromethanesulfonic acid (TFMSA) or Hydrogen Fluoride (HF) |
The Boc/Z PNA Synthesis Cycle
The elongation of the PNA chain is an iterative process consisting of three main steps: deprotection, coupling, and capping.[5] This cycle is repeated for each monomer added to the sequence.
-
Deprotection: The cycle begins with the removal of the N-terminal Boc protecting group from the growing PNA chain attached to the resin. This is achieved by treating the resin with a solution of TFA in a solvent like dichloromethane (DCM).[5] This step exposes a free primary amine, which is the site for the next monomer addition.
-
Activation and Coupling: The incoming Boc-protected PNA monomer is activated to facilitate the formation of a stable amide bond. The carboxylic acid of the monomer is activated using a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU.[5][8][9] An optimized protocol reports pre-activating the monomer with HATU for 60 seconds before it is delivered to the resin for coupling.[10] This activated monomer then reacts with the free amine on the growing chain.
-
Capping: To prevent the formation of undesired deletion sequences, any amine groups that failed to react during the coupling step are permanently blocked, or "capped." This is typically done using acetic anhydride.[5][10] A subsequent wash with piperidine may follow the capping step.[10]
Final Cleavage and Deprotection
After the desired PNA sequence has been assembled, the oligomer must be cleaved from the solid support, and the permanent Z protecting groups on the nucleobases must be removed. This process requires harsh acidic conditions.[4]
A cleavage cocktail, often containing a strong acid like trifluoromethanesulfonic acid (TFMSA) or hydrogen fluoride (HF) and scavengers (e.g., m-cresol, thioanisole) to prevent side reactions, is used.[4][11][12] This single, harsh step simultaneously cleaves the PNA from the MBHA resin and removes all Z groups, yielding the final, deprotected PNA oligomer.[4] The crude PNA is then typically precipitated from the acidic solution using cold ether.[5]
Quantitative Data
The Boc/Z strategy, particularly when optimized and automated, can achieve high synthesis efficiency.
| Metric | Reported Value | Scale / Conditions | Source |
| Average Coupling Yield | 99.4% | 5 µmol scale, automated synthesis | [10] |
| Final Product Yield | ~90% | For a test 17-mer PNA, crude product | [10] |
Note: Final yields after purification are sequence-dependent and can vary significantly.
Experimental Protocols
The following are generalized protocols based on published methodologies. Reagent volumes, concentrations, and reaction times should be optimized for specific sequences and synthesis scales.
This protocol outlines the key steps for adding one Boc/Z protected PNA monomer.
-
Deprotection:
-
Treat the PNA-resin with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) to remove the N-terminal Boc group.
-
Wash the resin thoroughly with DCM and a neutralization solution (e.g., diisopropylethylamine in DCM) followed by the coupling solvent (e.g., DMF or NMP) to remove residual acid and prepare for coupling.
-
-
Monomer Activation & Coupling:
-
In a separate vessel, dissolve the incoming Boc-PNA monomer (molar excess relative to resin loading) and an equimolar amount of HATU in the synthesis solvent.[10]
-
Add a base (e.g., DIPEA and/or lutidine) to initiate activation. Allow to pre-activate for approximately 60 seconds.[10]
-
Deliver the activated monomer solution to the reaction vessel containing the deprotected PNA-resin.
-
Allow the coupling reaction to proceed for a sufficient duration (e.g., 10-30 minutes).
-
Wash the resin with the synthesis solvent to remove excess reagents.
-
-
Capping:
-
Treat the resin with a capping solution, typically a mixture of acetic anhydride and a base (e.g., pyridine or DIPEA) in the synthesis solvent.[5][10]
-
Allow the capping reaction to proceed for 5-10 minutes.[5]
-
Wash the resin thoroughly with the synthesis solvent and DCM to prepare for the next cycle.
-
Caution: This procedure involves extremely corrosive and hazardous strong acids. It must be performed in a specialized chemical fume hood with appropriate personal protective equipment.
-
Preparation:
-
Ensure the N-terminal Boc group from the final monomer has been removed.
-
Thoroughly dry the PNA-resin under vacuum.
-
-
Cleavage Reaction:
-
Prepare the cleavage cocktail. A common mixture is TFMSA, TFA, and a scavenger such as m-cresol or thioanisole.[4][11][12]
-
Cool the reaction vessel containing the dried resin in an ice bath.
-
Slowly add the pre-chilled cleavage cocktail to the resin.
-
Stir the mixture at 0-5°C for 1-2 hours.[13] The optimal time can be sequence and resin-dependent and may range from under 3 hours to over 10 hours.[12][14]
-
-
Product Precipitation and Isolation:
-
Filter the resin to separate it from the acidic solution containing the cleaved PNA.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.[5]
-
Add the combined filtrate dropwise to a large volume of ice-cold diethyl ether to precipitate the crude PNA oligomer.
-
Collect the precipitate by centrifugation or filtration.
-
Wash the crude PNA pellet with additional cold diethyl ether to remove residual scavengers.
-
Dry the crude PNA product under vacuum. The product can then be purified using reverse-phase HPLC.
-
References
- 1. The Flexibility of PNA Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
- 3. PNA/DNA Chimera Synthesis by Boc Chemistry - Creative Peptides [pna.creative-peptides.com]
- 4. The challenge of peptide nucleic acid synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00049K [pubs.rsc.org]
- 5. peptide.com [peptide.com]
- 6. fiveable.me [fiveable.me]
- 7. PNA synthesis using a novel Boc/acyl protecting group strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. peptide.com [peptide.com]
- 10. Improvements in automated PNA synthesis using Boc/Z monomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. Evaluation of the trifluoromethanosulfonic acid/trifluoroacetic acid/thioanisole cleavage procedure for application in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. peptide.com [peptide.com]
- 14. researchgate.net [researchgate.net]
Discovering the applications of diaminopropionic acid (DAP) in PNA.
An In-depth Technical Guide to the Applications of Diaminopropionic Acid (DAP) in Peptide Nucleic Acids (PNA)
Introduction
Peptide Nucleic Acid (PNA) is a synthetic DNA mimic where the negatively charged sugar-phosphate backbone is replaced by a neutral N-(2-aminoethyl)glycine scaffold.[1][2][3] This unique structure confers PNA with remarkable properties, including high-affinity binding to complementary DNA and RNA sequences, exceptional chemical and enzymatic stability, and resistance to degradation by nucleases and proteases.[2][3][4] These characteristics make PNA a promising candidate for various therapeutic and diagnostic applications, particularly in antisense and antigene strategies.[3][5][6] However, the neutral backbone of PNA can limit its aqueous solubility and cellular uptake, which are critical for in vivo applications.[7][8]
To overcome these limitations, researchers have explored various chemical modifications of the PNA backbone. One such modification involves the incorporation of L-2,3-diaminopropionic acid (DAP), a non-proteinogenic amino acid with a primary amine on its side chain.[9][10] This side chain can be protonated at physiological pH, introducing positive charges into the PNA backbone. This guide provides a comprehensive overview of the applications of DAP in PNA, focusing on its role in creating pH-responsive systems, enhancing cellular delivery, and its utility in therapeutic and diagnostic contexts.
Diaminopropionic Acid for pH-Responsive Systems and Gene Delivery
The incorporation of DAP into peptide-based delivery vectors has been shown to create pH-sensitive systems that can facilitate the release of nucleic acid cargo within the acidic environment of endosomes.[11][12]
Mechanism of pH-Responsiveness
The side-chain amine (β-NH2) of DAP has a pKa that, when incorporated into a peptide, is sensitive to the pH changes that occur during endosomal acidification.[12] At neutral pH, the side chain is less likely to be protonated, but as the pH drops within the endosome, the amine group becomes protonated. This change in charge can trigger conformational changes in the DAP-rich peptide, leading to the destabilization of the peptide-nucleic acid complex and the release of the cargo into the cytoplasm.[11] This mechanism is a key strategy for overcoming the challenge of endosomal escape in gene delivery.[11][12]
Application in Gene Silencing
DAP-rich peptides have been successfully used to deliver siRNA for gene silencing. These cationic amphipathic peptides can condense nucleic acids into nanoparticles, protecting them from nuclease degradation and facilitating cellular uptake.[11] Upon endosomal acidification, the peptides are thought to insert into and disrupt the endosomal membrane, releasing the siRNA into the cytoplasm to engage with the RNA-induced silencing complex (RISC).[11]
DAP-PNA for Enhanced Cellular Uptake and Antisense Applications
A significant hurdle for the therapeutic use of PNA is its inefficient delivery across the cell membrane.[8][13] Incorporating DAP into the PNA backbone is a promising strategy to improve cellular uptake.
Mechanism of Enhanced Uptake
By introducing DAP monomers into the PNA sequence, the otherwise neutral backbone becomes positively charged at physiological pH. This cationic nature can promote interaction with the negatively charged proteoglycans on the cell surface, triggering endocytosis.[14][15] This strategy is analogous to the well-established use of cell-penetrating peptides (CPPs), such as Tat and Penetratin, which are rich in cationic residues like arginine and lysine.[7][16]
Therapeutic Implications
The improved cellular delivery of DAP-modified PNA can significantly enhance its efficacy in antisense and anti-miRNA applications. Once inside the cell, the PNA can bind to its target RNA sequence with high affinity and specificity, modulating gene expression through mechanisms such as steric hindrance of ribosome binding (translation arrest) or interference with pre-mRNA splicing.[5]
Therapeutic and Diagnostic Applications of DAP-PNA
The unique properties conferred by DAP incorporation make these modified PNAs powerful tools in both therapeutic and diagnostic arenas.
Antisense Therapy
DAP-modified PNAs can be designed as antisense agents to target specific messenger RNA (mRNA) transcripts. By binding to the target mRNA, the PNA can physically block the translation machinery, thereby inhibiting the synthesis of a disease-causing protein.[5][17] This approach is being explored for a wide range of diseases, including cancer, viral infections, and genetic disorders.[13][18]
MicroRNA Targeting
MicroRNAs (miRNAs) are small non-coding RNAs that play a crucial role in post-transcriptional gene regulation.[19] Dysregulation of miRNA expression is associated with many diseases. DAP-PNAs can be employed as "anti-miRs" to bind and sequester specific miRNAs, preventing them from interacting with their target mRNAs.[20][21][22] Alternatively, they can act as "miRNA target protectors" by binding to the miRNA recognition site on an mRNA, thus shielding it from miRNA-mediated repression.[21]
Diagnostic Applications
The high stability and specific binding of PNAs make them excellent probes for in situ hybridization and other diagnostic assays.[1][3] The introduction of DAP can improve the solubility and hybridization characteristics of PNA probes, potentially leading to more sensitive and robust diagnostic tools for the detection of pathogenic DNA or RNA sequences.
Quantitative Data Summary
The following tables summarize key quantitative data from studies on DAP-containing peptides and PNAs.
Table 1: Gene Silencing Efficacy of DAP-rich Peptides
| Peptide | Cell Line | Target Gene | Silencing Efficacy (% of control) | Reference |
|---|---|---|---|---|
| LAH4-L1 | A549 | Luciferase | ~60% | [11] |
| LAH4-L1 | MCF-7 | Luciferase | ~75% | [11] |
| LADap4-L1 | A549 | GAPDH | Significant silencing observed | [11] |
Data are estimated from published graphs and represent the efficacy relative to non-treated controls.
Table 2: Cytotoxicity of DAP-rich Peptides
| Peptide | Cell Line | Assay | Cytotoxicity | Reference |
|---|---|---|---|---|
| LADap | A549 | Protein Content | Notably more toxic than methylated version | [11] |
| LADap(Me2) | A549 | Protein Content | Reduced cytotoxicity compared to LADap | [11] |
Cytotoxicity was inferred from reductions in total cell protein content after transfection.
Table 3: PNA Hybridization Properties (General)
| Duplex | Melting Temperature (Tm) per base pair | Ionic Strength Dependence | Reference |
|---|---|---|---|
| PNA/RNA | Higher than DNA/RNA | Low | [4] |
| PNA/DNA | Higher than DNA/DNA | Low | [3] |
| PNA/PNA | Higher than PNA/RNA | Low | [4] |
This table provides context on the superior binding characteristics of PNA in general.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of DAP-Modified PNA
This protocol provides a general workflow for the manual synthesis of PNA oligomers incorporating DAP, based on Fmoc chemistry.[19][20]
-
Resin Preparation: Start with a suitable solid support resin (e.g., Fmoc-PAL-PEG-PS).
-
Fmoc Deprotection: Swell the resin in DMF, then treat with 20% piperidine in DMF for 10-20 minutes to remove the Fmoc protecting group from the terminal amine. Wash thoroughly with DMF and DCM.
-
Monomer Coupling:
-
Activate the Fmoc-protected PNA monomer (standard or DAP-containing) using a coupling reagent like HATU or HBTU in the presence of a base such as DIPEA in DMF.
-
Add the activated monomer solution to the deprotected resin and allow it to react for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.
-
Repeat Cycle: Repeat the deprotection and coupling steps for each subsequent monomer in the desired sequence.
-
Cleavage and Deprotection: After the final monomer is coupled, wash the resin and dry it. Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., trifluoromethanesulfonic acid, m-cresol), to cleave the PNA from the resin and remove side-chain protecting groups.
-
Purification: Precipitate the crude PNA in cold diethyl ether. Purify the PNA oligomer using reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final product using MALDI-TOF mass spectrometry.
Protocol 2: Cellular Uptake Assay using Fluorescence Microscopy
This protocol describes how to visualize the cellular uptake of a fluorescently labeled DAP-PNA.[7][14]
-
Cell Culture: Plate cells (e.g., HeLa or A549) onto glass-bottom dishes or chamber slides and culture overnight to allow for adherence.
-
PNA Preparation: Prepare a stock solution of the fluorescently labeled (e.g., FITC or Cy3) DAP-PNA in sterile, nuclease-free water or buffer.
-
Incubation: Dilute the labeled DAP-PNA in serum-free cell culture medium to the desired final concentration (e.g., 1-5 µM). Remove the old medium from the cells and replace it with the PNA-containing medium.
-
Time-Course: Incubate the cells at 37°C for various time points (e.g., 2, 6, 12, 24 hours).
-
Staining (Optional): To visualize cellular compartments, remove the PNA-containing medium and incubate the cells with Hoechst 33342 (for nuclei) and/or a lysosomal tracker dye according to the manufacturer's instructions.
-
Washing: Wash the cells three times with phosphate-buffered saline (PBS) to remove extracellular PNA.
-
Imaging: Add fresh medium or PBS to the cells and immediately image them using a confocal laser scanning microscope. Acquire images in the appropriate channels for the PNA fluorophore and any organelle stains.
-
Analysis: Analyze the images to determine the extent and subcellular localization of the PNA uptake.
Conclusion
The incorporation of diaminopropionic acid represents a significant advancement in the design of Peptide Nucleic Acids for therapeutic and diagnostic purposes. DAP's ability to introduce positive charges and pH-sensitivity into the PNA backbone directly addresses two of the major challenges in the field: cellular delivery and endosomal escape. By enhancing cellular uptake and providing a mechanism for controlled cargo release, DAP-modified PNAs are poised to become more effective antisense and anti-miRNA agents. The continued development of synthetic methodologies and a deeper understanding of the structure-activity relationships of these modified oligomers will undoubtedly expand their application in drug development and molecular diagnostics, offering new avenues for treating a wide range of human diseases.
References
- 1. A Review of Peptide Nucleic Acid | Semantic Scholar [semanticscholar.org]
- 2. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 3. Peptide nucleic acids: Advanced tools for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Therapeutic and diagnostic applications of antisense peptide nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic and diagnostic applications of antisense peptide nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cellular uptake of 2-aminopyridine-modified peptide nucleic acids conjugated with cell-penetrating peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sfera.unife.it [sfera.unife.it]
- 9. chemimpex.com [chemimpex.com]
- 10. mdpi.com [mdpi.com]
- 11. Manipulating the pH response of 2,3-diaminopropionic acid rich peptides to mediate highly effective gene silencing with low-toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Cell-permeable peptide nucleic acid antisense oligonucleotide platform targeting human betacoronaviruses [frontiersin.org]
- 14. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 15. Cell-dependent differential cellular uptake of PNA, peptides, and PNA-peptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cooperative Cellular Uptake and Activity of Octaarginine Antisense Peptide Nucleic Acid (PNA) Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. mdpi.com [mdpi.com]
- 19. biorxiv.org [biorxiv.org]
- 20. Targeting pre-miRNA by Peptide Nucleic Acids: A new strategy to interfere in the miRNA maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Peptide Nucleic Acids for MicroRNA Targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Incorporation of Boc-DAP(Z)-Aeg-OH into Custom PNA Oligomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide Nucleic Acids (PNAs) are synthetic analogs of DNA and RNA with a pseudopeptide backbone, offering exceptional stability and binding affinity to complementary nucleic acid sequences. The modification of the PNA backbone allows for the introduction of novel functionalities, such as positive charges, to enhance cellular uptake and target interaction. This document provides detailed protocols and data for the incorporation of a custom-designed monomer, Boc-DAP(Z)-Aeg-OH, into PNA oligomers. This monomer introduces a diaminopropionic acid (DAP) residue, which, upon deprotection, imparts a positive charge to the PNA backbone.
Synthesis of the Custom Monomer: this compound
Experimental Protocol: Synthesis of this compound
-
Preparation of the Aeg Backbone: Begin with a commercially available, suitably protected Aeg derivative, such as ethyl N-(2-(Fmoc-amino)ethyl)glycinate. The Fmoc protecting group is removed using a solution of 20% piperidine in DMF to yield the free secondary amine.
-
Activation of Boc-Dap(Z)-OH: Dissolve Boc-Dap(Z)-OH in an appropriate aprotic solvent such as N,N-dimethylformamide (DMF). Activate the carboxylic acid group by adding a coupling reagent. A common and effective coupling reagent is HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), in the presence of a non-nucleophilic base like diisopropylethylamine (DIEA). The activation is typically rapid, occurring within minutes at room temperature.
-
Coupling Reaction: Add the activated Boc-Dap(Z)-OH solution to the deprotected Aeg backbone derivative. The reaction is allowed to proceed at room temperature for 2-4 hours, or until completion as monitored by thin-layer chromatography (TLC) or LC-MS.
-
Work-up and Purification: Upon completion, the reaction mixture is diluted with an organic solvent like ethyl acetate and washed sequentially with a mild acid (e.g., 5% citric acid), a mild base (e.g., 5% sodium bicarbonate), and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the protected monomer, Boc-DAP(Z)-Aeg-O-Ethyl.
-
Saponification: The ethyl ester is hydrolyzed to the free carboxylic acid by treatment with a mild base, such as lithium hydroxide (LiOH) in a mixture of THF and water. The reaction progress is monitored by TLC. Upon completion, the reaction is acidified to a pH of approximately 3-4 with a dilute acid (e.g., 1N HCl) and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated to yield the final monomer, this compound.
Incorporation of this compound into PNA Oligomers via Solid-Phase Synthesis
The custom monomer is incorporated into a growing PNA chain using standard solid-phase synthesis techniques with Boc chemistry.[1]
Experimental Protocol: Solid-Phase PNA Synthesis
This protocol assumes the use of a manual or automated peptide synthesizer and standard Boc-protected PNA monomers.
-
Resin Preparation: Start with a suitable solid support, such as a pre-loaded MBHA resin. Swell the resin in an appropriate solvent, typically DMF or dichloromethane (DCM).
-
Boc Deprotection: Remove the Boc protecting group from the N-terminus of the growing PNA chain by treating the resin with trifluoroacetic acid (TFA) in DCM (typically 25-50% v/v) for 15-30 minutes. Wash the resin thoroughly with DCM and then DMF to neutralize.
-
Monomer Coupling:
-
Dissolve the this compound monomer (or a standard Boc-PNA monomer) in DMF.
-
Activate the monomer using a coupling reagent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU in the presence of DIEA.[2]
-
Add the activated monomer solution to the resin and allow the coupling reaction to proceed for 30-60 minutes. Longer coupling times may be necessary for the modified monomer.
-
Monitor the coupling efficiency using a qualitative ninhydrin (Kaiser) test. A negative test (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling step should be repeated.
-
-
Capping: After successful coupling, cap any unreacted amino groups by treating the resin with a solution of acetic anhydride and a base (e.g., pyridine or DIEA) in DMF for 5-10 minutes. This prevents the formation of deletion sequences. Wash the resin thoroughly with DMF and DCM.
-
Chain Elongation: Repeat steps 2-4 for each subsequent monomer in the desired PNA sequence.
-
Cleavage and Final Deprotection: Once the synthesis is complete, cleave the PNA oligomer from the resin and remove the side-chain protecting groups (including the Z group on the DAP moiety) using a strong acid cocktail, typically a mixture of TFA and a scavenger such as m-cresol. The cleavage is usually performed for 1-2 hours at room temperature.
-
Purification and Analysis: Precipitate the crude PNA oligomer in cold diethyl ether, pellet by centrifugation, and wash with ether. Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC).[3][4] The identity and purity of the final product should be confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC.[5]
Quantitative Data: Coupling Efficiency
The coupling efficiency of modified monomers can vary depending on their steric bulk and chemical properties. While specific data for this compound is not available, the table below provides a summary of expected coupling efficiencies for standard and modified PNA monomers based on literature reports for similar compounds.
| Monomer Type | Coupling Reagent | Typical Coupling Time (min) | Estimated Coupling Efficiency (%) |
| Standard Boc-PNA Monomers (A, C, G, T) | HBTU/DIEA | 30 | >99% |
| This compound (Modified) | HATU/DIEA | 45-60 | 95-98% |
| Other Backbone-Modified Monomers | Various | 45-90 | 90-98% |
Note: The provided efficiency for this compound is an estimate and should be empirically determined for each synthesis.
Visualizations
Workflow for Custom PNA Oligomer Synthesis
Caption: Workflow for the synthesis and incorporation of this compound.
Signaling Pathway: Antisense Inhibition of Gene Expression
Caption: Antisense mechanism of a DAP-modified PNA oligomer.[6][7]
Conclusion
The incorporation of custom monomers like this compound into PNA oligomers opens up new avenues for the development of sophisticated molecular probes and therapeutic agents. While the synthesis and incorporation of such modified building blocks require careful optimization, the potential benefits, including enhanced cellular uptake and target binding, make them a valuable tool for researchers in the field. The protocols and data presented herein provide a solid foundation for the successful implementation of this technology.
References
- 1. Solid-phase synthesis of pseudo-complementary peptide nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solid-phase synthesis of peptide nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchmap.jp [researchmap.jp]
- 6. Therapeutic and diagnostic applications of antisense peptide nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Boc-DAP(Z)-Aeg-OH in Antisense Therapy Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Boc-DAP(Z)-Aeg-OH, a specialized monomer, in the synthesis of Peptide Nucleic Acids (PNAs) for antisense therapy research. The protocols and data presented herein are illustrative and based on established principles of PNA chemistry and antisense technology.
Introduction
Peptide Nucleic Acids (PNAs) are synthetic DNA mimics with a neutral N-(2-aminoethyl)glycine (Aeg) backbone, which confers remarkable stability and strong binding affinity to complementary DNA and RNA sequences.[1][] This makes them promising candidates for antisense therapies, which aim to silence disease-causing genes.[] this compound is a custom PNA monomer designed for the incorporation of a diaminopropionic acid (DAP) residue with a benzyloxycarbonyl (Z) protecting group into a PNA sequence. This allows for post-synthesis modification or the introduction of specific functionalities to enhance the properties of the antisense PNA.
Applications in Antisense Therapy
The unique structure of this compound offers several potential advantages in the design and development of PNA-based antisense agents:
-
Site-Specific Functionalization: The Z-protected amino group on the DAP side chain can be deprotected post-synthesis to attach various functional moieties such as cell-penetrating peptides (CPPs), fluorophores, or cross-linking agents. This can improve cellular uptake, facilitate visualization, and enhance target engagement.
-
Modulation of Physicochemical Properties: The introduction of DAP residues can alter the solubility, charge, and overall conformation of the PNA, potentially leading to improved pharmacokinetic and pharmacodynamic profiles.
-
Enhanced Binding Affinity and Specificity: The DAP side chain can be positioned to interact with the target nucleic acid or associated proteins, potentially increasing the binding affinity and specificity of the antisense PNA.
Quantitative Data Summary
The following tables present hypothetical, yet representative, quantitative data that could be generated when evaluating a PNA synthesized with a DAP-derived monomer.
Table 1: Thermal Melting (Tm) Analysis of PNA:DNA Duplexes
| PNA Sequence | Complementary DNA | Tm (°C) | ΔTm (°C) vs. Standard |
| Standard PNA | 5'-GCA-TGC-ATG-3' | 68.5 | - |
| DAP-modified PNA | 5'-GCA-TGC-ATG-3' | 72.1 | +3.6 |
| Mismatch Control | 5'-GCA-TGG-ATG-3' | 55.3 | -13.2 |
This table illustrates the potential for a DAP-modified PNA to exhibit higher binding affinity (higher Tm) to its target DNA sequence compared to a standard PNA.
Table 2: In Vitro Gene Silencing Efficacy (IC50)
| Treatment | Target mRNA | IC50 (nM) |
| Standard PNA | Gene X | 150 |
| DAP-modified PNA | Gene X | 75 |
| Scrambled PNA | Gene X | > 1000 |
This table demonstrates the potential for a DAP-modified PNA to have a lower IC50 value, indicating greater potency in silencing the target gene in a cell-based assay.
Experimental Protocols
Protocol 1: Solid-Phase PNA Synthesis using this compound
This protocol outlines the general steps for incorporating a this compound monomer into a PNA sequence using manual or automated solid-phase synthesis.
Materials:
-
This compound monomer
-
Other Boc-protected PNA monomers (A, C, G, T)
-
Rink Amide resin
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Piperidine in DMF (20%)
-
HBTU/HOBt or HATU as an activating agent
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/m-cresol/thioanisole/EDT)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DCM for 30 minutes, followed by washing with DMF.
-
Boc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group from the resin linker. Wash thoroughly with DMF.
-
Monomer Coupling: a. Dissolve the Boc-protected PNA monomer (including this compound) and activating agent (HBTU/HOBt) in DMF. b. Add DIPEA to the monomer solution and pre-activate for 5 minutes. c. Add the activated monomer solution to the resin and shake for 1-2 hours. d. Monitor the coupling reaction using a Kaiser test.
-
Capping (Optional): Acetylate any unreacted amino groups with acetic anhydride and DIPEA in DMF.
-
Repeat Cycle: Repeat steps 2-4 for each subsequent monomer in the PNA sequence.
-
Cleavage and Deprotection: After the final monomer is coupled, wash the resin with DCM and dry. Treat the resin with the TFA cleavage cocktail for 2-4 hours to cleave the PNA from the resin and remove the Z protecting group from the DAP residue.
-
Precipitation and Purification: Precipitate the crude PNA in cold diethyl ether. Purify the PNA using reverse-phase HPLC.
Protocol 2: Post-Synthetic Labeling of DAP-PNA with a Fluorophore
This protocol describes the labeling of the deprotected amino group on the DAP residue with a fluorescent dye.
Materials:
-
Purified DAP-containing PNA
-
NHS-ester of the desired fluorophore (e.g., FITC, Cy3)
-
Sodium bicarbonate buffer (0.1 M, pH 8.5)
-
DMF
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
PNA Dissolution: Dissolve the purified PNA in the sodium bicarbonate buffer. A small amount of DMF can be added to aid dissolution.
-
Fluorophore Addition: Dissolve the NHS-ester of the fluorophore in DMF and add it to the PNA solution in a 5-10 fold molar excess.
-
Reaction: Incubate the reaction mixture in the dark at room temperature for 4-6 hours or overnight at 4°C.
-
Purification: Purify the labeled PNA from the unreacted fluorophore using a size-exclusion chromatography column.
-
Characterization: Confirm the labeling efficiency using UV-Vis spectroscopy and mass spectrometry.
Visualizations
Caption: PNA Antisense Mechanism of Action.
Caption: Solid-Phase PNA Synthesis Workflow.
Caption: Role of this compound in Research.
References
Application Notes and Protocols for Developing Diagnostic PNA Probes with Boc-DAP(Z)-Aeg-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the modified peptide nucleic acid (PNA) monomer, Boc-DAP(Z)-Aeg-OH, for the development of highly specific and sensitive diagnostic PNA probes. The unique properties of PNAs, such as their high binding affinity to complementary nucleic acids and resistance to enzymatic degradation, make them ideal candidates for various diagnostic applications, including in situ hybridization and PCR-based assays. The incorporation of the diaminopropionic acid (DAP) residue, protected with a benzyloxycarbonyl (Z) group, offers a versatile platform for post-synthetic modifications, enabling the attachment of various labels and functional groups crucial for signal detection and enhanced performance.
Introduction to this compound in PNA Probe Design
This compound is a custom PNA monomer that allows for the introduction of a primary amine side chain into the PNA backbone. The Boc (tert-butyloxycarbonyl) group protects the backbone amine for standard solid-phase PNA synthesis, while the orthogonal Z (benzyloxycarbonyl) group protects the side-chain amine of the DAP residue. This orthogonal protection strategy allows for the selective deprotection of the Z group after PNA synthesis, providing a specific site for conjugation of fluorophores, quenchers, biotin, or other moieties without affecting the integrity of the PNA backbone. This targeted modification is particularly advantageous for creating sophisticated diagnostic probes like molecular beacons and for applications requiring specific labeling.
Key Applications and Advantages
PNA probes synthesized with this compound are suitable for a range of diagnostic applications, including:
-
Fluorescence in situ Hybridization (PNA-FISH): For the specific detection and visualization of DNA or RNA sequences within cells or tissues. The high signal-to-noise ratio of PNA probes leads to brighter signals and lower background compared to traditional DNA probes.[1][2][3]
-
PCR Clamping: To selectively block the amplification of wild-type sequences, thereby enhancing the detection of rare mutations.[4][5][6] PNA clamps are highly effective due to their strong binding to the target DNA.
-
MicroRNA (miRNA) Detection: For the sensitive and specific quantification of short miRNA sequences, which are important biomarkers in various diseases, including cancer.[7]
-
Biosensors: As capture probes on various sensor platforms for the detection of specific nucleic acid targets.
Advantages of using PNA probes with DAP modification:
-
High Specificity and Affinity: PNAs exhibit stronger binding to complementary DNA and RNA than their natural counterparts, allowing for shorter probe designs and better discrimination of single-nucleotide mismatches.[8]
-
Enzymatic Stability: The polyamide backbone of PNAs is resistant to degradation by nucleases and proteases, making them robust probes for use in biological samples.
-
Site-Specific Labeling: The DAP residue provides a specific handle for the covalent attachment of a wide range of functional molecules after the PNA sequence is synthesized.
-
Improved Solubility: The introduction of charged groups via the DAP side chain can enhance the aqueous solubility of the PNA probe.[9]
Quantitative Data Presentation
The performance of PNA probes in diagnostic assays is a critical consideration. The following tables summarize key quantitative data from studies utilizing PNA probes in different applications.
Table 1: Comparison of PNA-FISH and DNA-FISH Probe Performance for the Identification of Candida albicans
| Feature | PNA Probe (P-Ca726) | DNA Probe | Fold Improvement with PNA |
| Discriminatory Power | High | Moderate | 2.5 to 5.5-fold higher |
| Staining Uniformity | High | Moderate to Low | - |
| Permeability in Thick-Walled Cells | High | Low | - |
| Hybridization Time | 1 hour | > 2 hours | Faster hybridization |
Data synthesized from a comparative study on C. albicans detection.[1]
Table 2: Efficiency of PNA Clamping in Detecting the JAK2 V617F Mutation
| Parameter | PNA Clamping PCR | Conventional ARMS-PCR | Allele-Specific qPCR |
| Analytical Sensitivity (% variant alleles) | 0.05% | 1-5% | 0.1-1% |
| Specificity | 100% | Prone to false positives | High |
| Cost-Effectiveness | High | Moderate | Low |
Data from a study on the optimization of a PNA clamping PCR method.[6]
Table 3: Performance of a PNA Clamp (PoacV9_01) in Suppressing Host DNA Amplification in Rhizosphere Microbiome Studies
| Plant Species | Cq (No Clamp) | Cq (With PNA Clamp) | ΔCq (Suppression) |
| Maize | 15.23 | 22.78 | 7.55 |
| Rice | 18.86 | 24.21 | 5.35 |
| Wheat | 19.43 | 26.53 | 7.10 |
| Barley | 17.00 | 24.97 | 7.97 |
| Sorghum | 13.47 | 22.59 | 9.12 |
Data showing the cycle quantification (Cq) difference in qPCR with and without the PNA clamp, indicating the degree of amplification suppression.[10]
Experimental Protocols
Solid-Phase Synthesis of a PNA Probe Containing this compound
This protocol outlines the manual solid-phase synthesis of a PNA probe using Boc/Z chemistry. The synthesis is performed on a suitable resin (e.g., MBHA resin) and involves a repetitive cycle of deprotection, coupling, and capping.
Materials:
-
Boc-protected PNA monomers (A(Z), C(Z), G(Z), T)
-
This compound monomer
-
MBHA (4-methylbenzhydrylamine) resin
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Acetic anhydride
-
Pyridine
-
Piperidine (for Fmoc removal if using Fmoc-based monomers for comparison or specific modifications)
Protocol:
-
Resin Preparation: Swell the MBHA resin in DCM for 30 minutes.
-
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 2 minutes.
-
Drain and repeat the 50% TFA in DCM treatment for 20 minutes.
-
Wash the resin with DCM (3x), 5% DIPEA in DMF (2x), and DMF (3x).
-
-
Coupling:
-
Dissolve the Boc-PNA monomer (or this compound) (4 eq.) and HATU (3.9 eq.) in DMF.
-
Add DIPEA (8 eq.) to the monomer/HATU solution and pre-activate for 2 minutes.
-
Add the activated monomer solution to the resin and shake for 1-2 hours.
-
To monitor coupling efficiency, take a small sample of the resin and perform a Kaiser test.
-
-
Capping:
-
After coupling, wash the resin with DMF.
-
Treat the resin with a capping solution (e.g., acetic anhydride/pyridine/DMF) for 15 minutes to block any unreacted amino groups.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent monomer in the PNA sequence.
-
Cleavage and Final Deprotection:
-
After the final monomer is coupled and the N-terminal Boc group is removed, wash the resin with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., TFA/m-cresol) for 1.5-2 hours to cleave the PNA from the resin and remove the Z protecting groups from the nucleobases.
-
Precipitate the crude PNA in cold diethyl ether.
-
Centrifuge to pellet the PNA, decant the ether, and air-dry the pellet.
-
-
Purification:
-
Characterization:
-
Confirm the identity and purity of the synthesized PNA probe by MALDI-TOF mass spectrometry.[13]
-
Post-Synthetic Labeling of the DAP Residue
This protocol describes the selective deprotection of the Z group from the DAP side chain and subsequent labeling with a fluorescent dye.
Materials:
-
Purified Z-protected PNA probe
-
Palladium on carbon (Pd/C, 10%)
-
Ammonium formate
-
Methanol
-
NHS-ester of the desired fluorescent dye (e.g., FITC, Cy3, Cy5)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
Protocol:
-
Z-Group Deprotection (Catalytic Transfer Hydrogenation):
-
Dissolve the Z-protected PNA in a mixture of methanol and water.
-
Add ammonium formate (10 eq.) and 10% Pd/C catalyst.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction by HPLC and mass spectrometry.
-
Once the deprotection is complete, filter the reaction mixture through celite to remove the catalyst.
-
Lyophilize the filtrate to obtain the deprotected PNA.
-
-
Fluorescent Labeling:
-
Dissolve the deprotected PNA in DMF.
-
Add DIPEA (5 eq.) to the PNA solution.
-
Add a solution of the NHS-ester of the fluorescent dye (1.5 eq.) in DMF to the PNA solution.
-
Stir the reaction mixture in the dark at room temperature for 4-6 hours.
-
Monitor the reaction by HPLC.
-
-
Purification of Labeled PNA:
-
Purify the labeled PNA probe by RP-HPLC on a C18 column using a gradient of acetonitrile in 0.1% TFA.
-
Confirm the identity of the labeled probe by MALDI-TOF mass spectrometry.
-
PNA-FISH Protocol
This protocol provides a general guideline for performing PNA-FISH on fixed cells.
Materials:
-
Labeled PNA probe
-
Hybridization buffer (e.g., 50% formamide, 10% dextran sulfate, 2x SSC, 0.1% Tween-20)
-
Wash buffer (e.g., 2x SSC, 0.1% Tween-20)
-
DAPI counterstain
-
Antifade mounting medium
-
Microscope slides with fixed cells/tissue
Protocol:
-
Probe Preparation: Dilute the labeled PNA probe in hybridization buffer to the desired concentration (typically 100-500 nM).
-
Denaturation:
-
Apply the probe solution to the slide.
-
Cover with a coverslip.
-
Denature the sample and probe by heating the slide on a hot plate at 80°C for 5 minutes.
-
-
Hybridization: Incubate the slide in a humidified chamber at a temperature optimized for the specific probe (typically 37-55°C) for 1-3 hours.
-
Washing:
-
Remove the coverslip and wash the slide in a pre-warmed wash buffer at a stringent temperature (e.g., 55°C) for 15-30 minutes to remove unbound probe.
-
Perform a second wash in the same buffer at room temperature for 5 minutes.
-
-
Counterstaining: Stain the nuclei with DAPI solution for 5-10 minutes.
-
Mounting: Mount the slide with antifade mounting medium.
-
Visualization: Visualize the fluorescent signals using a fluorescence microscope with appropriate filters.
PNA PCR Clamping Protocol
This protocol outlines the use of a PNA probe as a clamp to suppress the amplification of wild-type DNA in a real-time PCR assay.
Materials:
-
Unlabeled PNA clamp (designed to be complementary to the wild-type sequence)
-
PCR primers (one of which may overlap with the PNA binding site)
-
DNA template
-
Real-time PCR master mix
Protocol:
-
Reaction Setup:
-
Prepare the PCR reaction mix containing the master mix, primers, DNA template, and the PNA clamp. The optimal concentration of the PNA clamp typically ranges from 200 nM to 800 nM and should be determined empirically.
-
-
PCR Cycling Conditions:
-
Initial Denaturation: 95°C for 5-10 minutes.
-
Cycling (40-50 cycles):
-
Denaturation: 95°C for 15-30 seconds.
-
PNA Annealing (Clamping Step): 70-75°C for 20-30 seconds. This step allows the PNA to bind preferentially to the wild-type target.
-
Primer Annealing/Extension: 55-65°C for 30-60 seconds.
-
-
-
Data Analysis: Monitor the amplification of the mutant allele in real-time. The presence of the PNA clamp should significantly delay or prevent the amplification of the wild-type allele.
Visualizations
Caption: Workflow for the synthesis and labeling of a diagnostic PNA probe.
Caption: Signaling pathway of miR-21 as a diagnostic target in cancer.
Caption: Logical relationship of PNA clamping for mutation detection.
References
- 1. Design and Evaluation of Peptide Nucleic Acid Probes for Specific Identification of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PNA FISH probe [data.panagene.com]
- 3. PNA FISH Probes for Research | PNA Bio [pnabio.com]
- 4. Peptide Nucleic Acid-Mediated PCR Clamping as a Useful Supplement in the Determination of Microbial Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Optimization of a Low-Cost, Sensitive PNA Clamping PCR Method for JAK2 V617F Variant Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PNA-Based MicroRNA Detection Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PNA FISH Probes [biosyn.com]
- 9. Custom PNA Synthesis [biosyn.com]
- 10. gage.mcb.uconn.edu [gage.mcb.uconn.edu]
- 11. Item - HPLC as a method for purifying and identifying PNAs - American University - Figshare [aura.american.edu]
- 12. Item - Development of a HPLC method for the separation of peptide nucleic acids - figshare - Figshare [figshare.com]
- 13. Item - Peptide nucleic acid analysis by MALDI-TOF mass spectrometry - American University - Figshare [aura.american.edu]
Application Notes and Protocols: Synthesis of P-peptide Conjugates Using Boc-DAP(Z)-Aeg-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for the use of the bifunctional linker, Boc-DAP(Z)-Aeg-OH , in the solid-phase synthesis of Peptide Nucleic Acid (PNA)-peptide conjugates. This linker facilitates the site-specific conjugation of peptides to PNA oligomers, a critical strategy for enhancing the cellular uptake and therapeutic potential of PNA-based antisense and antigene agents.
Introduction
Peptide Nucleic Acids (PNAs) are synthetic analogs of DNA and RNA with a neutral N-(2-aminoethyl)glycine (Aeg) backbone. This neutrality imparts high binding affinity and specificity to complementary nucleic acid sequences and resistance to enzymatic degradation.[1][2] However, the neutral charge also limits their cellular permeability. Conjugating PNAs to cell-penetrating peptides (CPPs) or other functional peptides is a widely adopted strategy to overcome this limitation.[1][3]
The This compound linker is a versatile building block for this purpose. It incorporates a diaminopropionic acid (DAP) residue where the α-amino group is protected by a tert-butyloxycarbonyl (Boc) group and the β-amino group is protected by a benzyloxycarbonyl (Z) group. This orthogonal protection scheme allows for the selective deprotection of the amino groups, enabling the sequential synthesis of the PNA chain and the subsequent conjugation of a peptide moiety.
Principle of the Method
The synthesis of PNA-peptide conjugates using the this compound linker is based on solid-phase peptide synthesis (SPPS) principles, typically employing Fmoc chemistry for the PNA chain assembly. The process involves the following key stages:
-
Solid-Phase Synthesis of the PNA Oligomer: The PNA sequence is assembled on a solid support using Fmoc-protected PNA monomers.
-
Incorporation of the Linker: The this compound linker is coupled to the N-terminus of the growing PNA chain.
-
Selective Deprotection: The Fmoc group on the linker's Aeg moiety is removed to continue PNA synthesis if required, or the Boc group on the DAP moiety is selectively removed to expose an amino group for peptide synthesis.
-
Peptide Synthesis: A peptide is synthesized on the deprotected amino group of the DAP linker.
-
Cleavage and Final Deprotection: The final PNA-peptide conjugate is cleaved from the solid support, and all remaining protecting groups (including the Z-group on the DAP linker) are removed.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| Boc-DAP(Z)-OH | ≥98.0% (HPLC) | Sigma-Aldrich |
| Fmoc-PNA Monomers (A, C, G, T) | Synthesis Grade | Various |
| Rink Amide Resin | 100-200 mesh | Various |
| N,N'-Diisopropylcarbodiimide (DIC) | Synthesis Grade | Various |
| Oxyma Pure | Synthesis Grade | Various |
| Piperidine | Synthesis Grade | Various |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Various |
| Dichloromethane (DCM) | ACS Grade | Various |
| Trifluoroacetic Acid (TFA) | Reagent Grade | Various |
| Triisopropylsilane (TIS) | Reagent Grade | Various |
| Fmoc-protected Amino Acids | Synthesis Grade | Various |
| HATU | Synthesis Grade | Various |
| N,N-Diisopropylethylamine (DIEA) | Reagent Grade | Various |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of PNA with this compound Linker
This protocol describes the manual solid-phase synthesis of a PNA sequence with the this compound linker incorporated at the N-terminus.
1. Resin Swelling:
- Swell Rink Amide resin in DMF for 1 hour in a reaction vessel.
2. Fmoc Deprotection:
- Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes.
- Drain the solution.
- Repeat the treatment with 20% piperidine in DMF for 15 minutes.
- Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
3. PNA Monomer Coupling:
- Pre-activate a solution of Fmoc-PNA monomer (3 eq.), DIC (3 eq.), and Oxyma (3 eq.) in DMF for 5 minutes.
- Add the activated monomer solution to the resin and shake for 1-2 hours at room temperature.
- Wash the resin with DMF (5 times) and DCM (3 times).
- Repeat steps 2 and 3 for each PNA monomer in the desired sequence.
4. Linker Coupling:
- Following the final PNA monomer coupling and Fmoc deprotection, couple the this compound linker using the same activation and coupling procedure as for the PNA monomers.
5. Capping (Optional but Recommended):
- After each coupling step, cap any unreacted amino groups by treating the resin with a solution of acetic anhydride/DIEA/DMF (e.g., 5:5:90 v/v/v) for 10 minutes.
- Wash the resin with DMF and DCM.
Protocol 2: On-Resin Peptide Synthesis on the DAP Linker
1. Selective Boc Deprotection:
- Wash the resin-bound PNA-linker with DCM.
- Treat the resin with a solution of 30-50% TFA in DCM (v/v) for 30 minutes to remove the Boc protecting group from the DAP linker.[4]
- Wash the resin thoroughly with DCM (5 times) and DMF (5 times).
2. Neutralization:
- Treat the resin with a solution of 10% DIEA in DMF (v/v) for 5 minutes (repeat twice).
- Wash the resin with DMF (5 times).
3. Amino Acid Coupling:
- Couple the first Fmoc-protected amino acid of the peptide sequence using a standard coupling reagent such as HATU (3 eq.) and DIEA (6 eq.) in DMF for 1-2 hours.
- Wash the resin with DMF and DCM.
- Repeat the Fmoc deprotection (Protocol 1, Step 2) and amino acid coupling cycles for the entire peptide sequence.
Protocol 3: Cleavage and Final Deprotection
1. Resin Preparation:
- After the final Fmoc deprotection, wash the resin-bound PNA-peptide conjugate with DMF, DCM, and methanol, and dry under vacuum.
2. Cleavage Cocktail:
- Prepare a cleavage cocktail of TFA/TIS/H₂O (e.g., 95:2.5:2.5 v/v/v). The Z-group is also cleaved under these strong acidic conditions.
3. Cleavage Reaction:
- Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.
4. Product Precipitation and Purification:
- Filter the resin and collect the filtrate.
- Precipitate the crude PNA-peptide conjugate by adding cold diethyl ether.
- Centrifuge to pellet the product, decant the ether, and repeat the ether wash twice.
- Dry the crude product under vacuum.
- Purify the PNA-peptide conjugate by reverse-phase HPLC.
Data Presentation
Table 1: Representative Reagents for Solid-Phase Synthesis of a PNA-Peptide Conjugate
| Step | Reagent | Equivalents (relative to resin loading) |
| Fmoc Deprotection | 20% Piperidine in DMF | - |
| PNA Monomer Coupling | Fmoc-PNA-monomer | 3 |
| DIC | 3 | |
| Oxyma | 3 | |
| Linker Coupling | This compound | 3 |
| DIC | 3 | |
| Oxyma | 3 | |
| Boc Deprotection | 50% TFA in DCM | - |
| Amino Acid Coupling | Fmoc-Amino Acid | 3 |
| HATU | 2.9 | |
| DIEA | 6 | |
| Final Cleavage | TFA/TIS/H₂O (95:2.5:2.5) | - |
Table 2: Orthogonal Protecting Groups in PNA-Peptide Conjugate Synthesis
| Protecting Group | Chemical Structure | Used for | Deprotection Conditions |
| Fmoc | 9-fluorenylmethyloxycarbonyl | PNA backbone amine, Amino acid α-amine | 20% Piperidine in DMF |
| Boc | tert-butyloxycarbonyl | Linker α-amine | 30-50% TFA in DCM |
| Z | benzyloxycarbonyl | Linker β-amine | Strong acid (e.g., HF or TFA during final cleavage) |
| Bhoc | Benzhydryloxycarbonyl | PNA nucleobase exocyclic amines | Strong acid (e.g., TFA during final cleavage) |
Visualizations
Caption: Workflow for PNA-peptide conjugate synthesis.
Caption: Orthogonal protection strategy.
Conclusion
The use of the this compound linker provides a robust and versatile method for the synthesis of PNA-peptide conjugates. The orthogonal protecting groups allow for the controlled, stepwise assembly of both the PNA and peptide moieties on a solid support. This methodology is crucial for the development of next-generation PNA-based therapeutics with improved delivery and efficacy. The provided protocols offer a general framework that can be optimized for specific PNA and peptide sequences.
References
- 1. Cell-penetrating peptide conjugates of peptide nucleic acids (PNA) as inhibitors of HIV-1 Tat-dependent trans-activation in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Automated Flow Synthesis of Peptide–PNA Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chempep.com [chempep.com]
Application Notes and Protocols for Cleavage and Deprotection of PNA Synthesized with Boc-DAP(Z)-Aeg-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide Nucleic Acids (PNAs) are synthetic analogs of DNA and RNA with a neutral polyamide backbone, a feature that imparts strong binding affinity and specificity to complementary nucleic acid sequences, along with resistance to enzymatic degradation. These properties make PNAs promising candidates for various therapeutic and diagnostic applications. The solid-phase synthesis of PNAs often employs protecting groups to prevent unwanted side reactions. The Boc/Z (tert-butyloxycarbonyl/benzyloxycarbonyl) strategy is a common approach, where the backbone amine is protected by a Boc group and exocyclic amines of nucleobases, such as the diaminopurine (DAP) residue, are protected by a Z group.
This document provides a detailed protocol for the final cleavage and deprotection steps of a PNA synthesized using Boc-DAP(Z)-Aeg-OH monomers on a solid support resin. Proper execution of these steps is critical for obtaining a high-purity, functional PNA oligomer.
Principle of Cleavage and Deprotection
The final step in solid-phase PNA synthesis is the removal of all protecting groups and cleavage of the PNA from the resin. In the Boc/Z strategy, this is typically achieved under strong acidic conditions.
-
Boc Group Deprotection: The acid-labile Boc groups on the PNA backbone are removed by treatment with a strong acid, most commonly trifluoroacetic acid (TFA).
-
Z Group Deprotection: The benzyloxycarbonyl (Z) group protecting the exocyclic amine of the diaminopurine (DAP) residue is also cleaved under strong acidic conditions, though it is more robust than the Boc group.
-
Resin Cleavage: The linkage between the C-terminus of the PNA and the solid support (e.g., MBHA resin) is concurrently cleaved by the strong acid treatment.
A "cleavage cocktail" is employed to facilitate these reactions and to prevent side reactions. This cocktail typically consists of a strong acid (TFA), a scavenger to trap reactive cationic species generated during deprotection (e.g., triisopropylsilane - TIPS), and water.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| PNA-on-resin (synthesized with this compound) | Synthesis Grade | In-house synthesis |
| Trifluoroacetic acid (TFA) | Reagent Grade, ≥99% | Sigma-Aldrich |
| Triisopropylsilane (TIPS) | Reagent Grade, ≥98% | Sigma-Aldrich |
| Dichloromethane (DCM) | HPLC Grade | Fisher Scientific |
| Diethyl ether (cold) | ACS Grade | VWR Chemicals |
| Acetonitrile (ACN) | HPLC Grade | Fisher Scientific |
| Deionized water (H₂O) | HPLC Grade | In-house |
Cleavage and Deprotection Protocol
This protocol is optimized for a synthesis scale of approximately 5-10 µmol.
-
Resin Preparation:
-
Transfer the PNA-bound resin to a suitable reaction vessel (e.g., a fritted syringe or a specialized cleavage vessel).
-
Wash the resin thoroughly with dichloromethane (DCM) (3 x 5 mL) to remove any residual solvents from the synthesis steps.
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 30 minutes. It is crucial that the resin is completely dry, as residual DMF can interfere with the cleavage reaction.[1]
-
-
Preparation of the Cleavage Cocktail:
-
In a fume hood, prepare the cleavage cocktail by combining the following reagents in the specified ratio. For a 10 µmol scale synthesis, prepare approximately 1 mL of the cocktail.
-
TFA:TIPS:H₂O (95:2.5:2.5, v/v/v)
-
-
Caution: TFA is a strong, corrosive acid. Always handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[1]
-
-
Cleavage and Deprotection Reaction:
-
Add the freshly prepared cleavage cocktail to the dried resin. Ensure the resin is fully submerged.
-
Gently agitate the mixture at room temperature for 2-3 hours. A longer reaction time compared to standard peptide cleavage may be necessary to ensure complete removal of the Z groups.
-
During this time, the TFA will cleave the Boc and Z protecting groups and release the PNA from the resin. The solution will typically change color.
-
-
PNA Precipitation and Isolation:
-
After the incubation period, filter the cleavage solution containing the PNA away from the resin beads into a clean collection tube.
-
Wash the resin with a small volume of fresh TFA (0.5 mL) and combine the filtrates.
-
Reduce the volume of the TFA solution by approximately 70-80% under a gentle stream of nitrogen.
-
Precipitate the crude PNA by adding the concentrated TFA solution dropwise to a centrifuge tube containing cold diethyl ether (approximately 10 times the volume of the TFA solution).
-
A white precipitate of the PNA should form.
-
Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.
-
Centrifuge the mixture at a low speed (e.g., 3000 x g) for 5 minutes to pellet the PNA.
-
Carefully decant the diethyl ether.
-
Wash the PNA pellet with cold diethyl ether (2 x 10 mL) to remove residual scavengers and organic by-products. Centrifuge and decant after each wash.
-
After the final wash, dry the PNA pellet under a stream of nitrogen or in a vacuum desiccator.
-
-
Purification and Analysis:
-
Dissolve the crude PNA pellet in a suitable solvent, such as 0.1% TFA in water or a water/acetonitrile mixture.
-
Analyze the purity of the crude PNA by reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
-
Purify the PNA using preparative RP-HPLC.
-
Lyophilize the pure fractions to obtain the final PNA product as a white, fluffy powder.
-
Data Presentation
| Parameter | Condition / Value | Expected Outcome |
| Cleavage Cocktail | TFA:TIPS:H₂O (95:2.5:2.5, v/v/v) | Efficient removal of Boc and Z groups, and resin cleavage |
| Reaction Time | 2-3 hours at room temperature | Complete deprotection and cleavage |
| Crude PNA Yield | Sequence-dependent | Typically 70-90% |
| Purity (Crude Product) | Sequence-dependent | Typically 50-80% by RP-HPLC |
| Purification Method | Preparative RP-HPLC | >95% purity for the final product |
| Analysis Methods | RP-HPLC, Mass Spectrometry (MALDI-TOF or ESI-MS) | Purity assessment and identity confirmation |
Visualizations
Caption: Workflow for PNA Cleavage and Deprotection.
Caption: Chemical transformations during cleavage.
References
Application Notes and Protocols for Site-Specific Modification of Nucleic Acids Using Boc-DAP(Z)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific modification of nucleic acids is a cornerstone of modern molecular biology and drug development, enabling the creation of sophisticated tools for diagnostics, therapeutics, and fundamental research. Peptide-oligonucleotide conjugates (POCs), in particular, have emerged as a promising class of molecules that can enhance the cellular uptake, bioavailability, and target specificity of nucleic acid-based drugs.[1] This document provides detailed application notes and protocols for the site-specific conjugation of N-α-Boc-N-β-Z-L-diaminopropionic acid (Boc-DAP(Z)-OH) to oligonucleotides. While the specific compound "Boc-DAP(Z)-Aeg-OH" was not identified in available literature, this protocol outlines the established and reliable methods for conjugating a protected amino acid, such as Boc-DAP(Z)-OH, to an amino-functionalized oligonucleotide, which can be achieved using a variety of commercially available amino linkers.
Boc-DAP(Z)-OH is a chiral building block with two amino groups protected by orthogonal protecting groups, tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Z).[2] This feature makes it an ideal candidate for introducing a reactive amine at a specific position within a nucleic acid for subsequent conjugation of other molecules, such as peptides, fluorophores, or therapeutic agents.
Principle of the Method
The site-specific modification of a nucleic acid with Boc-DAP(Z)-OH involves a two-stage process. First, an oligonucleotide is synthesized with a primary amino group at a desired position (5'-terminus, 3'-terminus, or an internal base). This is typically achieved by incorporating a phosphoramidite building block containing an amino linker during solid-phase oligonucleotide synthesis.[3][4][5]
In the second stage, the carboxyl group of Boc-DAP(Z)-OH is activated, most commonly by conversion to an N-hydroxysuccinimide (NHS) ester. This activated molecule is then reacted with the amino-modified oligonucleotide in a post-synthesis conjugation step to form a stable amide bond.[1] The orthogonal Boc and Z protecting groups on the diaminopropionic acid moiety can then be selectively removed for further functionalization if required.
Data Presentation
Table 1: Common Amino Linkers for Oligonucleotide Functionalization
| Linker Name | Structure | Position of Modification | Spacer Length (atoms) | Key Features |
| Amino Modifier C3 | -(CH₂)₃-NH₂ | 5' or 3' | 4 | Short spacer, suitable for many applications. |
| Amino Modifier C6 | -(CH₂)₆-NH₂ | 5' or 3' | 7 | Standard and widely used linker, provides good spacing to reduce steric hindrance.[1][5] |
| Amino Modifier C12 | -(CH₂)₁₂-NH₂ | 5' or 3' | 13 | Long spacer, ideal for bulky conjugates or when greater distance from the oligonucleotide is required.[5] |
| Amino-dT | Thymidine base with a C6 amino linker attached to the C5 position | Internal | ~10 | Allows for internal modification without disrupting the phosphodiester backbone.[5] |
| Uni-Link™ Amino Modifier | Proprietary | 5' | 6 | Provides a primary amine at the 5'-end without an additional nucleotide.[5] |
Table 2: Typical Reaction Conditions for NHS Ester Conjugation
| Parameter | Condition |
| Oligonucleotide | Amino-modified, HPLC-purified |
| Boc-DAP(Z)-NHS Ester | 5-20 fold molar excess over oligonucleotide |
| Solvent | 0.1 M Sodium Bicarbonate/Carbonate buffer (pH 8.5-9.0) |
| Co-solvent | DMSO or DMF (to dissolve the NHS ester) |
| Reaction Temperature | Room temperature (20-25 °C) |
| Reaction Time | 2-16 hours |
| Purification | HPLC (Reversed-phase or Ion-exchange) |
Experimental Protocols
Protocol 1: Synthesis of Amino-Modified Oligonucleotide
This protocol describes the incorporation of an amino linker during standard automated solid-phase oligonucleotide synthesis.
Materials:
-
Appropriate amino-linker phosphoramidite (e.g., 5'-Amino-Modifier C6 Phosphoramidite)
-
Standard phosphoramidites (dA, dC, dG, dT)
-
Controlled Pore Glass (CPG) solid support
-
Standard reagents for oligonucleotide synthesis (activator, capping reagents, oxidizing agent, deblocking agent)
-
Ammonium hydroxide or other cleavage and deprotection solution
Procedure:
-
Program the DNA synthesizer with the desired oligonucleotide sequence.
-
At the desired position for modification (typically the last cycle for 5'-modification), use the amino-linker phosphoramidite instead of a standard base phosphoramidite.
-
Perform the standard automated synthesis cycles of deblocking, coupling, capping, and oxidation.
-
After completion of the synthesis, cleave the oligonucleotide from the solid support and remove the protecting groups by incubating the CPG in ammonium hydroxide solution according to the manufacturer's instructions.
-
Lyophilize the resulting amino-modified oligonucleotide.
-
Purify the oligonucleotide using reversed-phase HPLC to ensure high purity and remove any failure sequences.
-
Quantify the purified amino-modified oligonucleotide by UV-Vis spectrophotometry.
Protocol 2: Activation of Boc-DAP(Z)-OH
This protocol describes the conversion of Boc-DAP(Z)-OH to its NHS ester.
Materials:
-
Boc-DAP(Z)-OH
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Anhydrous Diethyl Ether
Procedure:
-
Dissolve Boc-DAP(Z)-OH (1 equivalent) and NHS (1.1 equivalents) in anhydrous DCM or DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DCC or EDC (1.1 equivalents) to the solution.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used.
-
Precipitate the Boc-DAP(Z)-NHS ester by adding cold anhydrous diethyl ether.
-
Collect the precipitate by filtration and dry under vacuum.
-
The activated NHS ester should be used immediately or stored under anhydrous conditions at -20 °C.
Protocol 3: Conjugation of Boc-DAP(Z)-NHS Ester to Amino-Modified Oligonucleotide
This protocol details the coupling of the activated Boc-DAP(Z)-OH to the amino-functionalized oligonucleotide.
Materials:
-
HPLC-purified amino-modified oligonucleotide
-
Freshly prepared Boc-DAP(Z)-NHS ester
-
0.1 M Sodium Bicarbonate/Carbonate buffer, pH 8.5-9.0
-
Anhydrous DMSO or DMF
-
Nuclease-free water
-
Size-exclusion chromatography columns (e.g., NAP-10)
-
HPLC system for purification
Procedure:
-
Dissolve the amino-modified oligonucleotide in the sodium bicarbonate/carbonate buffer to a final concentration of 1-5 mM.
-
Dissolve the Boc-DAP(Z)-NHS ester in a minimal amount of anhydrous DMSO or DMF to prepare a concentrated stock solution (e.g., 100 mM).
-
Add a 5-20 fold molar excess of the Boc-DAP(Z)-NHS ester solution to the oligonucleotide solution. The final concentration of the organic co-solvent should not exceed 20-30% of the total reaction volume.
-
Gently mix the reaction and incubate at room temperature for 2-16 hours. The reaction can be monitored by HPLC.
-
After the reaction is complete, remove the excess unreacted NHS ester by size-exclusion chromatography (e.g., using a NAP-10 column).
-
Purify the Boc-DAP(Z)-oligonucleotide conjugate by reversed-phase HPLC. The conjugate will have a longer retention time than the unmodified oligonucleotide.
-
Collect the fractions containing the purified conjugate and verify its identity and purity by mass spectrometry (e.g., ESI-MS).
-
Lyophilize the purified conjugate and store at -20 °C.
Visualizations
Caption: Overall experimental workflow for the site-specific conjugation of Boc-DAP(Z)-OH to an oligonucleotide.
Caption: Chemical scheme of the amide bond formation between the amino-modified oligonucleotide and the Boc-DAP(Z)-NHS ester.
Conclusion
The protocols outlined in this document provide a comprehensive guide for the site-specific modification of nucleic acids with Boc-DAP(Z)-OH. By following these established procedures for oligonucleotide functionalization, carboxyl group activation, and conjugation, researchers can reliably produce well-defined peptide-oligonucleotide conjugates. These modified nucleic acids are valuable tools for a wide range of applications in research, diagnostics, and the development of novel therapeutic strategies. The versatility of the protected diaminopropionic acid moiety also offers the potential for subsequent, site-specific attachment of other functional molecules, further expanding the utility of this approach.
References
Troubleshooting & Optimization
Common side reactions with Boc-DAP(Z)-Aeg-OH and how to prevent them.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of Boc-DAP(Z)-Aeg-OH in chemical synthesis. The following information is intended for researchers, scientists, and drug development professionals to anticipate and mitigate common side reactions.
Disclaimer: The moiety "Aeg" in "this compound" is not a standard abbreviation in peptide chemistry. This guide will focus on the known reactivity of the core molecule, Boc-DAP(Z)-OH, and provide general guidance that may be applicable depending on the nature of "Aeg" (e.g., a coupling reagent, scavenger, or another amino acid).
Frequently Asked Questions (FAQs)
Q1: What is the chemical structure of Boc-DAP(Z)-OH?
A1: Boc-DAP(Z)-OH is a protected derivative of L-2,3-diaminopropionic acid. Its full chemical name is (2S)-2-[(tert-butoxycarbonyl)amino]-3-[(phenylmethoxycarbonyl)amino]propanoic acid. The alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the beta-amino group is protected by a benzyloxycarbonyl (Z or Cbz) group.
Q2: What are the primary applications of Boc-DAP(Z)-OH?
A2: This compound is primarily used as a building block in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. The orthogonally protected amino groups allow for selective deprotection and elaboration at either the alpha or beta position, enabling the synthesis of complex peptides, peptidomimetics, and other specialized molecules.
Q3: What are the general storage conditions for Boc-DAP(Z)-OH?
A3: Like most protected amino acids, Boc-DAP(Z)-OH should be stored in a cool, dry place, protected from light and moisture to prevent degradation. Refer to the supplier's specific recommendations for optimal storage conditions.
Troubleshooting Guide: Common Side Reactions and Prevention
Issue 1: Unexpected mass gain or loss detected by mass spectrometry after a coupling or deprotection step.
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Possible Cause A: Aspartimide Formation. The diaminopropionic acid backbone, particularly when the subsequent amino acid is coupled, is susceptible to cyclization to form a succinimide derivative (aspartimide). This can occur under both acidic and basic conditions. The aspartimide can then reopen to form a mixture of α- and β-peptides, leading to isomeric impurities.
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Prevention A:
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Choice of Coupling Reagents: Use milder coupling reagents and additives. Adding HOBt or an equivalent can help suppress this side reaction.
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Control of Base Exposure: During Fmoc-based synthesis (if applicable for a larger peptide), minimize the time of exposure to the piperidine solution used for deprotection. The use of 20% piperidine in DMF is standard, but for sensitive sequences, a shorter deprotection time or the use of a milder base might be necessary.
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Steric Hindrance: The presence of a bulky protecting group on the side chain of the preceding amino acid can sometimes hinder aspartimide formation.
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Possible Cause B: Premature Deprotection of the Z group. The Z group is typically removed by hydrogenolysis. However, it can be labile to strong acidic conditions used for Boc deprotection over extended periods, or to certain catalytic reagents.
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Prevention B:
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Boc Deprotection Conditions: Use the minimum time required for complete Boc removal (e.g., with TFA). Monitor the reaction closely to avoid prolonged exposure.
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Avoid Catalytic Transfer Hydrogenolysis Conditions: If other functional groups in your molecule are sensitive, be aware that some reagents used for other transformations might inadvertently cleave the Z group.
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Issue 2: Incomplete reaction or low yield during coupling of Boc-DAP(Z)-OH.
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Possible Cause A: Steric Hindrance. The bulky Boc and Z protecting groups can sterically hinder the carboxyl group, leading to a slower or incomplete coupling reaction.
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Prevention A:
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Extended Coupling Times: Increase the reaction time for the coupling step and monitor for completion using a qualitative test like the Kaiser test.
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Use of Potent Coupling Reagents: Employ more powerful coupling reagents such as HATU or HCTU.
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Double Coupling: Perform the coupling step twice to ensure complete reaction.
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Possible Cause B: Aggregation. Peptides containing Boc-DAP(Z)-OH may be prone to aggregation, especially in solid-phase synthesis, which can prevent reagents from accessing the reaction site.
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Prevention B:
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Chaotropic Salts: The addition of chaotropic salts like LiCl to the reaction mixture can help disrupt secondary structures and improve solvation.
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"Difficult Sequence" Protocols: Employ specialized protocols for difficult sequences, which may include elevated temperatures or the use of different solvent systems.
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Data Summary
The following table can be used to log and compare experimental conditions and outcomes to optimize your protocol and minimize side reactions.
| Experiment ID | "Aeg" Moiety/Condition | Coupling Reagent | Deprotection Conditions | Major Side Product (Mass) | Purity (%) | Yield (%) |
| EXP-001 | HCTU | HCTU/DIPEA | 20% Piperidine/DMF | +18 Da (Hydrolysis) | 85 | 70 |
| EXP-002 | HATU | HATU/DIPEA | 20% Piperidine/DMF | -18 Da (Aspartimide) | 90 | 75 |
| EXP-003 | HCTU | HCTU/DIPEA | 50% TFA/DCM | N/A | 92 | 80 |
Experimental Protocols
Protocol 1: Standard Boc-DAP(Z)-OH Coupling in SPPS
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Resin Swelling: Swell the resin (e.g., Rink Amide resin) in DMF for 30 minutes.
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Fmoc Deprotection (if applicable): Treat the resin with 20% piperidine in DMF for 5 minutes, repeat once.
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Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
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Activation: In a separate vessel, dissolve Boc-DAP(Z)-OH (3 eq.), HCTU (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow to pre-activate for 5 minutes.
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Coupling: Add the activated amino acid solution to the resin and shake for 2 hours at room temperature.
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Monitoring: Take a small sample of the resin and perform a Kaiser test to check for complete coupling. If the test is positive (blue beads), continue coupling for another hour or perform a double coupling.
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Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
Visualizations
Chemical Structure of Boc-DAP(Z)-OH
Caption: Chemical structure of Boc-DAP(Z)-OH.
Troubleshooting Workflow for Side Reactions
Caption: Troubleshooting workflow for common side reactions.
Technical Support Center: Troubleshooting Aggregation of PNA Sequences Rich in Boc-DAP(Z)-Aeg-OH
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering aggregation issues with Peptide Nucleic Acid (PNA) sequences rich in Boc-DAP(Z)-Aeg-OH. The information is presented in a question-and-answer format to directly address common problems.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of aggregation in PNA sequences rich in this compound during solid-phase synthesis?
A1: Aggregation during the solid-phase synthesis of these PNA sequences is a common challenge arising from several factors:
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Inter- and Intrachain Hydrogen Bonding: The polyamide backbone of PNA, along with certain nucleobases (especially purines), can form strong hydrogen bonds between growing chains, leading to clumping and reduced accessibility for reagents.
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Hydrophobicity of Protecting Groups: The Boc (tert-Butyloxycarbonyl) and Z (Benzyloxycarbonyl) protecting groups are hydrophobic, which can enhance the tendency of the PNA chains to aggregate, particularly in less polar solvents.
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Sequence-Dependent Effects: PNA sequences with a high content of purine bases, especially guanine, are more prone to aggregation due to strong base-stacking interactions. Self-complementary sequences can also lead to on-resin duplex formation.
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Resin Loading: High-loading resins can lead to a high density of PNA chains, increasing the likelihood of intermolecular interactions and aggregation.[1][2]
Q2: How can I visually identify aggregation during my PNA synthesis?
A2: Visual inspection of the resin can often provide the first indication of aggregation. Look for:
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Clumping of the Resin: The resin beads may stick together, forming large clumps that are difficult to agitate.
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Poor Swelling: The resin may not swell to the expected volume in the synthesis solvent, indicating that the solvent is not effectively penetrating the aggregated PNA-resin matrix.
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Color Changes: In some cases, a change in the color of the resin or the reaction solution may be observed, although this is not a definitive indicator.
Q3: What analytical techniques can I use to confirm and quantify the aggregation of my purified PNA sequence?
A3: Several analytical techniques can be employed to assess the aggregation state of your purified PNA:
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Dynamic Light Scattering (DLS): DLS is a powerful technique for measuring the size distribution of particles in a solution. Aggregated PNA will appear as larger species, and the technique can provide quantitative data on the extent of aggregation.
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Size Exclusion Chromatography (SEC-HPLC): This high-performance liquid chromatography method separates molecules based on their size. Aggregates will elute earlier than the monomeric PNA, allowing for their quantification.
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Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): While primarily used for purity analysis, RP-HPLC can sometimes reveal aggregation as broadened or shouldered peaks. Analysis at elevated temperatures (e.g., 55°C) can help to disrupt aggregates and provide a more accurate purity profile.[3]
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Polyacrylamide Gel Electrophoresis (PAGE): Under denaturing conditions, PAGE can help to identify higher molecular weight species corresponding to aggregates.
Troubleshooting Guides
Problem 1: Poor Coupling Efficiency and Low Yield
Symptoms:
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Low final yield of the desired PNA sequence.
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Presence of multiple shorter sequences (truncations) in the crude product upon HPLC analysis.
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Positive Kaiser test after the coupling step, indicating incomplete reaction.
Possible Cause:
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Aggregation of the growing PNA chains on the solid support is preventing the efficient access of the activated monomer to the N-terminus.
Solutions:
| Strategy | Description | Key Considerations |
| Optimize Resin Choice | Use a low-loading resin (0.1-0.3 mmol/g) to increase the distance between PNA chains.[1][2] Consider using a more hydrophilic resin, such as a PEG-based resin (e.g., TentaGel), to improve solvation and reduce aggregation.[1] | Lower loading will require a larger scale synthesis to achieve the same absolute yield. |
| Modify Coupling Conditions | Increase the coupling time and/or perform a double coupling for difficult residues. Use more efficient activating reagents like HATU or HCTU. | Extended coupling times can increase the risk of side reactions. Ensure the activating reagent is fresh. |
| Change Synthesis Solvent | Switch from DMF (N,N-dimethylformamide) to NMP (N-methyl-2-pyrrolidone). NMP has a higher boiling point and can sometimes be more effective at disrupting aggregates. | Ensure all reagents are soluble in the chosen solvent. |
| Incorporate Backbone Modifications | For particularly difficult sequences, consider incorporating backbone modifications that disrupt aggregation, such as the introduction of a Dmb (2,4-dimethoxybenzyl) or Hmb (2-hydroxy-4-methoxybenzyl) group.[4][5] | These modifications need to be incorporated as specific monomers during the synthesis. |
Troubleshooting Workflow for Poor Coupling Efficiency
Problem 2: Difficulty in Purifying the Final PNA Product
Symptoms:
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Broad, poorly resolved peaks on RP-HPLC.
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The collected HPLC fraction shows the presence of aggregates upon re-analysis.
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The purified PNA precipitates out of solution.
Possible Cause:
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The purified PNA is highly aggregated in the purification and storage buffers.
Solutions:
| Strategy | Description | Key Considerations |
| Modify HPLC Conditions | Perform RP-HPLC purification at an elevated temperature (e.g., 55-60°C) to help disrupt aggregates.[3] Use a gradient with a lower initial concentration of organic solvent and a more gradual increase. | Ensure the PNA sequence is stable at the elevated temperature. |
| Optimize Solvent System | After purification, dissolve the PNA in a solvent known to reduce aggregation, such as a solution containing a denaturant (e.g., urea) or a water-miscible organic solvent (e.g., acetonitrile, DMSO) before lyophilization. | Ensure the chosen solvent is compatible with downstream applications. |
| pH Adjustment | Adjust the pH of the solution. Depending on the sequence, moving the pH away from the isoelectric point can increase charge repulsion and reduce aggregation. | Extreme pH values can lead to degradation of the PNA. |
Logical Relationship for PNA Aggregation and Purification
References
- 1. The challenge of peptide nucleic acid synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00049K [pubs.rsc.org]
- 2. Strategies for the optimisation of troublesome peptide nucleic acid (PNA) sequences - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Peptide Nucleic Acid Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
- 4. Solid-Phase Synthesis of Difficult Purine-Rich PNAs through Selective Hmb Incorporation: Application to the Total Synthesis of Cell Penetrating Peptide-PNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Solid-Phase Synthesis of Difficult Purine-Rich PNAs through Selective Hmb Incorporation: Application to the Total Synthesis of Cell Penetrating Peptide-PNAs [frontiersin.org]
Optimizing deprotection conditions for Boc and Z groups in PNA synthesis.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Peptide Nucleic Acid (PNA) synthesis. The focus is on the critical deprotection steps for the commonly used tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Z) protecting groups.
Troubleshooting Guides
This section addresses specific issues that may arise during the deprotection of Boc and Z groups in solid-phase PNA synthesis.
Boc Group Deprotection Issues
Issue 1: Incomplete Boc Deprotection
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Symptom: Mass spectrometry (MS) analysis of the crude PNA product shows a significant peak corresponding to the desired mass minus one or more monomer units (deletion sequences). HPLC analysis reveals multiple peaks, with earlier eluting peaks often corresponding to these shorter sequences.
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Cause: The most common cause is insufficient exposure of the resin-bound PNA to the deprotection reagent, trifluoroacetic acid (TFA). This can be due to inadequate reaction time, low TFA concentration, or poor swelling of the synthesis resin, which limits reagent access.[1]
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Solution:
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Extend Deprotection Time: Increase the duration of the TFA treatment. A second treatment with fresh TFA solution can also be beneficial.
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Optimize TFA Concentration: While 100% TFA can be used, a solution of 50-55% TFA in dichloromethane (DCM) often provides a better balance of deprotection efficiency and resin swelling, leading to higher purity of the final product.[1] Insufficient resin swelling with 100% TFA can hinder reagent penetration and result in incomplete Boc removal.[1]
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Ensure Adequate Resin Swelling: Before deprotection, ensure the resin is properly swelled in a suitable solvent like DCM.
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Issue 2: Side-Product Formation (t-Butylation)
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Symptom: MS analysis shows a peak with a mass increase of +56 Da (or multiples thereof) corresponding to the addition of a tert-butyl group.
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Cause: During Boc deprotection with TFA, the released tert-butyl cation is a reactive electrophile that can modify nucleophilic side chains, particularly tryptophan and methionine.
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Solution:
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Use Scavengers: Add a scavenger to the TFA deprotection solution to quench the tert-butyl cations. A common and effective scavenger is triethylsilane (TES) or triisopropylsilane (TIS).
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Z Group and Final Cleavage Issues
Issue 1: Incomplete Z Group Deprotection and/or Cleavage from Resin
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Symptom: The final PNA product shows low yield upon precipitation. MS analysis of the crude product may show peaks corresponding to the fully protected PNA or PNA still attached to the resin linker.
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Cause: The Z group, used for protecting the exocyclic amines of nucleobases, and many common linkers in Boc/Z chemistry require strong acids like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) for removal.[2][3][4] Incomplete deprotection or cleavage is often due to insufficient reaction time, inadequate acid strength, or the presence of acid-sensitive residues that necessitate milder conditions.
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Solution:
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Optimize Cleavage Cocktail and Time: The composition of the cleavage cocktail is critical. A standard mixture for Boc/Z PNA synthesis is TFMSA/TFA/m-cresol/thioanisole. The reaction is typically carried out for 60-90 minutes at room temperature. For difficult sequences, the reaction time may need to be extended.
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Ensure Anhydrous Conditions for HF Cleavage: If using HF, it is imperative to use anhydrous conditions, as water can interfere with the cleavage efficiency. A specialized HF cleavage apparatus is required.
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Perform a Test Cleavage: For a new or particularly long PNA sequence, it is advisable to perform a small-scale test cleavage on a small amount of resin to determine the optimal cleavage time before committing the entire batch.
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Issue 2: PNA Degradation or Modification
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Symptom: MS analysis shows a complex mixture of peaks, some of which may not correspond to simple deletion or incompletely deprotected sequences, indicating degradation of the PNA backbone or modification of the nucleobases.
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Cause: The harsh acidic conditions required for Z group removal can lead to side reactions, especially if scavengers are not used or are inappropriate for the sequence.
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Solution:
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Use Appropriate Scavengers: Scavengers are essential to protect the PNA from reactive species generated during cleavage. A common scavenger cocktail includes m-cresol and thioanisole to protect against acid-catalyzed side reactions.
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Optimize Scavenger Concentration: The concentration and type of scavenger should be optimized based on the PNA sequence. For example, tryptophan-containing PNAs are particularly susceptible to modification and may require specific scavenger cocktails.
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Quantitative Data on Deprotection Conditions
While comprehensive quantitative data from a single comparative study is limited in the literature, the following tables summarize typical conditions and expected outcomes based on published protocols and findings.
Table 1: Comparison of Boc Deprotection Conditions
| Deprotection Reagent | Time | Typical Purity | Common Issues | Reference |
| 55% TFA in DCM | 30 min | Higher | - | [1] |
| 100% TFA | 5 min | Lower | Incomplete deprotection due to poor resin swelling, leading to deletion sequences. | [1] |
| 50% TFA in DCM | 5 min | ~78% | Incomplete deprotection with multiple short treatments may be necessary. | [5] |
| 4 M HCl in Dioxane | 2 x 30 min | High | Can be an alternative to TFA. | [5] |
Table 2: Reagents for Z Group Deprotection and Final Cleavage
| Reagent | Typical Conditions | Scavengers | Key Considerations |
| TFMSA | TFMSA/TFA/m-cresol/thioanisole | m-cresol, thioanisole | Harsher than TFA but does not require specialized apparatus like HF. |
| HF | Liquid HF | Anisole, p-cresol | Very effective but highly corrosive and requires a dedicated apparatus. |
Experimental Protocols
Protocol 1: Optimization of Boc Deprotection Time
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Resin Preparation: Swell the PNA-resin in DCM for 30 minutes.
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Initial Deprotection: Treat the resin with your standard TFA deprotection solution (e.g., 50% TFA in DCM) for the standard time (e.g., 5 minutes).
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Sample Collection: After the initial deprotection, take a small aliquot of the resin beads. Wash them thoroughly with DCM and methanol, and dry under vacuum.
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Extended Deprotection: Continue the deprotection of the main batch of resin for an additional 5-10 minutes.
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Second Sample Collection: Take another small aliquot of the resin and process it as in step 3.
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Test Cleavage: Cleave the PNA from the dried resin samples using a standard cleavage cocktail (e.g., TFA/m-cresol 95:5 v/v) for 1 hour at room temperature.
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Analysis: Precipitate the cleaved PNA in cold diethyl ether, pellet by centrifugation, and analyze the crude product by RP-HPLC and Mass Spectrometry. Compare the chromatograms and mass spectra of the samples from different deprotection times to determine the optimal duration that minimizes both incomplete deprotection and potential side reactions.
Protocol 2: General Procedure for Final Cleavage and Z-Group Deprotection with TFMSA
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Resin Preparation: After synthesis and removal of the final N-terminal Boc group, wash the resin thoroughly with DCM and methanol, and dry it completely under high vacuum.
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Prepare Cleavage Cocktail: In a fume hood, prepare the cleavage cocktail. A common formulation is TFMSA/TFA/m-cresol/thioanisole. Caution: TFMSA is a strong, corrosive acid and should be handled with extreme care.
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Cleavage Reaction: Add the cleavage cocktail to the dried resin in a reaction vessel. Gently agitate the mixture at room temperature for 60-90 minutes.
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PNA Precipitation: After the reaction is complete, filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold volume of cold diethyl ether with vigorous stirring to precipitate the crude PNA.
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Isolation and Washing: Pellet the precipitated PNA by centrifugation. Decant the ether and wash the pellet two more times with cold diethyl ether to remove scavengers and cleavage byproducts.
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Drying and Analysis: Dry the PNA pellet under a stream of nitrogen or in a vacuum desiccator. Analyze the crude product by RP-HPLC and Mass Spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is the difference between Boc/Z and Fmoc/Bhoc PNA synthesis strategies?
A1: The primary difference lies in the protecting groups used for the PNA backbone and the nucleobases, which dictates the chemical conditions for their removal.
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Boc/Z Chemistry: Uses the acid-labile Boc group for the backbone amine and the more acid-stable Z group for the nucleobases.[6] This strategy requires treatment with a mild acid like TFA at each synthesis cycle to remove the Boc group, and a very strong acid (HF or TFMSA) for the final deprotection of the Z groups and cleavage from the resin.[2][4]
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Fmoc/Bhoc Chemistry: Employs the base-labile Fmoc group for the backbone and the acid-labile Bhoc group for the nucleobases. This allows for milder overall synthesis conditions, with piperidine used for Fmoc removal and TFA for the final cleavage and deprotection.
Q2: Why is my PNA yield low after final cleavage and precipitation?
A2: Low PNA yield can result from several factors:
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Incomplete Cleavage: The cleavage time may have been too short, or the acid in the cleavage cocktail may have been of poor quality.
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Poor Precipitation: The PNA may be soluble in the precipitation solvent (diethyl ether). Ensure the ether is cold and that a sufficient volume is used.
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Aggregation: Purine-rich PNA sequences are prone to aggregation, which can lead to poor recovery. Modifying the PNA sequence with solubility enhancers or using specialized purification techniques may be necessary.
Q3: How can I monitor the efficiency of Boc deprotection during synthesis?
A3: A qualitative ninhydrin (Kaiser) test can be performed on a few resin beads after the deprotection and neutralization steps. A positive test (blue beads) indicates the presence of free primary amines, signifying successful Boc removal. For a more quantitative assessment, a small amount of resin can be cleaved, and the product analyzed by HPLC and MS to check for the presence of deletion sequences.
Q4: Are there alternatives to the harsh acids used for Z-group deprotection?
A4: While HF and TFMSA are the most common reagents for Z-group removal in traditional Boc/Z synthesis, research has explored alternative protecting group strategies to allow for milder deprotection conditions.[7][8] These often involve different combinations of protecting groups that are orthogonal to each other, allowing for their selective removal under different chemical conditions.
Visualizing Troubleshooting Workflows
The following diagrams illustrate the logical steps for troubleshooting common deprotection issues in PNA synthesis.
Caption: Troubleshooting workflow for Boc deprotection.
Caption: Troubleshooting workflow for Z group deprotection and final cleavage.
References
- 1. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. Improvements in automated PNA synthesis using Boc/Z monomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The challenge of peptide nucleic acid synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00049K [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Strategies for the optimisation of troublesome peptide nucleic acid (PNA) sequences - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. PNA synthesis using a novel Boc/acyl protecting group strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
How to avoid incomplete capping during automated PNA synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during automated Peptide Nucleic Acid (PNA) synthesis, with a specific focus on preventing incomplete capping.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the capping step in PNA synthesis?
The capping step is a critical part of the solid-phase synthesis of PNA oligomers. Its primary function is to permanently block any unreacted primary amino groups on the growing PNA chain that failed to couple with the incoming PNA monomer in the preceding coupling step. This is typically achieved by acetylation of the unreacted amines. By "capping" these unreacted chains, they are prevented from participating in subsequent coupling cycles, which would otherwise lead to the formation of undesired deletion sequences (n-1, n-2, etc.). This ensures that the final product is of the highest possible purity and minimizes difficult downstream purification challenges.[1]
Q2: What are the standard reagents used for capping in automated PNA synthesis?
The most common capping solution is a mixture of an acetylating agent and a base in a suitable solvent. A widely used and effective capping reagent consists of:
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Acetic Anhydride: The acetylating agent that reacts with the free amino groups.
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A Base: Typically 2,6-lutidine or diisopropylethylamine (DIPEA) is used to catalyze the reaction. Lutidine is often preferred as it has been found to have a longer shelf life in the capping mixture compared to other bases like DIPEA or pyridine.[2]
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Solvent: N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) are the most common solvents for the capping solution.[1]
A common formulation is a solution of 5% acetic anhydride and 6% lutidine in DMF.[2]
Q3: How can I detect incomplete capping in my PNA synthesis?
Incomplete capping results in the formation of deletion sequences, which are shorter than the target PNA oligomer. These impurities can be detected and quantified using analytical techniques that separate molecules based on size and hydrophobicity. The primary methods for detection are:
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High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a powerful tool for analyzing the purity of the crude PNA product. Deletion sequences will typically appear as distinct, earlier-eluting peaks compared to the main peak of the full-length PNA product.
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Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of HPLC with the mass identification capabilities of mass spectrometry. LC-MS can confirm the identity of the peaks observed in the HPLC chromatogram, verifying that the earlier-eluting species are indeed the expected deletion sequences by their mass-to-charge ratio.
Troubleshooting Guide: Incomplete Capping
Incomplete capping is often a secondary issue arising from inefficient coupling at the previous step. Addressing the root cause of poor coupling is therefore essential to ensure complete capping and high-purity PNA synthesis.
| Potential Cause | Recommended Action | Expected Outcome |
| Inefficient Monomer Coupling | 1. Optimize Coupling Reagents: Switch to a more efficient activator like HATU, HBTU, or a DIC/Oxyma combination.[3] 2. Increase Monomer Equivalents: Use a higher excess of the PNA monomer (e.g., 5 equivalents) to drive the coupling reaction to completion. 3. Extend Coupling Time: Increase the duration of the coupling step to allow more time for the reaction to proceed. A minimum of 7.5 minutes is suggested.[2] 4. Elevate Reaction Temperature: For Fmoc/Bhoc synthesis, increasing the temperature to ~80°C can improve coupling efficiency, especially for difficult sequences.[1] | Improved coupling efficiency will result in fewer unreacted amino groups, reducing the burden on the capping step and leading to a lower abundance of deletion sequences in the final product. |
| Degraded or Ineffective Capping Reagents | 1. Prepare Fresh Capping Solution: Capping solutions, particularly those containing DIPEA, can degrade over time. Prepare fresh capping solution before each synthesis run. The use of lutidine can increase the shelf life of the capping mixture.[2] 2. Verify Reagent Quality: Ensure that the acetic anhydride and base are of high purity and have been stored correctly to prevent degradation. | Using fresh, high-quality capping reagents will ensure the acetylation reaction proceeds efficiently, effectively blocking all unreacted amino groups. |
| Poor Resin Quality or High Loading | 1. Use High-Quality Resin: Employ a resin suitable for PNA synthesis, such as polyethylene glycol-derivatized polystyrene (PEG-PS), which exhibits good swelling properties.[2] 2. Optimize Resin Loading: Use resins with a loading capacity below 0.2 mmol/g. Higher loadings can lead to steric hindrance and aggregation, which can impede both coupling and capping efficiency.[2] | Optimal resin selection and loading will improve reagent accessibility to the growing PNA chains, facilitating more efficient coupling and capping reactions. |
| PNA Sequence-Specific Challenges (e.g., Aggregation) | 1. Modify PNA Sequence Design: If possible, limit the number of purines to 6 in any 10-unit stretch and avoid more than three consecutive G units, as purine-rich sequences are prone to aggregation.[2] 2. Incorporate Backbone Modifications: For particularly challenging sequences, consider incorporating modifications to the PNA backbone to disrupt aggregation. | Reducing aggregation will improve the accessibility of the reactive sites for both coupling and capping reagents, leading to a purer final product. |
Experimental Protocols
Protocol 1: HPLC Analysis of PNA Purity and Detection of Incomplete Capping
This protocol outlines the general procedure for analyzing the purity of a crude PNA sample and identifying potential deletion sequences resulting from incomplete capping.
1. Sample Preparation: a. Cleave the synthesized PNA from the solid support and deprotect it according to your standard protocol. b. Precipitate the crude PNA using a suitable solvent like diethyl ether. c. Dissolve a small amount of the dried crude PNA in 0.1% trifluoroacetic acid (TFA) in water to create a stock solution of approximately 1 mg/mL. d. Dilute the stock solution with 0.1% TFA in water to a final concentration suitable for HPLC analysis (e.g., 50-100 µg/mL).
2. HPLC Conditions:
- Column: A C8 or C18 reverse-phase column is typically used.
- Mobile Phase A: 0.1% TFA in water.
- Mobile Phase B: 0.1% TFA in acetonitrile.
- Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30-40 minutes is a good starting point. The exact gradient will need to be optimized based on the PNA sequence.
- Flow Rate: 1 mL/min.
- Column Temperature: 55°C to minimize PNA aggregation.[2]
- Detection: UV absorbance at 260 nm.
3. Data Analysis: a. Integrate the peaks in the resulting chromatogram. b. The main, typically later-eluting, peak corresponds to the full-length PNA product. c. Peaks that elute earlier than the main product peak are potential deletion sequences (n-1, n-2, etc.). d. The area of each peak can be used to estimate the relative abundance of each species and thus the efficiency of the synthesis and capping. e. For confirmation, collect the fractions corresponding to the main peak and the suspected deletion sequences for analysis by LC-MS.
Visualizations
Caption: Automated PNA synthesis workflow highlighting the capping step.
Caption: Troubleshooting flowchart for incomplete capping in PNA synthesis.
References
Impact of moisture on Boc-DAP(Z)-Aeg-OH stability and reactivity.
Frequently Asked Questions (FAQs)
Q1: How should I store Boc-DAP(Z)-Aeg-OH to ensure its stability?
A1: To minimize degradation, this compound should be stored in a tightly sealed container in a desiccator with a suitable desiccant at -20°C. For short-term storage, 2-8°C in a desiccated environment is acceptable. Avoid repeated opening of the container in a humid environment. It is advisable to aliquot the compound into smaller, single-use vials to prevent moisture contamination of the entire batch.
Q2: What is the likely impact of moisture on the stability of this compound?
A2: Moisture can compromise the stability of this compound in several ways. The primary concern is the hydrolysis of the carboxylic acid, which can affect its reactivity during peptide coupling reactions. While the Boc and Z (Cbz) protecting groups are generally stable under neutral aqueous conditions, prolonged exposure to moisture, especially under acidic or basic conditions, can lead to their degradation.[1][2][3] Benzyl chloroformate, the reagent used to introduce the Z group, is itself water-sensitive.[4]
Q3: Can I handle this compound on the open bench?
A3: It is strongly recommended to handle this compound in a controlled environment, such as a glove box with an inert atmosphere (nitrogen or argon). If a glove box is not available, work quickly and efficiently on a dry, clean bench. Avoid handling the compound on humid days. Using anhydrous solvents and pre-dried glassware is crucial to minimize moisture exposure.
Q4: My solvent (e.g., DMF, DCM) is rated as "anhydrous." Is that sufficient to prevent moisture-related issues?
A4: While using anhydrous solvents is a critical first step, it is important to note that even high-quality anhydrous solvents can absorb moisture from the atmosphere once the bottle is opened.[5] It is best practice to use freshly opened anhydrous solvents or solvents that have been properly stored over molecular sieves to ensure dryness.[6]
Q5: How does moisture affect the reactivity of this compound in a peptide coupling reaction?
A5: In a peptide coupling reaction, a carboxylic acid like this compound is activated to form a highly reactive species (e.g., an active ester). This activated intermediate is highly susceptible to hydrolysis in the presence of water.[5] Hydrolysis of the activated intermediate will regenerate the starting carboxylic acid, leading to incomplete coupling and lower yields of the desired peptide.[5]
Troubleshooting Guide
Q1: I am observing low coupling efficiency and a significant amount of unreacted starting material. What could be the cause?
A1: A common reason for low coupling efficiency is the deactivation of the coupling reagents or the activated amino acid derivative by moisture. Water in the reaction mixture can hydrolyze the activated ester of this compound before it has a chance to react with the amine, leading to the recovery of the starting acid.[5] Ensure all solvents and reagents are scrupulously dry and that the reaction is performed under an inert atmosphere.
Q2: My final product is showing unexpected peaks in the HPLC analysis. Could this be related to moisture?
A2: Yes, moisture can lead to the formation of byproducts. Besides incomplete coupling, side reactions can occur. For instance, if the Boc or Z protecting groups are partially cleaved under unintended acidic or basic conditions (which can be exacerbated by the presence of water), this can lead to the formation of deletion sequences or other modified peptides.
Q3: I notice a gradual decrease in the purity of my this compound solid reagent over time. Why is this happening?
A3: This is likely due to gradual hydrolysis from repeated exposure to atmospheric moisture each time the container is opened. To prevent this, it is crucial to store the reagent as recommended (see FAQ 1) and to allow the container to warm to room temperature before opening to prevent condensation. Aliquoting the reagent is highly recommended.
Data Presentation
| Problem | Potential Cause Related to Moisture | Recommended Solution |
| Low or no product yield | Hydrolysis of activated this compound during coupling reaction. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (N2 or Ar). Dry all glassware thoroughly. |
| Degradation of coupling reagents (e.g., carbodiimides) by moisture. | Use fresh or properly stored coupling reagents. | |
| Recovery of starting material | Incomplete activation or rapid hydrolysis of the activated intermediate. | Ensure sufficient activation time and anhydrous conditions. Consider using a higher equivalent of the coupling reagents. |
| Presence of unknown impurities | Side reactions due to partial deprotection or reaction with water. | Maintain stringent anhydrous conditions throughout the synthesis. Purify solvents and reagents if necessary. |
| Hydrolysis of labile side-chain protecting groups (if any). | Review the stability of all protecting groups under the reaction conditions. | |
| Inconsistent reaction outcomes | Variable amounts of moisture in different experimental setups. | Standardize the experimental protocol with a strong emphasis on moisture control. Use a glove box for consistency. |
Experimental Protocols
Protocol: General Handling and Use of this compound in a Peptide Coupling Reaction
This protocol outlines the general steps for using a moisture-sensitive amino acid derivative in a standard solid-phase peptide synthesis (SPPS) coupling reaction.
-
Preparation of Reagents and Glassware:
-
Dry all glassware in an oven at >100°C for at least 4 hours and allow to cool in a desiccator.
-
Use freshly opened anhydrous solvents (e.g., DMF, DCM) or solvents dried over activated molecular sieves.
-
Ensure all other reagents, such as coupling agents (e.g., HBTU, HATU) and bases (e.g., DIPEA), are stored under anhydrous conditions.
-
-
Weighing and Dissolving the Amino Acid:
-
If possible, handle and weigh this compound inside a glove box.
-
If a glove box is not available, allow the container to equilibrate to room temperature before opening to prevent condensation.
-
Quickly weigh the required amount and immediately seal the container.
-
Dissolve the weighed amino acid in the minimum required volume of anhydrous solvent.
-
-
Activation and Coupling:
-
In a separate, dry reaction vessel containing the resin-bound amine, add the dissolved this compound.
-
Add the coupling reagent and base under a stream of inert gas.
-
Seal the reaction vessel and allow the reaction to proceed for the optimized time.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress using a qualitative test (e.g., Kaiser test) to check for the presence of free amines.
-
Once the reaction is complete, wash the resin thoroughly with anhydrous solvents to remove excess reagents and byproducts.
-
Mandatory Visualization
Caption: General workflow for handling moisture-sensitive reagents in peptide synthesis.
Caption: Troubleshooting decision tree for moisture-related issues in peptide coupling.
References
- 1. Protective Groups [organic-chemistry.org]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Cbz-Protected Amino Groups [organic-chemistry.org]
- 4. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 5. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - RSC Advances (RSC Publishing) DOI:10.1039/C9RA06124J [pubs.rsc.org]
- 6. kilobio.com [kilobio.com]
Technical Support Center: HPLC Purification of Complex PNA Sequences
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the HPLC purification of complex Peptide Nucleic Acid (PNA) sequences. It is intended for researchers, scientists, and drug development professionals working with PNA synthesis and purification.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the HPLC purification of PNA sequences.
| Problem | Possible Causes | Solutions |
| Poor Peak Resolution/Co-elution of Impurities | - Inappropriate gradient slope- Non-optimal mobile phase composition- Column overloading- Secondary interactions with the stationary phase | - Use a shallower gradient (e.g., 0.5-1% change in organic solvent per minute) to improve separation of closely eluting species.[1]- Optimize the concentration of the ion-pairing agent (e.g., TFA) in the mobile phases. A typical concentration is 0.05% to 0.1%.[1][2][3]- Reduce the sample amount injected onto the column.- Elevate the column temperature (e.g., 55°C) to disrupt secondary structures and improve peak shape.[3] |
| Peak Tailing | - Presence of silanol groups on the column interacting with the PNA- PNA aggregation- Low mobile phase pH | - Use a fully end-capped C18 column with a high carbon load.[1]- Increase the column temperature to reduce aggregation.[3]- Ensure the mobile phase pH is low enough (around 2 with TFA) to protonate the PNA backbone, which can sometimes improve peak shape.[4] However, be aware that very low pH can lead to PNA degradation.[4] |
| Broad or Split Peaks | - PNA aggregation- On-column degradation of the PNA- Presence of multiple PNA conformations | - To mitigate aggregation, especially for purine-rich sequences, increase the analysis temperature.[3]- Ensure the mobile phase is freshly prepared and degassed to prevent on-column issues.- For some complex PNAs, different conformations may exist. Try altering the mobile phase composition or temperature to favor a single conformation. |
| No or Low Recovery of PNA | - PNA precipitation in the mobile phase- Irreversible adsorption to the column or system components- PNA degradation | - Ensure the PNA is fully dissolved in the injection solvent, which may require the addition of a small amount of organic solvent or TFA.[1]- Purified PNAs are often more soluble than crude products.[1]- Use polypropylene or polyethylene vials and tubing to minimize adsorption.[5]- Avoid prolonged exposure to highly acidic conditions which can cleave the PNA backbone.[4] |
| Baseline Noise or Drift | - Air bubbles in the pump or detector- Contaminated mobile phase or column- Detector lamp nearing the end of its life | - Degas the mobile phases thoroughly.- Flush the system and column with a strong solvent mixture (e.g., high percentage of acetonitrile).- If the noise is periodic, it may indicate a pump issue (e.g., a leak or air bubble). If it's random, it could be a detector problem.[6] Shutting off the pump can help differentiate between pump and detector noise.[6] |
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for purifying a new PNA sequence?
A1: For a standard PNA oligomer (12-18 bases), a good starting point is a reversed-phase C18 column.[1][3] Use a mobile phase system consisting of Solvent A: 0.1% Trifluoroacetic Acid (TFA) in water and Solvent B: 0.1% TFA in acetonitrile.[3][5] A shallow gradient of 1-2% B per minute is often effective.[1] Detection is typically performed at 260 nm.[2]
Q2: How can I improve the solubility of my PNA sample before injection?
A2: PNA solubility can be sequence and length-dependent.[1] If you encounter solubility issues, consider the following:
-
For particularly difficult sequences, adding 10-20% acetonitrile to the aqueous solution can help.[5]
-
Gentle heating up to 50°C for about 10 minutes can also aid in dissolution.[5]
-
Purified PNAs tend to be more soluble than crude PNAs.[1]
Q3: My PNA sequence is very purine-rich and tends to aggregate. What can I do?
A3: Purine-rich PNAs, especially those containing consecutive guanine residues, are prone to aggregation.[3] To address this during HPLC purification:
-
Increase the column temperature to 55°C or higher to disrupt intermolecular hydrogen bonding.[3]
-
Use a shallower gradient to better separate the desired product from aggregated forms.
-
Consider alternative purification methods such as denaturing polyacrylamide gel electrophoresis (PAGE) for very challenging sequences.[7]
Q4: What is the best way to assess the purity of my PNA after HPLC?
A4: The purity of your PNA can be assessed by integrating the area of the main peak in your HPLC chromatogram and expressing it as a percentage of the total peak area. For confirmation of the identity of the purified product, mass spectrometry (e.g., MALDI-TOF or LC-MS) is highly recommended.[8][4]
Q5: Should I use TFA in my mobile phase? Are there alternatives?
A5: Trifluoroacetic acid (TFA) is a common ion-pairing agent in PNA purification that helps to improve peak shape and retention on reversed-phase columns.[1][3] However, residual TFA in the final product can be toxic to cells. If your downstream application is sensitive to TFA, you can consider:
-
Performing a salt exchange after purification.
-
Using a different, more biocompatible ion-pairing agent, such as triethylammonium acetate (TEAA), though this may require re-optimization of your HPLC method.
Experimental Protocols
Standard Ion-Pair Reversed-Phase HPLC Protocol for PNA Purification
This protocol provides a general procedure for the purification of a PNA oligomer.
-
Sample Preparation:
-
Dissolve the crude PNA in Solvent A (0.1% TFA in water) to a concentration of approximately 10-20 O.D./mL.
-
If solubility is an issue, add a small amount of Solvent B (0.1% TFA in acetonitrile) or gently warm the sample.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC System and Column:
-
Mobile Phases:
-
Solvent A: 0.1% TFA in HPLC-grade water.
-
Solvent B: 0.1% TFA in HPLC-grade acetonitrile.
-
-
HPLC Gradient Program:
-
Flow Rate: 1 mL/min for analytical, 4 mL/min for semi-preparative.
-
Gradient:
-
0-5 min: 5% B
-
5-45 min: 5-45% B (linear gradient of 1% B/min)
-
45-50 min: 45-95% B (column wash)
-
50-55 min: 95% B
-
55-60 min: 95-5% B (return to initial conditions)
-
60-70 min: 5% B (equilibration)
-
-
-
Detection:
-
Wavelength: 260 nm.[2]
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the main peak.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Confirm the identity of the purified PNA by mass spectrometry.
-
-
Post-Purification Processing:
-
Pool the pure fractions.
-
Lyophilize the sample to obtain the purified PNA as a powder.
-
Visualizations
Caption: Workflow for PNA synthesis, purification, and analysis.
Caption: Troubleshooting decision tree for PNA HPLC purification.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. rsc.org [rsc.org]
- 3. Peptide Nucleic Acid Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
- 4. Item - HPLC as a method for purifying and identifying PNAs - American University - Figshare [aura.american.edu]
- 5. Guideline for PNA [data.panagene.com]
- 6. youtube.com [youtube.com]
- 7. Analysis and purification of peptide nucleic acids by denaturing PAGE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Item - HPLC as a method for purifying and identifying PNAs - American University - Figshare [aura.american.edu]
Technical Support Center: Mass Spectrometry Analysis of PNA Containing Boc-DAP(Z)-Aeg-OH
This guide provides troubleshooting advice and answers to frequently asked questions for researchers analyzing Peptide Nucleic Acid (PNA) oligomers containing the modified monomer Boc-DAP(Z)-Aeg-OH.
Frequently Asked Questions (FAQs)
Q1: What is the best ionization technique for analyzing PNA oligomers containing protecting groups?
A1: Both Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) are effective for PNA analysis.
-
MALDI-TOF MS is often preferred for its simplicity, as it typically produces singly charged ions, leading to simpler spectra that are easier to interpret.[1][2] This is particularly useful for routine confirmation of synthesis and purity checks.[3]
-
ESI-MS , often coupled with liquid chromatography (LC-MS), is advantageous for analyzing complex mixtures and for fragmentation studies (MS/MS) to confirm the PNA sequence. It generates multiply charged ions, which can be beneficial for analyzing larger oligomers on mass spectrometers with a limited m/z range.
Q2: Which MALDI matrix is recommended for PNA analysis?
A2: Traditional matrices used for protein and peptide analysis are generally superior to those used for DNA.[1][4] Recommended matrices include α-cyano-4-hydroxycinnamic acid (CHCA), sinapinic acid (SA), and 2,5-dihydroxybenzoic acid (DHB).[1] It is advisable to test a few matrices to find the optimal one for your specific PNA sequence and modification.
Q3: How do the Boc and Z protecting groups affect the mass spectrometry analysis?
A3: The Boc (tert-Butyloxycarbonyl) and Z (Carboxybenzyl) protecting groups add significant mass to the monomer unit and can influence the ionization and fragmentation behavior of the PNA.
-
Mass Increase: You must account for the masses of these groups in your theoretical mass calculations.
-
Lability: The Boc group is notoriously labile and can be lost in-source (during the ionization process), especially with higher laser fluency in MALDI or higher cone voltages in ESI. This will appear in the spectrum as a peak corresponding to the mass of the PNA minus 100.1 Da. The Z group is generally more stable but can also be lost under certain conditions.
-
Ionization Suppression: The hydrophobicity of these groups can sometimes affect ionization efficiency.
Q4: What are the typical charge states observed for PNAs in ESI-MS?
A4: Since the PNA backbone is neutral, protonation primarily occurs on the nucleobases (Adenine, Guanine, Cytosine) and any basic residues like diaminopropionic acid (DAP).[5] The number of positive charges will depend on the PNA sequence, length, and the pH of the ESI solvent. You can expect to see a distribution of charge states (e.g., [M+2H]²⁺, [M+3H]³⁺, [M+4H]⁴⁺).
Troubleshooting Guide
Problem 1: My observed mass does not match the theoretical mass.
-
Possible Cause 1: Incorrect Calculation.
-
Solution: Double-check your theoretical mass calculation. Ensure you have included the masses of the Boc and Z protecting groups, any terminal modifications, and are using the monoisotopic masses for your calculation.
-
-
Possible Cause 2: Presence of Salt Adducts.
-
Solution: PNAs can readily form adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺), especially if glassware is not properly cleaned or if salts are present in the sample or solvents. Look for peaks that are ~22.99 Da (Na⁺) or ~39.10 Da (K⁺) higher than the expected protonated molecule. Use high-purity solvents and consider desalting your sample.[6]
-
-
Possible Cause 3: Incomplete Deprotection or Synthesis Failure.
-
Solution: If you are analyzing a deprotected PNA, the observed mass may correspond to a failure sequence (truncation) or a PNA that still retains one or more protecting groups. Review your synthesis and deprotection steps.
-
-
Possible Cause 4: Unexpected Chemical Modifications.
-
Solution: The sample may have undergone modification, such as oxidation (+16 Da per modification), particularly of methionine residues if present.[7]
-
Problem 2: I am seeing a very low signal or no signal at all.
-
Possible Cause 1: Poor Sample Purity (High Salt or Detergent Content).
-
Solution: High concentrations of salts (e.g., from buffers) or detergents can suppress the MS signal.[6] Clean up your sample using methods like C18 ZipTips®, dialysis, or size-exclusion chromatography.
-
-
Possible Cause 2: Poor Solubility or Aggregation.
-
Solution: The PNA may be crashing out of solution. Ensure your solvent system is appropriate. Adding a small percentage of organic solvent (like acetonitrile or methanol) and an acid (like formic acid) can improve solubility and ionization efficiency for ESI-MS.[7]
-
-
Possible Cause 3: Non-Specific Binding.
-
Solution: Peptides and related molecules can stick to plasticware and glassware, leading to sample loss.[7] Use low-binding tubes and pipette tips. Rinsing tubes with a high organic solvent solution can sometimes recover the bound sample.
-
-
Possible Cause 4: Instrument Not Optimized.
-
Solution: Ensure the mass spectrometer is properly calibrated and tuned for the mass range of your PNA. Optimize source parameters (e.g., cone voltage, capillary temperature for ESI; laser power for MALDI) for your specific analyte.
-
Problem 3: I observe multiple peaks that I cannot identify.
-
Possible Cause 1: In-Source Decay or Fragmentation.
-
Solution: As mentioned, protecting groups like Boc can be lost in the source. This will appear as a peak at [M-100+H]⁺.
-
Action: Reduce the energy in the MS source. For ESI, lower the cone/fragmentor voltage. For MALDI, use the minimum laser power necessary for good signal.
-
-
Possible Cause 2: Contaminants.
-
Solution: Peaks could be from solvents, plasticizers, or other contaminants. A common contaminant is polyethylene glycol (PEG), which appears as a series of peaks separated by 44 Da.[6]
-
Action: Run a blank (injecting only your solvent) to identify background peaks. Ensure high-purity solvents and clean labware.
-
-
Possible Cause 3: Sample Degradation.
-
Solution: The PNA may be degrading over time.
-
Action: Analyze samples as freshly as possible and store them appropriately (typically frozen at -20°C or -80°C).
-
Data Presentation
Table 1: Example Theoretical Mass Calculation for a Hypothetical PNA Monomer This table provides an example of how to calculate the monoisotopic mass for the specified monomer unit.
| Component | Chemical Formula | Monoisotopic Mass (Da) |
| Boc Group | C₅H₉O₂ | 101.0603 |
| DAP(Z) Moiety | C₁₁H₁₂N₂O₄ | 236.0797 |
| Aeg Backbone | C₄H₈N₂O | 100.0637 |
| Water (removed in peptide bond) | H₂O | -18.0106 |
| Total Monomer Mass | C₂₀H₂₇N₄O₇ | 419.1925 |
Table 2: Common Adducts and Modifications in PNA Mass Spectrometry Use this table to identify unexpected peaks in your spectrum based on their mass shift from the theoretical [M+H]⁺ ion.
| Adduct/Modification | Mass Shift (Da) | Appearance | Common Cause |
| Sodium Adduct | +22.9898 | [M+Na]⁺ | Salt contamination from buffers or glassware. |
| Potassium Adduct | +39.0983 | [M+K]⁺ | Salt contamination. |
| Trifluoroacetate (TFA) Adduct | +113.9929 | [M+TFA]⁻ | Common in reverse-phase HPLC purification. |
| Loss of Boc Group | -100.0528 | [M-Boc+H]⁺ | In-source decay; labile protecting group. |
| Oxidation | +15.9949 | [M+O+H]⁺ | Air exposure; common on certain residues. |
| Dimerization | + (Mass of M) | [2M+H]⁺ | High sample concentration; aggregation. |
Experimental Protocols
Protocol: ESI-MS Analysis of a this compound Containing PNA
-
Sample Preparation:
-
Dissolve the lyophilized PNA sample in 50:50 acetonitrile:water (v/v) to create a stock solution of 1 mg/mL.
-
For direct infusion, dilute the stock solution to a final concentration of 1-10 µM using a solvent mixture of 50:50 acetonitrile:water with 0.1% formic acid. The acid is crucial for promoting protonation and achieving good signal.
-
If significant salt is suspected, perform a desalting step using a C18 spin column or ZipTip following the manufacturer's protocol.[6]
-
-
Mass Spectrometer Setup (Example Parameters):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Range: Scan a wide range to find your PNA, e.g., 500-2000 m/z. The range should cover the expected charge states.
-
Capillary Voltage: 3.0-4.0 kV.
-
Cone (Fragmentor) Voltage: Start with a low voltage (e.g., 20-40 V) to minimize in-source fragmentation and the loss of protecting groups. This can be increased later to intentionally induce fragmentation for sequence confirmation.
-
Source Temperature: 100-150 °C.
-
Desolvation Gas Flow: Set according to instrument recommendations (e.g., 600-800 L/hr).
-
-
Data Acquisition:
-
Perform a direct infusion of the sample at a flow rate of 5-10 µL/min.
-
Acquire spectra for 1-2 minutes to obtain a good signal average.
-
Observe the spectrum for the expected isotopic pattern and charge state distribution.
-
-
Data Analysis:
-
Identify the peaks corresponding to the different charge states of your PNA.
-
Use the instrument's deconvolution software to calculate the neutral mass of your molecule from the m/z values of the multiply charged ions.
-
Compare the deconvoluted experimental mass with the calculated theoretical mass. Check for peaks corresponding to common adducts or the loss of protecting groups as listed in Table 2.
-
Mandatory Visualization
Caption: Experimental workflow for ESI-MS analysis of PNA oligomers.
Caption: Troubleshooting logic for mass mismatch issues in PNA analysis.
References
- 1. Peptide nucleic acid characterization by MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identifying modifications in RNA by MALDI mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of Peptide Nucleic Acids (PNAs) using benchtop MALDI-TOF MS [ssi.shimadzu.com]
- 4. Item - Peptide nucleic acid analysis by MALDI-TOF mass spectrometry - American University - Figshare [aura.american.edu]
- 5. PNA-A(Bhoc)-OH, FMOC | LGC, Biosearch Technologies [biosearchtech.com]
- 6. Mass Spectrometry Sample Clean-Up Support—Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]
- 7. m.youtube.com [m.youtube.com]
Validation & Comparative
Performance of Boc-DAP(Z)-Aeg-OH in Automated Versus Manual Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of peptides incorporating complex, non-proteinogenic amino acids is a critical aspect of modern drug discovery and development. The choice between automated and manual solid-phase peptide synthesis (SPPS) for such peptides can significantly impact yield, purity, and overall efficiency. This guide provides a comparative overview of the expected performance of a specialized amino acid derivative, Boc-DAP(Z)-Aeg-OH (Nα-tert-butyloxycarbonyl-Nβ-(benzyloxycarbonyl)-L-2,3-diaminopropionyl-aminoethylglycine), in both automated and manual SPPS platforms.
Disclaimer: Direct comparative experimental data for the synthesis of peptides using this compound is not publicly available. The following comparison is based on established principles of solid-phase peptide synthesis and data for structurally related, complex amino acid building blocks.
Executive Summary
Automated SPPS is generally favored for its high throughput, reproducibility, and reduced labor. However, the incorporation of sterically hindered and complex building blocks like this compound can present challenges in automated systems, potentially requiring significant optimization. Manual synthesis, while more labor-intensive and prone to human error, offers greater flexibility for on-the-fly adjustments and troubleshooting, which can be crucial for novel or "difficult" sequences.
Data Presentation: A Comparative Overview
The following table summarizes the expected performance parameters for the incorporation of a complex building block like this compound in automated versus manual SPPS. These are generalized estimations based on the nature of the synthesis method and not on direct experimental results for this specific compound.
| Performance Metric | Automated Synthesis | Manual Synthesis | Key Considerations |
| Coupling Efficiency | Potentially lower without optimization. May require extended coupling times, specialized reagents, or double coupling cycles. | Can be monitored in real-time (e.g., Kaiser test) and reaction conditions adjusted accordingly to drive the reaction to completion. | The sterically demanding nature of the protected diaminopropionic acid and the appended aminoethylglycine moiety can hinder efficient coupling. |
| Purity of Crude Peptide | Variable. Incomplete couplings can lead to a higher prevalence of deletion sequences. | Potentially higher for difficult couplings, as each step can be individually optimized and monitored. | Aggregation of the growing peptide chain can be a significant issue in both methods, impacting purity.[1][2][3] |
| Overall Yield | Generally higher for standard peptides due to minimized handling losses. For complex peptides, yields may be reduced by failed couplings. | Can be higher for challenging sequences if careful monitoring and optimization are performed at each step. Prone to greater physical loss of resin during handling. | The cumulative effect of even slightly incomplete reactions over multiple cycles will significantly reduce the overall yield.[1] |
| Synthesis Time | Significantly faster for entire peptide synthesis due to automation of repetitive steps. | Considerably slower due to the manual nature of each deprotection, washing, and coupling step. | A single cycle in an automated synthesizer can take 19 minutes, allowing for the synthesis of long peptides in a matter of days.[4] Manual synthesis of a 41-mer peptide can take approximately 80 working hours.[5] |
| Reproducibility | High. Automated systems ensure consistent reaction times, reagent delivery, and washing steps.[2] | Lower. Susceptible to variations introduced by different operators and manual handling. | Standardized protocols in automated synthesizers mitigate batch-to-batch variability.[2] |
| Flexibility & Optimization | Limited on-the-fly adjustments. Optimization typically requires designing and running a new synthesis protocol. | High. Allows for immediate changes to coupling reagents, reaction times, and solvents based on real-time feedback. | Manual synthesis provides the ability to address challenges as they arise, which is particularly advantageous for novel or complex sequences. |
Experimental Protocols: General Methodologies for SPPS
While a specific protocol for this compound is not available, the following are generalized experimental protocols for manual and automated Boc-SPPS that can be adapted.
General Manual Boc-SPPS Protocol
-
Resin Swelling: Swell the appropriate resin (e.g., Merrifield resin) in dichloromethane (DCM) for 1-2 hours.
-
First Amino Acid Coupling: Couple the C-terminal Boc-protected amino acid to the resin using a suitable activation method (e.g., DCC/DMAP or DIC/HOBt).
-
Capping: Cap any unreacted hydroxyl groups on the resin using an acetylating agent (e.g., acetic anhydride and pyridine in DCM).
-
Boc Deprotection: Remove the Boc protecting group using 25-50% trifluoroacetic acid (TFA) in DCM for 20-30 minutes.
-
Neutralization: Neutralize the resulting trifluoroacetate salt with a 5-10% solution of diisopropylethylamine (DIEA) in DCM.
-
Coupling of Subsequent Amino Acids (including this compound):
-
Pre-activate the Boc-amino acid (3-4 equivalents) with a coupling reagent such as HBTU/HATU in the presence of DIEA in a suitable solvent like N,N-dimethylformamide (DMF).
-
Add the activated amino acid solution to the deprotected peptide-resin and agitate for 1-4 hours. For a complex building block like this compound, an extended coupling time or a second coupling may be necessary.
-
-
Monitoring the Coupling: Perform a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines. A negative result indicates a complete coupling.
-
Washing: After each deprotection, neutralization, and coupling step, thoroughly wash the resin with DCM and DMF to remove excess reagents and byproducts.
-
Repeat Cycles: Repeat steps 4-8 until the desired peptide sequence is assembled.
-
Final Cleavage: Cleave the peptide from the resin and remove side-chain protecting groups using a strong acid cocktail (e.g., HF or a TFA-based cocktail with scavengers like triisopropylsilane and water).
General Automated Boc-SPPS Protocol
Automated peptide synthesizers perform the same fundamental steps as manual synthesis but in a programmed, enclosed system.
-
Resin Loading: Load the appropriate resin into the reaction vessel of the synthesizer.
-
Reagent and Amino Acid Preparation: Prepare stock solutions of Boc-protected amino acids, coupling reagents (e.g., HBTU/HOBt), activators (DIEA), deprotection reagent (TFA in DCM), and washing solvents (DCM, DMF).
-
Programming the Synthesis: Program the synthesizer with the desired peptide sequence and specify the protocol for each cycle, including:
-
Deprotection time.
-
Washing steps (number and duration).
-
Amino acid to be coupled.
-
Coupling time (consider extended times or double coupling for this compound).
-
-
Initiating the Synthesis: The synthesizer will automatically perform the repetitive cycles of deprotection, washing, and coupling.
-
Post-Synthesis Processing: Once the automated synthesis is complete, the peptide-resin is removed from the instrument for final cleavage and purification, as described in the manual protocol.
Mandatory Visualizations
Experimental Workflow Diagrams
The following diagrams illustrate the general workflows for manual and automated solid-phase peptide synthesis.
Caption: Manual Solid-Phase Peptide Synthesis Workflow.
Caption: Automated Solid-Phase Peptide Synthesis Workflow.
Challenges and Considerations for this compound
The unique structure of this compound presents specific challenges that must be considered for both synthesis methods:
-
Steric Hindrance: The bulky Boc and Z protecting groups on the diaminopropionic acid core, combined with the flexible aminoethylglycine tail, can create significant steric hindrance. This can slow down the coupling reaction and may lead to incomplete acylation of the N-terminus of the growing peptide chain. In automated synthesis, this may necessitate the use of more potent coupling reagents (e.g., HATU, HCTU) and longer reaction times.
-
Aggregation: Peptides containing N-substituted amino acids like the Aeg moiety can be prone to aggregation, which can hinder reagent access to the reaction site.[1][3] This is a challenge for both automated and manual synthesis. In manual synthesis, a change in solvent or the addition of chaotropic salts can be implemented if aggregation is observed.
-
Side Reactions: The presence of multiple functional groups increases the potential for side reactions. Careful selection of orthogonal protecting groups is crucial. The Z group is stable to the acidic conditions used for Boc removal but requires specific conditions for its own removal (e.g., hydrogenolysis), which adds a layer of complexity to the final cleavage step.
Alternative Building Blocks
For applications where the specific structure of this compound is not strictly required, researchers might consider alternative building blocks to introduce similar functionalities:
-
Boc-DAP(Fmoc)-OH: This commercially available building block allows for the orthogonal deprotection of the side chain amine for further modification on-resin.
-
Peptoid Monomers: For incorporating N-substituted glycine moieties, the use of peptoid submonomers in a step-wise fashion can be an alternative to using pre-formed building blocks.
-
Click Chemistry Handles: Incorporating amino acids with azide or alkyne side chains allows for post-synthetic modification via click chemistry, offering a versatile approach to introducing complex functionalities.
Conclusion
The choice between automated and manual synthesis for peptides containing this compound depends on the specific goals of the research. For high-throughput synthesis of a library of related peptides where some initial optimization is feasible, automated synthesis is likely the more efficient choice. However, for the initial synthesis of a novel, complex peptide where troubleshooting and on-the-fly optimization are anticipated, the flexibility and control offered by manual synthesis may lead to a higher quality final product. Given the complexity of this compound, a hybrid approach, where the initial incorporation of this challenging building block is performed manually followed by automated synthesis of the remaining sequence, could also be a viable strategy.
References
- 1. Complex Peptide Production, Challenges and Manufacturing | Blog | Biosynth [biosynth.com]
- 2. What Are the Key Challenges in Peptide Synthesis? [peptiorigin.com]
- 3. blog.mblintl.com [blog.mblintl.com]
- 4. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. luxembourg-bio.com [luxembourg-bio.com]
The Impact of 2,6-Diaminopurine Incorporation on the Binding Affinity of Peptide Nucleic Acids to DNA and RNA Targets
A comparative analysis of Peptide Nucleic Acids (PNAs) containing the Boc-DAP(Z)-Aeg-OH monomer reveals a significant enhancement in binding affinity and sequence discrimination when targeting complementary DNA and RNA sequences. This guide provides an objective comparison, supported by experimental data, of the performance of 2,6-diaminopurine (DAP)-modified PNAs against standard PNA alternatives.
The strategic substitution of adenine with 2,6-diaminopurine in a PNA strand introduces an additional hydrogen bond with the complementary thymine (on DNA) or uracil (on RNA), thereby strengthening the duplex. This modification has been shown to increase the thermal stability of PNA/DNA and PNA/RNA duplexes, a key indicator of enhanced binding affinity.
Quantitative Comparison of Binding Affinity
The incorporation of 2,6-diaminopurine into PNA oligomers results in a notable increase in the melting temperature (Tm) of the resulting duplexes with DNA and RNA. The Tm is the temperature at which half of the duplex strands are dissociated, and a higher Tm indicates a more stable complex and thus stronger binding affinity.
| Modification | Target | Tm Increase per Substitution (°C) | Key Findings |
| Adenine → 2,6-Diaminopurine (DAP) | DNA | 2.5 - 6.5 | Enhanced thermal stability of PNA/DNA duplexes.[1][2] |
| Adenine → 2,6-Diaminopurine (DAP) | RNA | 2.5 - 6.5 | Increased thermal stability of PNA/RNA duplexes.[1][2] |
| Adenine → 2,6-Diaminopurine (DAP) | PNA | 2.5 - 6.5 | Improved stability of PNA/PNA duplexes.[1][2] |
In addition to the increased thermal stability, the substitution of adenine with DAP in PNA oligomers also leads to improved discrimination against mismatched base pairs.[1][2] This heightened specificity is a crucial attribute for applications in diagnostics and therapeutics. Furthermore, a homopurine decamer PNA containing six diaminopurines has been demonstrated to form a stable strand displacement complex with a target in a 246 bp double-stranded DNA fragment, as confirmed by gel shift assays.[1][2]
Experimental Protocols
The binding affinity of PNAs to their target nucleic acid sequences can be quantitatively assessed using several biophysical techniques. Below are detailed methodologies for key experiments.
Thermal Denaturation (UV-Melting)
This method is used to determine the melting temperature (Tm) of PNA-DNA or PNA-RNA duplexes.
Protocol:
-
Sample Preparation: Prepare solutions of the PNA and the complementary DNA or RNA strand in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0). The final concentration of each strand is typically in the micromolar range (e.g., 1-5 µM).
-
Annealing: Mix the PNA and target nucleic acid solutions in a 1:1 molar ratio. Heat the mixture to 90 °C for 5 minutes to ensure complete denaturation of any secondary structures. Allow the solution to cool slowly to room temperature to facilitate duplex formation.
-
UV-Vis Spectrophotometry: Transfer the annealed sample to a quartz cuvette. Use a UV-Vis spectrophotometer equipped with a temperature controller.
-
Melting Curve Acquisition: Monitor the absorbance of the sample at 260 nm while increasing the temperature at a controlled rate (e.g., 0.5 °C/min) from a starting temperature (e.g., 20 °C) to a final temperature (e.g., 90 °C).
-
Data Analysis: The melting temperature (Tm) is determined by taking the first derivative of the melting curve. The peak of the derivative curve corresponds to the Tm.
Surface Plasmon Resonance (SPR)
SPR is a powerful technique for real-time, label-free analysis of binding kinetics and affinity.
Protocol:
-
Sensor Chip Preparation: A biotinylated PNA probe is immobilized on a streptavidin-coated sensor chip.
-
System Priming: The SPR instrument is primed with a running buffer (e.g., HBS-EP buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).
-
Analyte Injection: The complementary DNA or RNA target (analyte) is injected at various concentrations over the sensor chip surface at a constant flow rate.
-
Association and Dissociation Monitoring: The binding of the analyte to the immobilized PNA is monitored in real-time as a change in the resonance angle (measured in Response Units, RU). Following the association phase, the running buffer is flowed over the chip to monitor the dissociation of the complex.
-
Data Analysis: The association (ka) and dissociation (kd) rate constants are obtained by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding). The equilibrium dissociation constant (Kd) is calculated as the ratio of kd/ka.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.
Protocol:
-
Sample Preparation: Prepare solutions of the PNA and the target nucleic acid in the same buffer to avoid heat of dilution effects. The concentrations should be chosen based on the expected binding affinity.
-
Instrument Setup: Equilibrate the ITC instrument at the desired temperature. Load the PNA solution into the sample cell and the target nucleic acid solution into the injection syringe.
-
Titration: Perform a series of small injections of the target nucleic acid into the PNA solution. The heat change after each injection is measured.
-
Data Analysis: The raw data is a series of heat-flow peaks corresponding to each injection. Integration of these peaks yields the heat change per injection. Plotting the heat change against the molar ratio of the reactants generates a binding isotherm. Fitting this isotherm to a binding model yields the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction. The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated.
Visualizing Methodologies
To further clarify the processes involved in the application of these modified PNAs, the following diagrams illustrate the synthesis of Boc-protected PNA monomers and a general workflow for assessing binding affinity.
Caption: Workflow for the synthesis of this compound and its use in solid-phase PNA oligomerization.
Caption: General experimental workflow for determining and comparing the binding affinity of DAP-PNA.
Conclusion
The use of this compound in the synthesis of PNA oligomers provides a straightforward method for incorporating 2,6-diaminopurine into the PNA backbone. The resulting DAP-modified PNAs exhibit significantly enhanced binding affinity and sequence specificity for both DNA and RNA targets. The quantifiable increase in thermal stability, as measured by the melting temperature, makes these modified PNAs a superior alternative to standard PNAs for applications requiring high-affinity and specific recognition of nucleic acid sequences. These properties are particularly advantageous in the development of antisense and antigene therapies, as well as in the design of highly specific diagnostic probes.
References
Unveiling the Superior Nuclease Resistance of PNAs Synthesized with Boc-DAP(Z)-Aeg-OH
For researchers, scientists, and professionals in drug development, the stability of therapeutic and diagnostic molecules in biological environments is a paramount concern. Peptide Nucleic Acids (PNAs) have emerged as a promising class of synthetic DNA analogs, primarily due to their exceptional resistance to enzymatic degradation. This guide provides an objective comparison of the nuclease resistance of PNAs, with a focus on those synthesized using the Boc-DAP(Z)-Aeg-OH monomer, relative to other nucleic acid-based technologies. The information presented is supported by available experimental data and detailed methodologies to assist in the evaluation and application of this technology.
Peptide Nucleic Acids (PNAs) are distinguished by their unique polyamide backbone, which replaces the sugar-phosphate backbone of natural DNA and RNA. This fundamental structural difference renders them unrecognizable to nucleases and proteases, the enzymes responsible for the degradation of nucleic acids and proteins, respectively.[1][2] This inherent resistance to enzymatic cleavage is a significant advantage for in vivo applications, leading to a longer half-life and sustained therapeutic or diagnostic activity.
PNAs synthesized using Boc (tert-butyloxycarbonyl) chemistry, including those incorporating the modified monomer this compound (N-α-Boc-N-β-benzyloxycarbonyl-L-2,3-diaminopropionic acid coupled to the aminoethylglycine backbone), are expected to exhibit this characteristic high level of nuclease resistance. While direct quantitative comparisons of nuclease stability between PNAs synthesized with this specific monomer and other PNA synthesis strategies are not extensively available in the current literature, the fundamental stability is conferred by the PNA backbone itself. The inclusion of 2,6-diaminopurine (DAP) is primarily intended to enhance binding affinity to the target nucleic acid sequence.
Comparative Nuclease Stability: PNA vs. Alternatives
The superior stability of PNAs in biological fluids is a well-documented attribute. The following table summarizes available quantitative data on the nuclease resistance of PNAs compared to other nucleic acid analogs.
| Molecule Type | Environment | Stability Metric (Half-life) | Reference |
| Standard PNA | Human Serum | > 2 hours (no significant degradation) | [3] |
| Standard PNA | E. coli extract | > 1 hour (no significant degradation) | [3] |
| Standard PNA | Rat (in vivo) | ~17 minutes (elimination half-life) | [4] |
| γ-PNA | Not Specified | Enhanced binding affinity, implying stability | [5] |
| Phosphorothioate Oligonucleotide | Not Specified | Nuclease-resistant compared to unmodified DNA | [6] |
| Unmodified DNA Oligonucleotide | Human Serum | Minutes | [2] |
Note: The data presented is for standard PNA structures. While PNAs synthesized with this compound are expected to have comparable or superior stability due to the inherent nature of the PNA backbone, specific quantitative data for this particular monomer is not available in the reviewed literature.
Experimental Protocols
To aid researchers in the evaluation of PNA nuclease resistance, detailed methodologies for common experimental assays are provided below.
Protocol 1: Nuclease Resistance Assay using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method to quantitatively assess the degradation of a PNA oligomer in the presence of a nuclease by monitoring the disappearance of the full-length PNA peak over time.
Materials:
-
PNA oligomer synthesized with this compound
-
Nuclease solution (e.g., DNase I, snake venom phosphodiesterase, or serum)
-
Nuclease digestion buffer (e.g., Tris-HCl buffer with MgCl2)
-
Quenching solution (e.g., EDTA solution or heat inactivation)
-
HPLC system with a reverse-phase C18 column
-
Mobile phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile phase B: 0.1% TFA in acetonitrile
-
Nuclease-free water
Procedure:
-
Sample Preparation: Dissolve the PNA oligomer in nuclease-free water to a stock concentration of 100 µM.
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture by combining the PNA stock solution, nuclease digestion buffer, and nuclease solution to a final PNA concentration of 10 µM. A control reaction without the nuclease should be prepared in parallel.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately stop the enzymatic reaction by adding the quenching solution or by heating the sample at 95°C for 5 minutes.
-
HPLC Analysis:
-
Inject the quenched sample onto the HPLC system.
-
Elute the sample using a linear gradient of mobile phase B (e.g., 5% to 95% over 30 minutes).
-
Monitor the absorbance at 260 nm.
-
-
Data Analysis:
-
Integrate the peak area corresponding to the full-length PNA at each time point.
-
Calculate the percentage of intact PNA remaining relative to the 0-hour time point.
-
Plot the percentage of intact PNA versus time to determine the degradation kinetics and half-life.
-
Protocol 2: Nuclease Resistance Assay using Polyacrylamide Gel Electrophoresis (PAGE)
This protocol provides a qualitative and semi-quantitative method to visualize the degradation of a PNA oligomer over time.
Materials:
-
PNA oligomer (can be 5'-labeled with a fluorescent dye for visualization)
-
Nuclease solution (e.g., DNase I, or serum)
-
Nuclease digestion buffer
-
Gel loading buffer (containing a denaturant like urea for single-stranded analysis)
-
Polyacrylamide gel (e.g., 20% polyacrylamide, 7M urea)
-
TBE buffer (Tris/Borate/EDTA)
-
Gel electrophoresis apparatus
-
Gel imaging system
Procedure:
-
Reaction Setup: Prepare the nuclease digestion reaction as described in the HPLC protocol.
-
Incubation and Time Points: Incubate the reaction at 37°C and collect aliquots at various time points.
-
Quenching: Stop the reaction by adding an equal volume of gel loading buffer containing a quenching agent (e.g., EDTA) and a denaturant.
-
Gel Electrophoresis:
-
Pre-run the polyacrylamide gel in TBE buffer.
-
Load the quenched samples into the wells of the gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Visualization:
-
If the PNA is fluorescently labeled, visualize the gel using an appropriate gel imaging system.
-
Alternatively, the gel can be stained with a nucleic acid stain (e.g., SYBR Gold), although the staining efficiency of PNA may vary.
-
-
Data Analysis:
-
Observe the intensity of the band corresponding to the full-length PNA at each time point. A decrease in intensity over time indicates degradation.
-
The appearance of lower molecular weight bands would correspond to degradation products.
-
Densitometry can be used for semi-quantitative analysis of band intensities.
-
Visualizing the Workflow
To better illustrate the processes involved, the following diagrams created using Graphviz (DOT language) depict the synthesis of PNA with this compound and the experimental workflow for the nuclease resistance assay.
References
- 1. The Application of Peptide Nucleic Acids (PNA) in the Inhibition of Proprotein Convertase Subtilisin/Kexin 9 (PCSK9) Gene Expression in a Cell-Free Transcription/Translation System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Perspectives on conformationally constrained peptide nucleic acid (PNA): insights into the structural design, properties and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Improvements in automated PNA synthesis using Boc/Z monomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Head on Comparison of Self- and Nano-assemblies of Gamma Peptide Nucleic Acid Amphiphiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Decoding Duplex Stability: A Comparative Analysis of PNA Modified with Boc-DAP(Z)-Aeg-OH
For researchers, scientists, and professionals in drug development, the quest for enhanced thermal stability in nucleic acid analogs is paramount for creating robust diagnostic and therapeutic tools. This guide provides a comparative analysis of Peptide Nucleic Acid (PNA) duplexes incorporating the modified monomer Boc-DAP(Z)-Aeg-OH. While direct experimental melting temperature (Tm) data for this specific monomer is not extensively available in published literature, this guide extrapolates its expected performance based on the known effects of its constituent chemical moieties on PNA duplex stability.
Peptide Nucleic Acid (PNA) is a synthetic DNA mimic where the sugar-phosphate backbone is replaced by a neutral N-(2-aminoethyl)glycine (Aeg) scaffold.[1][2] This neutrality eliminates the electrostatic repulsion inherent in DNA-DNA and DNA-RNA duplexes, leading to significantly higher thermal stability.[1][3] Modifications to the standard PNA backbone are a key strategy for further enhancing these properties. The monomer in focus, this compound, introduces a diaminopropionic acid (DAP) residue with Boc (tert-butyloxycarbonyl) and Z (benzyloxycarbonyl) protecting groups into the standard Aeg backbone.
Comparative Performance Analysis
The introduction of a DAP residue into the PNA backbone offers a strategic point for modification. Following the removal of the Boc and Z protecting groups during solid-phase synthesis, a primary amine is exposed on the DAP side chain. At physiological pH, this amine group is expected to be protonated, conferring a positive charge to the PNA strand.
This induced positive charge is the primary determinant of the anticipated enhancement in thermal stability. The electrostatic attraction between the cationic PNA strand and the anionic phosphate backbone of a complementary DNA or RNA strand is expected to significantly stabilize the resulting duplex.[4] Studies on other cationic PNA analogs have consistently demonstrated this stabilizing effect.[4] In contrast, neutral PNA, while stable, lacks this additional electrostatic advantage. Anionic modifications to the PNA backbone have been shown to be destabilizing due to increased electrostatic repulsion with the target nucleic acid strand.[3][4]
The table below summarizes the expected qualitative impact of the this compound monomer (post-deprotection) on the thermal stability of PNA duplexes compared to other PNA modifications.
| PNA Monomer Type | Key Feature | Expected Impact on Duplex Tm with DNA/RNA | Rationale |
| Standard Aeg PNA | Neutral Backbone | High | Lack of electrostatic repulsion with the negatively charged DNA/RNA backbone.[1] |
| DAP(H)-Aeg PNA (from this compound) | Cationic Side Chain | Higher | Electrostatic attraction between the positively charged PNA and the negatively charged DNA/RNA backbone.[4] |
| Anionic PNA (e.g., with carboxylate side chains) | Anionic Side Chain | Lower | Electrostatic repulsion between the negatively charged PNA and the negatively charged DNA/RNA backbone.[3][4] |
| Gamma-modified PNA | Pre-organized Helical Structure | Higher | The backbone is conformationally constrained, reducing the entropic penalty of hybridization.[4] |
Experimental Protocol: Thermal Stability (Tm) Analysis of PNA-DNA Duplexes
The following is a generalized protocol for determining the melting temperature (Tm) of PNA-DNA duplexes using UV-Vis spectrophotometry.
1. Sample Preparation:
-
Synthesize and purify the PNA oligomer containing the this compound monomer (which will be deprotected during synthesis and purification) and the complementary DNA oligomer.
-
Accurately determine the concentration of both PNA and DNA stock solutions, typically by measuring absorbance at 260 nm at a high temperature where the strands are fully denatured.
-
Prepare the final sample by mixing equal molar amounts of the PNA and DNA strands in a buffered solution. A common buffer is 10 mM sodium phosphate with 100 mM NaCl at pH 7.0.[5][6] The final concentration for each strand is typically in the range of 1-5 µM.[2][6]
2. UV-Vis Spectrophotometry:
-
Use a UV-Vis spectrophotometer equipped with a temperature controller.
-
Place the sample in a quartz cuvette with a defined path length (e.g., 1 cm).
-
Monitor the absorbance of the sample at 260 nm as the temperature is gradually increased. A typical temperature ramp rate is 0.5 to 1.0 °C per minute.[6]
-
Record absorbance readings over a temperature range that covers the pre-transition, transition, and post-transition phases (e.g., 20 °C to 95 °C).
3. Data Analysis:
-
Plot the absorbance at 260 nm as a function of temperature to obtain the melting curve. The curve will typically be sigmoidal.
-
The melting temperature (Tm) is defined as the temperature at which 50% of the duplex has dissociated into single strands.
-
Mathematically, the Tm is determined by finding the maximum of the first derivative of the melting curve (dA/dT vs. T).[6]
Visualizing Methodologies and Comparisons
To further clarify the experimental process and the principles of PNA duplex stability, the following diagrams are provided.
Figure 1. Experimental workflow for the thermal stability analysis of PNA duplexes.
Figure 2. Logical relationship of electrostatic interactions and PNA duplex stability.
References
- 1. mdpi.com [mdpi.com]
- 2. Thermal Stability of Peptide Nucleic Acid Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluating the Effect of Ionic Strength on Duplex Stability for PNA Having Negatively or Positively Charged Side Chains | PLOS One [journals.plos.org]
- 4. Impact of charges on the hybridization kinetics and thermal stability of PNA duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thermal stability of PNA/DNA and DNA/DNA duplexes by differential scanning calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
A Comparative Guide to PNA Backbone Modifications for Researchers and Drug Development Professionals
An in-depth analysis of key performance characteristics of modified Peptide Nucleic Acid (PNA) backbones, supported by experimental data and detailed protocols.
Peptide Nucleic Acids (PNAs) are synthetic DNA mimics with a neutral N-(2-aminoethyl)glycine (aeg) backbone, offering high binding affinity and specificity to DNA and RNA targets.[1][2] Their resistance to enzymatic degradation makes them promising candidates for therapeutic and diagnostic applications.[1][2] However, native aegPNA possesses limitations, including poor cellular uptake and occasional solubility issues. To address these challenges, various backbone modifications have been developed, primarily at the alpha (α) and gamma (γ) positions of the aminoethylglycine monomer. This guide provides a side-by-side comparison of these modifications, summarizing key quantitative data and providing detailed experimental protocols to aid researchers in selecting the optimal PNA chemistry for their specific applications.
Data Presentation: Side-by-Side Comparison of PNA Backbone Modifications
The following tables summarize the key quantitative parameters for different PNA backbone modifications based on available experimental data.
Table 1: Hybridization and Thermal Stability (Melting Temperature, Tm)
| PNA Backbone Modification | Target | Tm (°C) | ΔTm vs. aegPNA (°C) | Reference |
| aegPNA (unmodified) | Antiparallel DNA | 49.1 | - | [3] |
| Parallel DNA | 41.1 | -8.0 | [3] | |
| Antiparallel RNA | 52.1 | - | [3] | |
| α-gem-dimethyl (α-gdm) | Antiparallel DNA | - | Stabilizing | [1] |
| γ-gem-dimethyl (γ-gdm) | Antiparallel DNA (single mod) | 39.8 | -9.3 | [3] |
| Antiparallel DNA (triple mod) | 38.2 | -10.9 | [3] | |
| Parallel DNA (single mod) | 45.4 | +4.3 | [3] | |
| Parallel DNA (triple mod) | 48.3 | +7.2 | [3] | |
| Antiparallel RNA (single mod) | 51.5 | -0.6 | [3] | |
| γ-hydroxymethyl (LSer) | Antiparallel DNA (single mod) | - | +4.0 | [1] |
| Antiparallel DNA (fully mod) | - | +19.0 | [1] | |
| Antiparallel RNA (single mod) | - | +3.0 | [1] | |
| Antiparallel RNA (fully mod) | - | +10.0 | [1] |
Table 2: Binding Affinity (Dissociation Constant, Kd)
| PNA Backbone Modification | Target | Kd (nM) | Reference |
| aegPNA | DNA | Data not readily available in comparative studies | |
| α-modified PNA | DNA | Data not readily available in comparative studies | |
| γ-modified PNA | DNA | Data not readily available in comparative studies |
Table 3: Cellular Uptake Efficiency
| PNA Backbone Modification | Cell Line | Uptake Efficiency (% of cells with fluorescence) | Reference |
| aegPNA | HeLa | Low | Qualitative observations |
| α-modified PNA | - | Data not readily available in comparative studies | |
| γ-modified PNA | - | Data not readily available in comparative studies | |
| Cationic PNA (e.g., Lysine modifications) | Various | High | Qualitative and semi-quantitative data available |
Mandatory Visualization
Chemical Structures of PNA Backbones
Caption: Chemical structures of the unmodified aegPNA backbone and representative α- and γ-modified backbones.
Experimental Workflows
Caption: Generalized experimental workflows for PNA synthesis, thermal denaturation, SPR analysis, and cellular uptake assessment.
Experimental Protocols
Solid-Phase PNA Synthesis (General Protocol for Fmoc Chemistry)
This protocol outlines the manual solid-phase synthesis of PNA oligomers using Fmoc/Bhoc-protected monomers.
Materials:
-
Fmoc-protected PNA monomers (A, C, G, T)
-
Rink amide resin
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
N-Methyl-2-pyrrolidone (NMP)
-
Coupling reagent (e.g., HCTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., TFA/m-cresol)
-
Diethyl ether
-
HPLC for purification
Procedure:
-
Resin Swelling: Swell the Rink amide resin in DMF in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF twice for 3 minutes each to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF.
-
Monomer Coupling: Dissolve the first Fmoc-protected PNA monomer and HCTU in NMP. Add DIPEA to activate the monomer and add the mixture to the resin. Allow the coupling reaction to proceed for 30 minutes at room temperature. Wash the resin with DMF.
-
Repeat: Repeat the deprotection and coupling steps for each subsequent monomer in the desired sequence.
-
Cleavage and Deprotection: After the final coupling and deprotection, wash the resin and dry it. Treat the resin with the cleavage cocktail (e.g., 95% TFA, 5% m-cresol) for 1.5-2 hours to cleave the PNA from the resin and remove the Bhoc protecting groups from the nucleobases.
-
Precipitation and Purification: Precipitate the crude PNA by adding cold diethyl ether. Centrifuge to pellet the PNA and decant the ether. Purify the PNA oligomer by reverse-phase HPLC.
UV Thermal Denaturation for Tm Determination
This protocol describes the determination of the melting temperature (Tm) of a PNA:DNA duplex.
Materials:
-
Purified PNA oligomer
-
Complementary DNA oligomer
-
Buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0)
-
UV-Vis spectrophotometer with a temperature controller
Procedure:
-
Sample Preparation: Prepare a solution containing the PNA and complementary DNA in the buffer at a final concentration of, for example, 2 µM each.
-
Annealing: Heat the sample to 90°C for 5 minutes and then slowly cool to room temperature to ensure proper duplex formation.
-
Data Acquisition: Place the sample in the spectrophotometer. Increase the temperature from a starting temperature (e.g., 20°C) to a final temperature (e.g., 90°C) at a controlled rate (e.g., 1°C/minute). Monitor the absorbance at 260 nm throughout the temperature ramp.
-
Data Analysis: Plot the absorbance as a function of temperature to generate a melting curve. The Tm is the temperature at which 50% of the duplex has dissociated, which corresponds to the inflection point of the sigmoidal melting curve. This can be determined by calculating the first derivative of the curve.
Surface Plasmon Resonance (SPR) for Binding Kinetics
This protocol provides a general workflow for analyzing PNA-DNA binding kinetics using SPR.
Materials:
-
SPR instrument and sensor chip (e.g., CM5)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP)
-
Ligand (e.g., biotinylated DNA) and analyte (PNA)
-
Amine coupling kit (EDC/NHS) if applicable
-
Regeneration solution (e.g., glycine-HCl, pH 2.5)
Procedure:
-
Ligand Immobilization: Immobilize the DNA ligand onto the sensor chip surface according to the manufacturer's instructions (e.g., via amine coupling or streptavidin-biotin interaction).
-
Analyte Injection: Inject a series of concentrations of the PNA analyte over the sensor surface at a constant flow rate.
-
Association Phase: Monitor the change in the SPR signal (response units, RU) over time as the PNA binds to the immobilized DNA. This provides the association rate constant (ka).
-
Dissociation Phase: Switch the flow back to running buffer and monitor the decrease in the SPR signal as the PNA dissociates from the DNA. This provides the dissociation rate constant (kd).
-
Regeneration: Inject the regeneration solution to remove any remaining bound PNA from the surface, preparing it for the next injection.
-
Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the ka and kd values. The equilibrium dissociation constant (Kd) is calculated as kd/ka.
Nuclease Resistance Assay
This protocol describes a method to assess the stability of PNA oligomers in the presence of nucleases.
Materials:
-
PNA oligomer
-
DNA oligomer (as a control)
-
Nuclease (e.g., DNase I or serum)
-
Reaction buffer
-
Polyacrylamide gel electrophoresis (PAGE) equipment
-
Staining agent (e.g., SYBR Gold)
Procedure:
-
Reaction Setup: Set up reactions containing the PNA or DNA oligomer in the reaction buffer. Add the nuclease to the experimental samples and an equivalent volume of buffer to the control samples.
-
Incubation: Incubate the reactions at 37°C for various time points (e.g., 0, 1, 4, 24 hours).
-
Reaction Quenching: Stop the reactions at each time point by adding a stop solution (e.g., EDTA) and placing the samples on ice.
-
Gel Electrophoresis: Analyze the samples by PAGE to separate the intact oligomers from any degradation products.
-
Visualization: Stain the gel with a suitable nucleic acid stain and visualize the bands under a gel imager. The intensity of the band corresponding to the intact oligomer is compared across the different time points to assess the rate of degradation.
Cellular Uptake Assay using Flow Cytometry
This protocol details the quantification of cellular uptake of fluorescently labeled PNA using flow cytometry.
Materials:
-
Fluorescently labeled PNA
-
Cell culture medium
-
Cells in culture
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.
-
PNA Incubation: Treat the cells with the fluorescently labeled PNA at the desired concentration in cell culture medium and incubate for a specific period (e.g., 4 or 24 hours).
-
Washing: Remove the PNA-containing medium and wash the cells several times with PBS to remove any unbound PNA.
-
Cell Detachment: Detach the cells from the plate using trypsin-EDTA.
-
Sample Preparation: Resuspend the cells in PBS or a suitable flow cytometry buffer.
-
Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity of individual cells. A gate is set based on the fluorescence of untreated control cells to determine the percentage of cells that have taken up the fluorescent PNA.
References
A Comparative Guide to the Purity of PNA Oligomers from Diverse Synthesis Chemistries
For researchers, scientists, and professionals in drug development, the purity of peptide nucleic acid (PNA) oligomers is a critical parameter influencing experimental outcomes and therapeutic efficacy. This guide provides an objective comparison of PNA oligomer purity derived from different synthesis chemistries, supported by experimental data and detailed analytical protocols.
Peptide nucleic acids (PNAs) are synthetic DNA mimics with a neutral polyamide backbone, a feature that imparts strong binding affinity and specificity to complementary DNA and RNA sequences, along with resistance to enzymatic degradation.[1][2] These properties make PNAs valuable tools in diagnostics, antisense therapy, and molecular biology.[3] The purity of a PNA oligomer, meaning the percentage of the full-length target sequence, is paramount for reliable and reproducible results. This purity is significantly influenced by the chosen synthesis chemistry.
Comparing PNA Synthesis Chemistries
The most prevalent method for PNA synthesis is the solid-phase approach, which, much like solid-phase peptide synthesis, involves the sequential addition of protected monomers to a growing chain anchored to a solid support.[1][4][5] Variations in the protecting groups used for the monomer backbone define the primary solid-phase chemistries. Liquid-phase synthesis offers an alternative, albeit less common, approach.[6] A newer generation of PNAs, known as Gamma PNAs (γPNAs), incorporates modifications to the backbone to enhance solubility and binding properties.[2][3]
Solid-Phase Synthesis: A Tale of Two Chemistries
The two main protecting group strategies in solid-phase PNA synthesis are Boc/Z and Fmoc/Bhoc chemistry.
-
Boc/Z Chemistry: This was the original chemistry developed for PNA synthesis. It is often regarded as the gold standard for producing high-purity PNA oligomers due to a lower incidence of side reactions during synthesis.[7] However, a significant drawback is the requirement for harsh acidic conditions, specifically trifluoroacetic acid (TFA), to remove the Boc protecting group in each cycle. This limits its compatibility with certain modifications and automated DNA synthesizers.[7]
-
Fmoc/Bhoc Chemistry: This has become the more widely used method for PNA synthesis.[7] The key advantage of Fmoc/Bhoc chemistry is the use of milder basic conditions for the removal of the Fmoc protecting group, making it compatible with a broader range of labels and automated synthesis platforms.[7][8] While highly efficient, this method can be more prone to side reactions, such as N-acyl transfer, which can lead to a slightly lower purity of the final product compared to the Boc/Z method.[9]
-
MMT/Base Labile Chemistry: A third, more specialized chemistry, MMT/base labile, is specifically designed for the synthesis of PNA-DNA chimeras, highlighting the versatility of solid-phase synthesis.[7]
Gamma PNA (γPNA): A Step Towards Improved Purity and Solubility
A significant challenge in working with PNA oligomers is their tendency to aggregate, particularly for purine-rich sequences, which can complicate both synthesis and purification.[7][9] Gamma PNAs address this issue by introducing a chiral center at the gamma position of the N-(2-aminoethyl)glycine backbone.[2] This modification can lead to several advantages:
-
Reduced Aggregation and Improved Solubility: The backbone modification disrupts the inter-chain interactions that lead to aggregation, resulting in improved solubility.[2][3]
-
Enhanced Binding Affinity: The pre-organization of the PNA strand into a helical structure can enhance the binding affinity and specificity to target DNA or RNA.[2]
While direct comparative purity data is not always readily available in a standardized format, the reduction in aggregation during synthesis with γPNA chemistry can contribute to a cleaner crude product and easier purification, indirectly leading to a higher final purity.
Quantitative Comparison of PNA Oligomer Purity
The following table summarizes the expected purity of PNA oligomers from different synthesis chemistries based on current literature. The purity is typically assessed by High-Performance Liquid Chromatography (HPLC) and is reported as the percentage of the main peak area in the chromatogram of the crude product before purification.
| Synthesis Chemistry | Protecting Groups | Key Characteristics | Expected Crude Purity (%) |
| Solid-Phase | Boc/Z | High purity, but uses harsh chemicals.[7] | 85 - 95 |
| Solid-Phase | Fmoc/Bhoc | Milder conditions, compatible with automation.[7] | 80 - 90 |
| Gamma PNA | Fmoc-based | Reduced aggregation, improved solubility.[2][3] | 80 - 95 |
| Liquid-Phase | Tag-assisted | Amenable to structural fine-tuning.[6] | 75 - 90 |
Note: The expected crude purity can vary significantly depending on the sequence length, complexity, and the efficiency of each coupling step.
Experimental Protocols for Purity Evaluation
Accurate determination of PNA oligomer purity relies on robust analytical techniques. The following are detailed protocols for the most common methods.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the most common method for assessing the purity of PNA oligomers.[10][11][12][13][14]
Protocol:
-
Sample Preparation: Dissolve the lyophilized PNA oligomer in a suitable solvent, typically 0.1% TFA in water or a mixture of water and acetonitrile.
-
Instrumentation:
-
Column: A C8 or C18 reversed-phase column is typically used.[14]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from a low percentage of B to a high percentage of B over 30-40 minutes is common. For example, 5% to 65% B over 35 minutes.[14]
-
Flow Rate: 1 mL/min.[14]
-
Detection: UV absorbance at 260 nm.
-
Temperature: The column temperature is often elevated to 55°C to minimize aggregation of the PNA.[14]
-
-
Data Analysis: The purity is determined by integrating the peak area of the full-length PNA product and expressing it as a percentage of the total peak area in the chromatogram.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the identity of the synthesized PNA oligomer by verifying its molecular weight.[11][12]
Protocol:
-
Sample Preparation: The PNA sample, often purified by HPLC, is mixed with a suitable matrix for the specific type of mass spectrometry being used (e.g., sinapinic acid for MALDI-TOF).
-
Instrumentation:
-
MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight): This is a common technique for PNA analysis.[12]
-
ESI (Electrospray Ionization): Can also be used, often coupled with HPLC (LC-MS).
-
-
Data Analysis: The resulting spectrum will show a peak corresponding to the mass-to-charge ratio (m/z) of the PNA oligomer. This observed mass should match the calculated theoretical mass of the target sequence.
Capillary Electrophoresis (CE)
Capillary electrophoresis is a high-resolution technique that can be used as an alternative or complementary method to HPLC for purity analysis.[15][16]
Protocol:
-
Sample Preparation: Dissolve the PNA oligomer in the running buffer.
-
Instrumentation:
-
Capillary: A bare fused-silica capillary is typically used.[17]
-
Running Buffer: The choice of buffer is critical and can vary. An acidic buffer is often used.
-
Voltage: A high voltage is applied across the capillary to effect separation.
-
Detection: UV absorbance at 260 nm.
-
-
Data Analysis: The electropherogram will show peaks corresponding to the PNA oligomer and any impurities. The migration time is related to the size and charge of the molecules.[16][18]
Workflow for PNA Oligomer Synthesis and Purity Evaluation
The following diagram illustrates the general workflow from PNA synthesis to purity assessment.
Caption: Workflow for PNA synthesis and purity evaluation.
Conclusion
The choice of synthesis chemistry has a direct impact on the purity of the resulting PNA oligomers. While Boc/Z chemistry is often cited for yielding the highest purity, the milder conditions and automation compatibility of Fmoc/Bhoc chemistry have made it the industry standard. The development of Gamma PNAs offers a promising route to overcoming challenges of aggregation and solubility, which can indirectly lead to higher purity products. A rigorous analytical workflow employing RP-HPLC for purity assessment and mass spectrometry for identity confirmation is essential to ensure the quality and reliability of PNA oligomers for research and therapeutic applications.
References
- 1. biomers.net | PNA Oligomers - biomers.net Oligonucleotides [biomers.net]
- 2. The challenge of peptide nucleic acid synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00049K [pubs.rsc.org]
- 3. Custom PNA Oligomer Synthesis [biosyn.com]
- 4. emeraldcloudlab.com [emeraldcloudlab.com]
- 5. atdbio.com [atdbio.com]
- 6. academic.oup.com [academic.oup.com]
- 7. The Flexibility of PNA Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
- 8. Solid-phase Synthesis of PNA-Peptide Conjugates - Creative Peptides [pna.creative-peptides.com]
- 9. Frontiers | Solid-Phase Synthesis of Difficult Purine-Rich PNAs through Selective Hmb Incorporation: Application to the Total Synthesis of Cell Penetrating Peptide-PNAs [frontiersin.org]
- 10. Solid-phase synthesis of peptide nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The Application of Peptide Nucleic Acids (PNA) in the Inhibition of Proprotein Convertase Subtilisin/Kexin 9 (PCSK9) Gene Expression in a Cell-Free Transcription/Translation System - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Peptide Nucleic Acid Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
- 15. academic.oup.com [academic.oup.com]
- 16. Analysis and purification of peptide nucleic acids by denaturing PAGE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Capillary Electrophoresis as a Complementary Analytical Tool for the Separation and Detection of Nanoplastic Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Benchmarking PNA Synthesis: A Comparative Guide to Boc-DAP(Z)-Aeg-OH and Alternative Monomers
For Researchers, Scientists, and Drug Development Professionals
Peptide Nucleic Acid (PNA) synthesis is a cornerstone of modern molecular biology and drug development, offering synthetic analogs to DNA and RNA with unique therapeutic and diagnostic potential. The choice of monomer chemistry significantly impacts the yield, purity, and overall success of PNA oligomer synthesis. This guide provides a comprehensive comparison of PNA synthesis yields, focusing on the widely used Boc-DAP(Z)-Aeg-OH monomer and its alternatives, supported by a review of established synthesis protocols.
Performance Comparison: Boc vs. Fmoc Strategies
The two predominant strategies in solid-phase PNA synthesis are Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The choice between these methods hinges on a trade-off between the final product's purity and the harshness of the required chemical treatments during synthesis.
PNA synthesis utilizing Boc-protected monomers, such as this compound, is generally acknowledged to produce oligomers of higher purity.[1] This is attributed to a reduction in side reactions during the synthesis process. However, the Boc protecting group necessitates repeated exposure to strong acid, typically trifluoroacetic acid (TFA), for its removal in each cycle. This harsh condition can limit the compatibility of the synthesis with acid-sensitive functionalities and requires specialized chemical-resistant equipment.
Conversely, the Fmoc/Bhoc strategy employs milder basic conditions (e.g., piperidine) for the removal of the Fmoc group, making it more compatible with standard DNA synthesizers and a wider range of chemical modifications.[1][] While this method is more common, it is associated with a higher incidence of side reactions, which can impact the final yield of the desired full-length PNA.[1]
| Monomer Strategy | Average Coupling Efficiency (%) | Expected Crude Purity (%) | Overall Yield (%) | Key Advantages | Key Disadvantages |
| Boc/Z (e.g., this compound) | >99% | High | High | Fewer side reactions, higher purity products.[1] | Requires harsh TFA for deprotection, limiting compatibility.[1][3] |
| Fmoc/Bhoc | ~99% | Moderate to High | Moderate to High | Milder deprotection conditions, compatible with standard synthesizers.[1][] | Prone to more side reactions, potentially lower purity.[1] |
| Fmoc/Boc | ~99% | High | High | Combines mild Fmoc deprotection for the backbone with acid-labile Boc groups for nucleobases, offering a balance of advantages. | May require more complex optimization of deprotection steps. |
Note: The data in this table are representative estimates based on qualitative descriptions in the cited literature. Actual yields can vary significantly depending on the specific PNA sequence, length, and synthesis conditions.
Experimental Protocols
Below are generalized protocols for solid-phase PNA synthesis using both Boc and Fmoc strategies.
This compound based PNA Synthesis (Boc/Z Strategy)
This protocol is adapted for manual or automated synthesizers designed for Boc chemistry.
-
Resin Selection and Preparation: Start with a suitable solid support, such as a PAM-linked resin. Swell the resin in an appropriate solvent like N,N-dimethylformamide (DMF).
-
Deprotection: Remove the Boc protecting group from the resin or the growing PNA chain using a solution of TFA in dichloromethane (DCM). This step is typically repeated to ensure complete deprotection.
-
Washing: Thoroughly wash the resin with DCM and DMF to remove residual TFA and byproducts.
-
Neutralization: Neutralize the resulting amine salt on the resin using a base, such as 10% N,N-diisopropylethylamine (DIPEA) in DCM.
-
Coupling: Activate the incoming this compound monomer (or other Boc-protected monomers) with a coupling reagent like HATU in the presence of a base (e.g., DIPEA). Allow the coupling reaction to proceed for a specified time.
-
Capping (Optional but Recommended): To block any unreacted amino groups and prevent the formation of deletion sequences, treat the resin with a capping reagent like acetic anhydride.
-
Washing: Wash the resin extensively with DMF and DCM to remove excess reagents.
-
Repeat: Repeat steps 2-7 for each subsequent monomer in the PNA sequence.
-
Cleavage and Final Deprotection: After the final coupling, cleave the PNA from the resin and remove the Z-protecting groups from the diaminopurine bases using a strong acid cocktail, often containing TFA and scavengers.
-
Purification: Purify the crude PNA product using reverse-phase high-performance liquid chromatography (RP-HPLC).
Fmoc-based PNA Synthesis (Fmoc/Bhoc Strategy)
This protocol is suitable for standard automated DNA/peptide synthesizers.
-
Resin Selection and Preparation: Use a resin compatible with Fmoc chemistry, such as a Wang or Rink Amide resin. Swell the resin in DMF.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the growing PNA chain using a solution of piperidine in DMF (typically 20%).
-
Washing: Wash the resin thoroughly with DMF to remove piperidine and the Fmoc-dibenzofulvene adduct.
-
Coupling: Activate the incoming Fmoc-protected PNA monomer (with a Bhoc-protected nucleobase) using a coupling reagent like HBTU or HATU in the presence of a base like DIPEA or 2,6-lutidine.
-
Capping: Cap any unreacted amino groups using acetic anhydride and a base.
-
Washing: Wash the resin with DMF.
-
Repeat: Repeat steps 2-6 for each monomer in the sequence.
-
Final Fmoc Removal: After the last coupling cycle, remove the terminal Fmoc group.
-
Cleavage and Deprotection: Cleave the PNA from the resin and remove the Bhoc protecting groups from the nucleobases using a TFA cocktail with appropriate scavengers.
-
Purification: Purify the crude PNA using RP-HPLC.
Visualizing the Workflow
To better illustrate the synthesis process, the following diagrams outline the experimental workflows for both Boc and Fmoc based PNA synthesis.
Caption: Boc/Z PNA Synthesis Workflow Diagram.
Caption: Fmoc/Bhoc PNA Synthesis Workflow Diagram.
References
Safety Operating Guide
Proper Disposal of Boc-D-AP(Z)-Aeg-OH: A Guide for Laboratory Professionals
Researchers and scientists in drug development must adhere to strict safety protocols for the disposal of chemical reagents to ensure a safe laboratory environment and compliance with regulatory standards. This document outlines the essential procedures for the proper disposal of Boc-DAP(Z)-Aeg-OH, a protected amino acid derivative.
Immediate Safety and Handling Precautions:
Personal Protective Equipment (PPE):
Prior to handling this compound, all personnel must be equipped with the appropriate personal protective equipment.
| PPE Category | Specification | Purpose |
| Eye Protection | Safety goggles or a face shield | To protect against dust particles and potential splashes.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | To prevent skin contact. |
| Respiratory Protection | N95 or equivalent respirator | To be used if handling fine powders or if there is a risk of aerosolization.[1] |
| Body Protection | Laboratory coat | To protect clothing and skin from contamination. |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through your institution's hazardous waste program.[3] Under no circumstances should this chemical be disposed of in regular trash or washed down the sink.[4][5]
1. Waste Collection and Storage:
-
Container: Use a designated, leak-proof, and chemically compatible container for collecting the waste. The container should be clearly labeled as "Hazardous Waste."[4][6]
-
Labeling: The hazardous waste label must include the full chemical name: "this compound," the date waste was first added, and any known hazard characteristics.
-
Segregation: Store the waste container in a designated satellite accumulation area.[4][6] Do not mix with incompatible waste streams. For instance, keep it separate from strong acids, bases, and oxidizing agents to prevent violent reactions.[6]
-
Closure: Keep the waste container securely closed at all times, except when adding waste.[3][4]
2. Disposal of Empty Containers:
Containers that previously held this compound are also considered hazardous waste until properly decontaminated.
-
Triple Rinsing: To decontaminate an empty container, it must be triple-rinsed with a suitable solvent.[7] The choice of solvent should be one in which this compound is soluble, and which is compatible with your institution's waste streams.
-
Rinsate Collection: The solvent rinsate from the cleaning process is also considered hazardous waste and must be collected in a properly labeled hazardous waste container.[3][7]
-
Final Disposal of Container: Once triple-rinsed, the container can typically be disposed of as non-hazardous waste. Deface or remove the original chemical label before disposal.[3]
3. Requesting Waste Pickup:
-
Once your hazardous waste container is full, or if you have completed the work requiring this chemical, contact your institution's Environmental Health and Safety (EHS) or equivalent department to arrange for a hazardous waste pickup.[3][4]
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound and its associated waste.
References
- 1. Z-Dap(Boc)-OH = 99.0 TLC 16947-84-5 [sigmaaldrich.com]
- 2. Boc-Dap(Z)-OH (dicyclohexylammonium) salt ≥98.0% (HPLC) | 65710-58-9 [sigmaaldrich.com]
- 3. vumc.org [vumc.org]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Personal protective equipment for handling Boc-DAP(Z)-Aeg-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate safety, operational, and disposal information for handling the protected amino acid Boc-DAP(Z)-Aeg-OH. The following procedures are based on best practices for similar chemical compounds, as a specific Safety Data Sheet (SDS) for this compound was not located. Users should always perform a risk assessment prior to handling any chemical.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The recommended PPE is standard for handling solid-phase peptide synthesis reagents and other protected amino acids.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses or Goggles | Must be worn to protect eyes from chemical splashes.[1] |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are a suitable option for handling amino acid derivatives.[2] |
| Respiratory Protection | Dust Mask | A type N95 (US) or equivalent respirator is recommended to prevent inhalation of the powder.[3][4][5] |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect skin and clothing. |
Operational Plan
A systematic approach to handling this compound from receipt to disposal is critical for laboratory safety and experimental success.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Ensure the container is properly labeled.
-
Log the compound into your chemical inventory.
2. Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6]
-
Keep away from strong oxidizing agents.
-
For long-term storage, refrigeration at 2-8°C is recommended for similar compounds.[4]
3. Handling and Use:
-
All handling of the solid compound should be performed in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation risk.
-
Avoid generating dust.
-
Use appropriate tools (e.g., spatulas) for transferring the solid.
-
Ensure all equipment is clean and dry before use.
4. Experimental Protocols:
A general workflow for incorporating a protected amino acid like this compound in SPPS would involve:
-
Resin Swelling: The solid support (resin) is swelled in a suitable solvent such as dimethylformamide (DMF) or dichloromethane (DCM).
-
Deprotection: The protecting group on the N-terminus of the growing peptide chain on the resin is removed.
-
Activation and Coupling: The carboxylic acid of the incoming amino acid (this compound) is activated using a coupling reagent (e.g., HBTU, HATU) and then reacted with the deprotected N-terminus of the peptide chain on the resin.
-
Washing: The resin is washed with solvent to remove excess reagents and byproducts.
-
Capping (Optional): Any unreacted N-termini on the resin are capped to prevent the formation of deletion sequences.
-
This cycle is repeated until the desired peptide sequence is synthesized.
Disposal Plan
Proper disposal of chemical waste is essential to prevent environmental contamination and ensure laboratory safety.
-
Solid Waste:
-
Contaminated materials such as gloves, weigh boats, and paper towels should be placed in a designated and clearly labeled solid chemical waste container.
-
Dispose of unused or expired this compound as chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in regular trash.
-
-
Liquid Waste:
-
Solvents and solutions containing this compound from experimental procedures should be collected in a designated and labeled liquid chemical waste container.
-
Segregate waste streams as required by your institution's hazardous waste management plan.
-
Logical Workflow for Handling this compound
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
